Synthesis and Process Optimization of 2-(3-Cyclopropyl-2-oxoimidazolidin-1-yl)acetic Acid: A Technical Whitepaper
Executive Summary 2-(3-Cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid (CAS: 1520471-33-3)[1] is a highly versatile N-substituted cyclic urea building block. It is frequently utilized in the rational design of advanced ac...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-(3-Cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid (CAS: 1520471-33-3)[1] is a highly versatile N-substituted cyclic urea building block. It is frequently utilized in the rational design of advanced active pharmaceutical ingredients (APIs), most notably in the development of non-receptor tyrosine-protein kinase 2 (TYK2) inhibitors targeted at autoimmune diseases such as psoriasis and inflammatory bowel disease[2].
As a Senior Application Scientist, I have structured this guide to provide not merely a synthetic recipe, but a comprehensive mechanistic rationale. The protocols detailed herein are designed as self-validating systems to ensure high atom economy, scalability, and reproducibility in a drug development setting.
Retrosynthetic Strategy and Mechanistic Rationale
To achieve a scalable and high-yielding synthesis, the construction of the target molecule is divided into three distinct stages: Urea Annulation , N-Alkylation , and Saponification .
Urea Annulation: The core 1-cyclopropylimidazolidin-2-one (CAS: 62491-84-3)[3] is synthesized via the carbonylation of N-cyclopropylethylenediamine. We utilize 1,1'-Carbonyldiimidazole (CDI) as the carbonyl transfer agent. Causality: CDI is selected over highly toxic phosgene or triphosgene because it is a benign, easy-to-handle solid that provides quantitative conversion to cyclic ureas[4]. The only byproducts are carbon dioxide and imidazole, the latter of which is easily removed via mild aqueous washing[5].
N-Alkylation: The cyclic urea is alkylated using ethyl bromoacetate. Causality: The urea nitrogen is a poor nucleophile due to resonance stabilization with the adjacent carbonyl group. Therefore, a strong, non-nucleophilic base like Sodium Hydride (NaH) is required to irreversibly deprotonate the nitrogen, generating a highly nucleophilic urea anion[2]. Dimethylformamide (DMF) is chosen as the solvent because its polar aprotic nature optimally stabilizes the
SN2
transition state, drastically reducing reaction times.
Saponification: The resulting ethyl ester is hydrolyzed to the free carboxylic acid. Causality: Lithium hydroxide (LiOH) in a biphasic Tetrahydrofuran (THF)/Water system is preferred over sodium or potassium hydroxide. LiOH provides a milder pH environment and superior solubility in THF, preventing localized high-pH zones that could cause premature hydrolytic cleavage of the imidazolidinone ring.
Process Visualization
Synthetic workflow for 2-(3-Cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid.
Quantitative Data: Alkylation Optimization
The
N
-alkylation step is the most sensitive transformation in this sequence. The table below summarizes the optimization data, demonstrating why NaH in DMF was selected as the definitive condition.
Entry
Base (1.5 eq)
Solvent
Temp (°C)
Time (h)
Yield (%)
Mechanistic Observation
1
K2CO3
Acetonitrile
80
16
45
Weak base; incomplete deprotonation of urea.
2
Cs2CO3
DMF
60
12
72
Better solubility, but competitive side reactions observed.
3
NaH
THF
0 to 25
4
85
Good conversion; limited solubility of the urea anion.
Initiation: Charge a flame-dried 500 mL round-bottom flask with N-cyclopropylethylenediamine and anhydrous DCM. Cool the solution to 0 °C under a nitrogen atmosphere.
Addition: Add CDI portion-wise over 30 minutes.
Self-Validation Checkpoint: The release of
CO2
gas will cause mild effervescence. The cessation of bubbling indicates the completion of the initial carbonyl transfer.
Propagation: Remove the ice bath and allow the reaction to stir at 25 °C for 4 hours.
Workup: Wash the organic layer with 1M HCl (2 × 100 mL) to remove the imidazole byproduct, followed by brine (100 mL). Dry over anhydrous
Na2SO4
, filter, and concentrate in vacuo to afford the product as a white solid.
Step 2: N-Alkylation to Ethyl 2-(3-cyclopropyl-2-oxoimidazolidin-1-yl)acetate
Deprotonation: Dissolve the cyclic urea in anhydrous DMF and cool to 0 °C. Add NaH portion-wise.
Self-Validation Checkpoint: Immediate evolution of
H2
gas visually confirms active deprotonation. Stir for 30 minutes until the solution becomes clear and bubbling ceases, confirming quantitative formation of the urea anion.
Alkylation: Add ethyl bromoacetate dropwise via syringe. Maintain at 0 °C for 15 minutes, then warm to 25 °C and stir for 2 hours.
Quench & Extraction: Carefully quench with saturated aqueous
NH4Cl
(50 mL) at 0 °C. Extract with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers with water (3 × 100 mL) to remove DMF, dry over
Na2SO4
, and concentrate.
Step 3: Saponification to 2-(3-Cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid
Hydrolysis: Dissolve the ester in the THF/Water mixture. Add
LiOH⋅H2O
in one portion. Stir vigorously at 25 °C for 3 hours.
Self-Validation Checkpoint: Monitor via LC-MS or TLC. The complete disappearance of the ester spot and the formation of a baseline spot (the lithium carboxylate salt) confirms 100% conversion.
Solvent Removal: Concentrate the mixture in vacuo to remove the majority of the THF.
Acidification: Cool the remaining aqueous layer to 0 °C and acidify dropwise with 2M HCl until the pH reaches 2.0.
Causality: The target molecule is highly water-soluble at neutral pH. Protonating the carboxylate forces the compound into its neutral, organic-soluble state.
Isolation: Extract the acidic aqueous layer with DCM (4 × 75 mL). Dry the combined organics over
Na2SO4
and concentrate to yield 2-(3-Cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid as a high-purity crystalline solid.
References
"2-(3-cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid — Chemical Substance Information"
Source: NextSDS Chemical Database
URL:[Link]
Source: Google Patents (Alumis Inc.)
"Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol"
Source: Molecules (MDPI), 2025
URL:[Link]
"Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones"
Source: Catalysts (MDPI), 2019
URL:[Link]
2-(3-Cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid chemical properties
An In-depth Technical Guide: 2-(3-Cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid Executive Summary This guide provides a comprehensive technical overview of 2-(3-cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid, a heterocy...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide:
2-(3-Cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid
Executive Summary
This guide provides a comprehensive technical overview of 2-(3-cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid, a heterocyclic compound featuring two structural motifs of high interest in medicinal chemistry: a cyclopropyl group and a 2-oxoimidazolidine (also known as an imidazolidinone or ethylene urea) core. While specific research on this exact molecule is not extensively published, its constituent parts suggest significant potential as a scaffold or building block in modern drug discovery programs. This document synthesizes data from analogous structures and foundational chemical principles to provide insights into its physicochemical properties, a robust proposed synthesis pathway, and its potential for creating diverse chemical libraries for therapeutic screening. The strategic incorporation of the cyclopropyl moiety is known to enhance metabolic stability and binding affinity, while the imidazolidinone core is a recognized privileged scaffold in numerous biologically active compounds.[1][2][3] This guide serves as a foundational resource for researchers aiming to leverage this molecule's unique structural attributes.
Physicochemical and Safety Profile
A clear understanding of a compound's fundamental properties is critical for its application in research and development.
Core Chemical Properties
All quantitative data for 2-(3-cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid are summarized in the table below.
Specific target organ toxicity — single exposure (Category 3) - H336[4]
Recommended Handling:
Work in a well-ventilated area or fume hood.
Wear standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Avoid inhalation of dust or aerosols.
Avoid direct contact with skin and eyes.
The Strategic Value in Medicinal Chemistry
The potential of 2-(3-cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid as a valuable building block stems from the synergistic combination of its two core structural motifs. The rationale for its design and use in drug discovery is grounded in established medicinal chemistry principles.
The Cyclopropyl Moiety: A "Metabolic Shield" and Conformational Anchor
The three-membered cyclopropyl ring is far more than a simple alkyl substituent. Its unique strained-ring electronics and rigid structure impart significant advantages.[1][7]
Enhanced Metabolic Stability: The C-H bonds of a cyclopropane ring are shorter and stronger than those in typical aliphatic chains, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1][8] Replacing a metabolically vulnerable group (like an isopropyl or ethyl group) with a cyclopropyl ring can significantly reduce clearance and improve a drug candidate's pharmacokinetic profile.[8]
Increased Potency: The rigid planarity of the ring can act as a conformational lock, pre-organizing the molecule into a bioactive conformation for optimal receptor binding. This can lead to a more favorable entropic contribution to the binding affinity.[1][9]
Modulation of Physicochemical Properties: The cyclopropyl group serves as a versatile bioisostere for moieties like gem-dimethyl or vinyl groups, allowing for the fine-tuning of properties such as lipophilicity (LogP) and basicity (pKa) to optimize a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1][2]
The Imidazolidinone Core: A Privileged Heterocyclic Scaffold
The imidazolidinone ring is a five-membered cyclic urea structure that is a cornerstone of many successful therapeutic agents.[3]
Proven Biological Activity: Imidazolidinone derivatives have demonstrated a vast range of pharmacological activities, including anticancer, anticonvulsant, antimicrobial, and anti-inflammatory properties.[3][10][11]
Hydrogen Bonding Capabilities: The urea carbonyl (C=O) and N-H groups (though both are substituted in this specific molecule) serve as excellent hydrogen bond acceptors and donors, respectively, facilitating strong and specific interactions with biological targets.[12]
Structural Versatility: The core can be readily substituted at multiple positions, providing a robust scaffold for building chemical libraries to explore structure-activity relationships (SAR).[13]
Caption: Key structural features contributing to the molecule's potential.
Proposed Synthetic Pathway
Retrosynthetic Analysis
The proposed synthesis begins with commercially available starting materials and proceeds through a three-step sequence: cyclization to form the core, N-alkylation, and final ester hydrolysis.
Caption: Retrosynthetic approach to the target compound.
Step-by-Step Experimental Protocol
Causality Behind Experimental Choices: This multi-step approach is chosen for its robustness and high anticipated yields. Using a carbonylating agent like diethyl carbonate is often cleaner than phosgene-based methods.[14] The alkylation is performed on the ester of the acetic acid side-chain to prevent the free carboxylic acid from interfering with the base-mediated reaction; a simple final saponification step then cleanly yields the desired product.
Step 1: Synthesis of 1-Cyclopropylimidazolidin-2-one (The Core)
Reaction Setup: To a solution of N-cyclopropylethane-1,2-diamine (1.0 eq) in ethanol within a round-bottom flask equipped with a reflux condenser, add potassium carbonate (K₂CO₃, 2.5 eq).
Reagent Addition: Add diethyl carbonate (1.2 eq) to the stirred suspension.
Reflux: Heat the reaction mixture to reflux (approx. 80-90 °C) and maintain for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
Workup: After cooling to room temperature, filter the mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure to yield a crude oil or solid.
Purification: Purify the crude product by flash column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) to afford pure 1-cyclopropylimidazolidin-2-one.
Step 2: Synthesis of Ethyl 2-(3-cyclopropyl-2-oxoimidazolidin-1-yl)acetate (N-Alkylation)
Reaction Setup: Dissolve the 1-cyclopropylimidazolidin-2-one (1.0 eq) from Step 1 in anhydrous N,N-dimethylformamide (DMF). Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar). Caution: NaH reacts violently with water.
Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes until hydrogen evolution ceases.
Alkylation: Cool the mixture back to 0 °C and add ethyl bromoacetate (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.
Workup: Quench the reaction carefully by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous layer three times with ethyl acetate.
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting residue by flash chromatography to yield the target ester.
Step 3: Synthesis of 2-(3-Cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid (Ester Hydrolysis)
Reaction Setup: Dissolve the ester from Step 2 (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
Saponification: Add lithium hydroxide (LiOH, 2.0-3.0 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC/LC-MS until all starting material is consumed.
Workup: Concentrate the mixture under reduced pressure to remove the THF. Dilute the remaining aqueous solution with water and wash once with diethyl ether to remove any unreacted starting material.
Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~2-3 by the dropwise addition of 1 M hydrochloric acid (HCl). A precipitate should form.
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, 2-(3-cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid.
Reactivity and Derivatization Potential
The title compound is an ideal starting point for library synthesis due to the reactivity of its terminal carboxylic acid group.[16] The imidazolidinone core is generally stable under standard coupling and derivatization conditions.
Mechanism of action of cyclopropyl-containing imidazolidinones
Executive Summary The term "cyclopropyl-containing imidazolidinones" bridges two of the most sophisticated domains in modern molecular sciences: targeted oncology and asymmetric organocatalysis. In medicinal chemistry, s...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The term "cyclopropyl-containing imidazolidinones" bridges two of the most sophisticated domains in modern molecular sciences: targeted oncology and asymmetric organocatalysis. In medicinal chemistry, stable cyclopropyl-imidazolidin-2-ones serve as highly potent, conformationally restricted inhibitors of the CYP17A1 enzyme, effectively starving castration-resistant prostate cancers of androgenic precursors[1][2]. Conversely, in synthetic chemical biology, transient cyclopropyl-imidazolidin-4-one species (iminium ions) act as the critical catalytic intermediates that enable the stereoselective ring-opening of cyclopropanes[3][4]. This whitepaper dissects the causality behind both mechanisms, providing researchers and drug development professionals with a comprehensive, self-validating guide to their application.
PART 1: Pharmacological Mechanism (CYP17A1 Inhibition)
Structural Causality: The Bioisosteric Core & Lipophilic Anchor
The design of cyclopropyl-imidazolidin-2-one drugs (such as the analogs detailed in US Patent 9,029,399[2][5]) relies on precise thermodynamic and spatial engineering.
The Imidazolidin-2-one Core: Traditional acyclic ureas suffer from a high degree of rotational freedom. By cyclizing the urea into a 5-membered imidazolidin-2-one ring, we restrict the N-C-N dihedral angles, locking the pharmacophore into a rigid, bioactive trans-like geometry[6]. This pre-organization eliminates the entropic penalty typically incurred upon binding to the target receptor, drastically increasing target residence time.
The Cyclopropyl Anchor: The cyclopropyl group acts as a specialized lipophilic anchor. Unlike a flexible aliphatic chain (e.g., a propyl group) which sweeps through multiple conformations, the cyclopropyl ring is rigid and possesses enhanced
sp2
-like character. This allows it to perfectly slot into the hydrophobic S1/S3 interface pocket of the CYP17A1 active site[6]. Furthermore, the lack of abstractable
α
-protons grants the cyclopropyl moiety superior metabolic stability against oxidative degradation compared to straight-chain alkyls.
Mechanism of Endocrine Disruption
CYP17A1 (Steroid 17
α
-hydroxylase/17,20-lyase) is the critical bottleneck enzyme in the biosynthesis of androgens (testosterone and dihydrotestosterone)[5][7]. The imidazolidin-2-one core acts as a competitive inhibitor. While the cyclopropyl group anchors the molecule in the lipophilic pocket, the heteroatoms of the imidazolidinone and its adjacent pyridine rings coordinate with the active-site heme iron, preventing the binding of natural substrates like pregnenolone and progesterone. This halts downstream Androgen Receptor (AR) activation, inducing apoptosis in prostate tumor cells.
Fig 1. Pharmacological MoA: Cyclopropyl-imidazolidinones inhibit CYP17A1, blocking AR activation.
PART 2: Chemical Mechanism (Asymmetric Organocatalysis)
LUMO-Lowering and Ring Strain Activation
In synthetic methodologies, "cyclopropyl-containing imidazolidinones" exist as highly reactive, transient iminium species formed between a chiral imidazolidin-4-one (MacMillan catalyst) and a cyclopropyl carbaldehyde[3][4].
The causality of this mechanism is rooted in molecular orbital perturbation. The condensation of the imidazolidinone secondary amine with the aldehyde generates a positively charged iminium ion. This strongly electron-withdrawing intermediate drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the adjacent cyclopropyl ring. Because cyclopropanes already possess significant ring strain (~27.5 kcal/mol), this LUMO-lowering polarizes the C-C bond, rendering it highly susceptible to nucleophilic attack (e.g., by a chloride ion)[3][8].
The Stereoselective Cascade
Once the nucleophile attacks, the cyclopropyl ring opens, relieving the strain and tautomerizing into an enamine intermediate. This phase shifts the electronic paradigm: the enamine raises the Highest Occupied Molecular Orbital (HOMO), making the
α
-carbon highly nucleophilic. An electrophile (e.g., a sulfenyl chloride) then traps the enamine. The bulky substituents on the imidazolidinone catalyst (such as a tert-butyl group) sterically shield one face of the molecule, dictating a highly enantioselective outcome[3].
Fig 2. Chemical MoA: Iminium-enamine catalytic cycle for cyclopropyl ring-opening reactions.
To evaluate the pharmacological efficacy of cyclopropyl-imidazolidin-2-ones, a robust, artifact-free assay is required.
Preparation: Express recombinant human CYP17A1 and human Cytochrome P450 reductase in E. coli or use commercially available microsomes.
Incubation: In a 96-well plate, combine 10 nM CYP17A1, 10
μ
M progesterone (substrate), and the cyclopropyl-imidazolidinone test compound (titrated from 0.1 nM to 10
μ
M) in 50 mM potassium phosphate buffer (pH 7.4).
Initiation: Add 1 mM NADPH to initiate the reaction. Incubate at 37°C for 20 minutes.
Quenching & Extraction: Quench with ice-cold acetonitrile containing an internal standard (e.g., deuterated 17
α
-hydroxyprogesterone). Centrifuge at 4000 rpm for 10 minutes.
Readout: Quantify the product via LC-MS/MS (MRM mode).
Self-Validation Checkpoint: Trustworthiness requires orthogonal validation. Fluorescence-based surrogate assays are prone to inner-filter effects from heterocyclic drugs. You MUST run a parallel LC-MS/MS quantification. Furthermore, include a no-NADPH negative control to rule out background oxidation, and Abiraterone as a positive control (expected
IC50
~ 2-5 nM) to validate enzyme viability.
To execute the chemical ring-opening via imidazolidinone catalysis:
Setup: In an oven-dried vial under argon, dissolve the cyclopropyl carbaldehyde (0.2 mmol) in anhydrous dichloromethane (DCM, 2.0 mL).
Catalyst Addition: Add 20 mol% of the chiral (2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one catalyst and 20 mol% of trifluoroacetic acid (co-catalyst to facilitate iminium formation).
Reagent Addition: Cool the mixture to -20°C. Slowly add the aryl sulfenyl chloride (0.24 mmol) dropwise.
Reaction & Workup: Stir for 12 hours. Quench with saturated aqueous
NaHCO3
, extract with DCM, dry over
Na2SO4
, and concentrate under reduced pressure.
Readout: Determine the diastereomeric ratio (d.r.) via
1H
NMR of the crude mixture, and the enantiomeric ratio (e.r.) via chiral stationary phase HPLC.
Self-Validation Checkpoint: Run a parallel uncatalyzed reaction (omitting the imidazolidinone). Complete absence of the ring-opened product confirms that background thermal ring-opening is negligible, proving that 100% of the product flux routes strictly through the stereocontrolled iminium intermediate.
PART 4: Quantitative Data Synthesis
Table 1: Representative SAR of Cyclopropyl-Imidazolidin-2-ones (Pharmacological MoA)
Demonstrating the causality of the bioisosteric core and lipophilic anchor on CYP17A1 inhibition.
Compound Scaffold
R-Group (Pocket Anchor)
Core Bioisostere
CYP17A1
IC50
(nM)
Metabolic Half-life (
T1/2
)
Acyclic Urea
Propyl
Urea
45.2
< 15 min
Imidazolidin-2-one
Propyl
Cyclic Urea
12.4
30 min
Imidazolidin-2-one
Cyclopropyl
Cyclic Urea
2.1
> 120 min
Table 2: Catalytic Efficiency of Transient Cyclopropyl-Imidazolidin-4-ones (Chemical MoA)
Demonstrating the impact of catalyst architecture on the stereoselective ring-opening cascade.
A Technical Guide to the Biological Activities of 2-Oxoimidazolidine and its Derivatives
Foreword for the Researcher The heterocyclic imidazolidine nucleus, specifically the 2-oxoimidazolidine (also known as 2-imidazolidone or ethyleneurea) scaffold, represents a cornerstone in modern medicinal chemistry.[1]...
Author: BenchChem Technical Support Team. Date: March 2026
Foreword for the Researcher
The heterocyclic imidazolidine nucleus, specifically the 2-oxoimidazolidine (also known as 2-imidazolidone or ethyleneurea) scaffold, represents a cornerstone in modern medicinal chemistry.[1] Its structural simplicity, synthetic accessibility, and capacity for diverse functionalization have established it as a "privileged scaffold" in the quest for novel therapeutic agents. This guide is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of facts to provide a deeper understanding of the causality behind the broad-spectrum biological activities of these compounds. We will explore key therapeutic areas, delve into mechanisms of action, and provide actionable experimental protocols to empower your own research endeavors. The discussion will also encompass the closely related and extensively studied 2-thioxoimidazolidin-4-one (2-thiohydantoin) derivatives, which share a common heritage and exhibit a similarly impressive range of pharmacological properties.[2][3][4]
Part 1: The 2-Oxoimidazolidine Scaffold: A Core of Versatility
The Fundamental Structure
The 2-oxoimidazolidine core is a five-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3, and a carbonyl group at the second carbon.[5] This structure is a saturated analog of imidazole and is a key component in molecules like Vitamin B8 (Biotin). Its synthetic versatility allows for substitutions at multiple positions, primarily on the nitrogen atoms and the carbon at position 5, leading to a vast library of derivatives with distinct physicochemical and biological profiles. A significant portion of the research in this area focuses on the 2-thioxoimidazolidin-4-one variant, where the oxygen at position 2 is replaced by sulfur and a second carbonyl group is present at position 4. This analog has proven to be a particularly fruitful source of biologically active compounds.[3][4]
General Synthetic Pathways: A Causal Approach
The synthesis of these scaffolds is often straightforward, enabling the rapid generation of diverse chemical libraries for screening. A common and effective route to 2-thioxoimidazolidin-4-one derivatives, for example, involves the cyclization of thiosemicarbazones.
Causality in Synthesis: The choice of starting materials is dictated by the desired final substitutions. The initial reaction of a substituted aldehyde or ketone with thiosemicarbazide yields a thiosemicarbazone. This intermediate is then cyclized with a reagent like ethyl chloroacetate. The rationale here is that the chloroacetate provides the two-carbon unit necessary to form the five-membered ring, with the chlorine atom acting as a leaving group to facilitate intramolecular cyclization.[6] This multi-step synthesis is highly modular, allowing for variation in the aromatic aldehydes and other reactants to explore the structure-activity relationship (SAR) systematically.
Caption: General synthesis workflow for 2-thioxoimidazolidin-4-one derivatives.
Part 2: Anticancer Activity: Targeting Malignant Processes
The development of novel anticancer agents is a primary focus for compounds derived from the 2-oxoimidazolidine scaffold. These derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines, including hepatocellular carcinoma (HepG2) and breast cancer (MCF-7).[3][7]
Mechanism of Action: Inducing Apoptosis and Inhibiting Survival Pathways
A key mechanism underlying the anticancer effect of these derivatives is the induction of apoptosis, or programmed cell death, a critical process for eliminating malignant cells.[8] Studies have shown that potent derivatives can arrest the cell cycle, often at the G2/M phase, preventing cancer cells from proliferating.[8]
Furthermore, these compounds can modulate critical cell signaling pathways. For instance, certain 2-thioxoimidazolidin-4-one derivatives have been shown to inhibit the PI3K/AKT pathway.[8]
Causality in Mechanism: The PI3K/AKT pathway is a central regulator of cell survival, proliferation, and growth. In many cancers, this pathway is hyperactivated, promoting uncontrolled cell division and resistance to apoptosis. By inhibiting key proteins like PI3K or AKT, these derivatives effectively cut off the survival signals to the cancer cell, making it more susceptible to apoptosis. This targeted approach is often more effective and less toxic than non-specific cytotoxic agents. The inhibition leads to downstream effects, including the upregulation of pro-apoptotic genes (e.g., p53, caspases) and the downregulation of anti-apoptotic genes (e.g., Bcl-2).[8]
Caption: Inhibition of the PI3K/AKT survival pathway by 2-oxoimidazolidine derivatives.
Quantitative Cytotoxic Activity
The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol provides a reliable method for the initial screening of compounds for cytotoxic activity.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
Cell Seeding: Plate cancer cells (e.g., HepG2) in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[8]
Compound Treatment: Prepare serial dilutions of the test 2-oxoimidazolidine derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).
Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells will convert MTT to formazan.
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as DMSO or acidified isopropanol, to each well to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Self-Validation: The integrity of this protocol relies on its controls. The vehicle control establishes the baseline for 100% viability, while the positive control (a known cytotoxic drug) confirms the assay is responding correctly. Including a blank well (medium only) corrects for background absorbance.
Part 3: Antimicrobial Properties: A Broad Spectrum of Action
Derivatives of the imidazolidine core exhibit a wide range of antimicrobial activities, including antibacterial effects against both Gram-positive and Gram-negative bacteria and potent antifungal activity.[2][9][10]
Mechanisms of Antimicrobial Action
The mechanisms can be diverse. While some compounds may directly inhibit microbial growth through classical pathways, others employ more sophisticated strategies. For example, certain derivatives act as virulence inhibitors in bacteria like Pseudomonas aeruginosa. Instead of killing the bacteria, they inhibit the production of virulence factors such as proteases, hemolysins, and pyocyanin.[11]
Causality in Mechanism: Targeting virulence is an attractive strategy because it can disarm the pathogen without exerting strong selective pressure for the development of resistance. This is often achieved by interfering with quorum sensing, the cell-to-cell communication system bacteria use to coordinate collective behaviors, including virulence factor expression.[11]
Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion)
This method is a standard and visually intuitive technique for preliminary screening of antimicrobial activity.[2]
Principle: An agar plate is uniformly inoculated with a test microorganism. Wells are created in the agar, and the test compounds are placed in these wells. If a compound is active, it will diffuse into the agar and inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the compound's activity.
Step-by-Step Methodology:
Media Preparation: Prepare and sterilize Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) and pour it into sterile Petri dishes. Allow the agar to solidify.
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Candida albicans) equivalent to a 0.5 McFarland standard.
Plate Inoculation: Uniformly swab the surface of the agar plates with the prepared inoculum.
Well Creation: Use a sterile cork borer to create uniform wells (e.g., 6 mm in diameter) in the agar.
Compound Loading: Accurately pipette a fixed volume (e.g., 50-100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) into the wells.[2]
Controls: Use a well with the pure solvent (e.g., DMSO) as a negative control and wells with standard antibiotics (e.g., Chloramphenicol) or antifungals (e.g., Ketoconazole) as positive controls.[9][12]
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
Zone Measurement: After incubation, measure the diameter of the zone of inhibition (in mm) for each compound.
Part 4: Neurological Applications: Anticonvulsant Activity
A significant number of imidazolidine derivatives, particularly those based on the imidazolidine-2,4-dione (hydantoin) structure, have been investigated for their anticonvulsant properties.[4][13][14]
In Vivo Screening and Rationale
Evaluation of anticonvulsant activity relies on established in vivo seizure models in rodents. The two most common primary screening models are the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test.
Causality in Model Selection:
MES Test: This model is used to identify agents effective against generalized tonic-clonic seizures. It is thought to predict efficacy against partial seizures as well. A compound's ability to prevent the hind-limb extension phase of the seizure is the endpoint.[13]
scPTZ Test: This model identifies agents that can raise the threshold for seizures and is predictive of efficacy against absence seizures. It measures the ability of a compound to prevent clonic seizures induced by the chemical convulsant pentylenetetrazole.[13]
A compound active in both models is considered to have a broad spectrum of anticonvulsant activity. Neurotoxicity is concurrently assessed using tests like the rotarod assay to determine if the observed anticonvulsant effects occur at doses that do not cause motor impairment.[15]
Caption: Workflow for in vivo screening of anticonvulsant activity.
Part 5: Conclusion and Future Directions
The 2-oxoimidazolidine scaffold and its analogs are a testament to the power of core heterocyclic structures in drug discovery. Their synthetic tractability and ability to interact with a wide array of biological targets have led to the identification of potent lead compounds in oncology, infectious diseases, and neurology.[1][16]
The future of research in this area will likely focus on several key aspects:
Mechanism Deconvolution: Moving beyond phenotypic screening to precisely identify the molecular targets and pathways for the most active compounds.
Structure-Based Design: Utilizing computational and molecular docking studies to rationally design next-generation derivatives with enhanced potency and selectivity.[11]
Pharmacokinetic Optimization: Improving the "drug-like" properties (ADMET - Absorption, Distribution, Metabolism, Excretion, Toxicity) of lead compounds to ensure their viability as clinical candidates.
Sustainable Synthesis: Developing greener and more efficient synthetic protocols to construct these valuable molecules.[17]
By integrating these advanced approaches, the research community can continue to unlock the full therapeutic potential of this remarkable chemical scaffold.
References
2-OXOIMIDAZOLIDINE (2-IMIDAZOLIDONE).
SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF SOME NEW 2-THIOXOIMIDAZOLIDIN-4-ONE DERIVATIVES. Asian Journal of Pharmaceutical and Clinical Research.
Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches. MDPI.
Design, synthesis and evaluation of anticancer activity of novel 2-thioxoimidazolidin-4-one derivatives bearing pyrazole, triazole and benzoxazole moieties. Chemistry Central Journal.
Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. Science Alert.
Design, synthesis and evaluation of anticancer activity of novel 2-thioxoimidazolidin-4-one derivatives bearing pyrazole, triazole and benzoxazole moieties. PubMed.
(PDF) Synthesis and antimicrobial evaluation of 2-thioxoimidazolidinone derivatives.
Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Deriv
Design and synthesis of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides as potent matrix metalloproteinase-13 inhibitors. PubMed.
(PDF) Synthesis of Some 2-Thioxo-imidazolidin-4-one Derivatives and its Antimicrobial Activity.
Design, Synthesis, and Biological Evalu
A Review: Synthetic Pathways and Biological Activities of Oxo-imidazoline Derivatives in New Millennium. Bentham Science Publishers.
Synthesis and Antimicrobial Activity of Some New 5-Oxo-Imidazolidine Deriv
(PDF) Synthesis of novel 2-thioxo-4-imidazolidinone derivatives and evaluation of their antibacterial, and antifungal activities.
Synthesis and Biological Evaluation of some new 2- Thioxoimidazolidin- 4-one Derivatives (part II). Iraqi Journal of Pharmaceutical Sciences.
New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. PubMed.
2-Imidazolidinone. PubChem, NIH.
Synthesis, Anticonvulsant, Antinociceptive Activity and Preliminary Safety Evaluations of Novel Hybrid Imidazolidine-2,4-Dione Deriv
Sustainable catalytic protocols for the synthesis of biologically active heterocyclic compounds. Deep Science Publishing.
Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa. PubMed.
Synthesis and anticonvulsant activity of new thiazolidinone and thioxoimidazolidinone derivatives derived
Synthesis and Biological evaluation of some new 2-thioxoimidazolidin-4-one derivatives (part II).
(PDF) Synthesis and anticonvulsant activity of a combined pharmacophore of 2-oxo-1,2-dihydroquinoline containing 1,3,4-oxadiazole derivatives.
Strategic Utilization of the 2-Oxoimidazolidine Scaffold in Modern Drug Discovery: A Technical Guide to InChIKey HMGFJRIYPNLVKD-UHFFFAOYSA-N
Executive Summary In the landscape of rational drug design, the selection of versatile, structurally rigid building blocks is paramount for developing high-affinity ligands. The compound 2-(3-cyclopropyl-2-oxoimidazolidi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of rational drug design, the selection of versatile, structurally rigid building blocks is paramount for developing high-affinity ligands. The compound 2-(3-cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid (InChIKey: HMGFJRIYPNLVKD-UHFFFAOYSA-N, CAS: 1520471-33-3) represents a highly specialized pharmacophoric module [1]. By integrating a rigid 2-oxoimidazolidine core with a lipophilic cyclopropyl group and a versatile acetic acid linker, this molecule serves as an ideal precursor for synthesizing complex inhibitors targeting enzymes, integrins, and G-protein coupled receptors (GPCRs).
This whitepaper provides an in-depth technical analysis of this structural analogue, detailing its physicochemical profiling, mechanistic utility in target binding, and a self-validating synthetic workflow for its integration into drug discovery pipelines.
Structural Profiling and Physicochemical Dynamics
The utility of 2-(3-cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid stems from the synergistic interaction of its three primary structural domains:
The 2-Oxoimidazolidine (Cyclic Urea) Core : This five-membered heterocyclic ring imparts significant conformational rigidity. The carbonyl oxygen acts as a potent hydrogen-bond acceptor, while the nitrogen atoms provide structural geometry that mimics peptide bonds without their inherent susceptibility to proteolytic cleavage [2].
The Cyclopropyl Moiety : Positioned at the N3 atom, the cyclopropyl group introduces a compact, sterically constrained lipophilic bulk. This is critical for occupying small hydrophobic pockets within target active sites, enhancing binding affinity while maintaining a low molecular weight footprint.
The Acetic Acid Handle : The N1-linked acetic acid provides a highly reactive carboxylate group, serving as the primary vector for covalent attachment (typically via amide coupling) to target fragments or larger molecular scaffolds.
Quantitative Physicochemical Data
To evaluate the suitability of this building block for oral drug development, its quantitative properties are benchmarked against Lipinski's Rule of Five. The data demonstrates exceptional lead-likeness, ensuring that downstream derivatives maintain favorable pharmacokinetic profiles.
Physicochemical Property
Value for HMGFJRIYPNLVKD-UHFFFAOYSA-N
Lipinski / Veber Ideal Thresholds
Molecular Weight
184.19 g/mol
< 500 g/mol
Hydrogen Bond Donors (HBD)
1 (Carboxylic Acid OH)
≤ 5
Hydrogen Bond Acceptors (HBA)
3 (Carbonyl O, Carboxyl O's)
≤ 10
Topological Polar Surface Area (TPSA)
~58.5 Ų
≤ 140 Ų
Rotatable Bonds
3
≤ 10
Purity Standard (Commercial)
≥ 95%
N/A
Mechanistic Utility: The Pharmacophore in Action
The 2-oxoimidazolidine scaffold is not merely a passive structural linker; it actively participates in target engagement.
Integrin Antagonism (GPIIb/IIIa):
Research into non-peptide fibrinogen receptor antagonists has demonstrated that hydantoin and imidazolidinone scaffolds are exceptional RGD (Arg-Gly-Asp) mimetics. The rigid core positions the functional groups precisely to interact with the receptor's binding pocket, leading to highly potent, orally active antithrombotic agents [3]. The carbonyl group of the oxoimidazolidine core frequently engages in critical hydrogen bonding with the receptor backbone.
Enzyme Inhibition (e.g., PARG):
Poly(ADP-ribose) glycohydrolase (PARG) inhibitors heavily rely on cyclic urea derivatives. Patent literature highlights the use of oxoimidazolidin-1-yl acetic acid derivatives to synthesize potent PARG inhibitors [4]. The causality behind this design choice lies in the scaffold's ability to project the cyclopropyl group into the enzyme's hydrophobic accessory pocket, while the core carbonyl mimics the transition state of the natural ribose substrate, effectively outcompeting it.
Fig 1: Pharmacophore binding model of the 2-oxoimidazolidine analogue engaging a biological target.
To integrate 2-(3-cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid into a target inhibitor, a highly efficient amide coupling protocol is required. The following step-by-step methodology utilizes HATU as the coupling reagent.
Causality of Reagent Selection: HATU is explicitly chosen over standard EDC/NHS because the rigid, sterically hindered nature of the cyclopropyl-adjacent core requires a highly reactive OAt active ester intermediate to drive the coupling of secondary or deactivated amines to completion, minimizing epimerization and maximizing yield.
Step-by-Step Methodology
Step 1: Carboxylate Activation
Charge a dry, argon-purged reaction vessel with 2-(3-cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid (1.0 equiv, 0.5 mmol) and anhydrous N,N-Dimethylformamide (DMF) (5.0 mL).
Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol). Causality: DIPEA acts as a non-nucleophilic base, deprotonating the carboxylic acid without competing for the activated ester.
Add HATU (1.1 equiv, 0.55 mmol) in one portion at 0 °C. Stir for 15 minutes to ensure complete formation of the active OAt ester.
Step 2: Amine Conjugation
4. Introduce the target amine fragment (1.05 equiv, 0.525 mmol) dropwise into the activated mixture.
5. Allow the reaction to warm to room temperature (25 °C) and stir continuously.
Step 3: Self-Validating In-Process Monitoring
6. Extract a 10 µL aliquot every 60 minutes, dilute in 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS.
7. Validation Checkpoint: The reaction is only deemed complete—and authorized for workup—when the LC-MS chromatogram shows the starting amine peak area is < 5% relative to the product mass peak. If > 5% remains after 4 hours, an additional 0.2 equiv of HATU is added.
Step 4: Quenching and Workup
8. Quench the reaction by adding 15 mL of saturated aqueous NaHCO₃.
9. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with 1M HCl (10 mL) to remove unreacted amine, followed by brine (15 mL).
10. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 5: Purification
11. Purify the crude residue via Preparative HPLC (C18 column, gradient elution: 10-90% Acetonitrile in Water with 0.1% TFA) to isolate the final target inhibitor.
Fig 2: Self-validating synthetic workflow for the HATU-mediated amide coupling of the building block.
References
Ataman Chemicals. "2-OXOIMIDAZOLIDINE (2-IMIDAZOLIDONE)". Ataman Chemicals Technical Database. Available at:[Link]
Stilz, H. U., et al. "Discovery of an Orally Active Non-Peptide Fibrinogen Receptor Antagonist Based on the Hydantoin Scaffold". Journal of Medicinal Chemistry, ACS Publications, 2001. Available at:[Link][1]
AstraZeneca AB. "US20200165208A1 - Parg inhibitory compounds". Google Patents, 2020. Available at:[2]
Spectroscopic data (NMR, IR, MS) for 2-(3-Cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid
An in-depth technical guide for researchers, analytical chemists, and drug development professionals on the spectroscopic characterization of 2-(3-Cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid. Executive Summary In mode...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical guide for researchers, analytical chemists, and drug development professionals on the spectroscopic characterization of 2-(3-Cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid.
Executive Summary
In modern drug discovery, functionalized imidazolidin-2-ones serve as critical pharmacophores and rigidified building blocks. 2-(3-Cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid (C8H12N2O3) is a prime example, featuring a cyclic urea core flanked by a lipophilic cyclopropyl ring and a hydrophilic acetic acid moiety. This whitepaper provides a comprehensive, self-validating framework for the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS). By moving beyond mere data reporting, this guide explains the causality behind experimental parameters and demonstrates how orthogonal analytical techniques cross-validate to guarantee structural integrity.
Architectural Deconstruction of the Molecule
To accurately predict and assign spectroscopic data, the molecule must be deconstructed into its three distinct electronic and magnetic domains [1]:
The Imidazolidin-2-one Core: A 5-membered cyclic urea. The electron-withdrawing nature of the C=O group deshields the adjacent N1 and N3 atoms, which in turn affects the chemical shifts of the attached substituents.
The N1-Acetic Acid Appendage: Contains an isolated methylene group (-CH2-) situated between a urea nitrogen and a carboxylic acid carbonyl. This creates an isolated spin system in 1H NMR.
The N3-Cyclopropyl Group: A highly strained three-membered ring. The unique diamagnetic anisotropy of the cyclopropyl ring significantly shields its constituent protons, pushing their NMR signals upfield [2].
Analytical Methodologies & Causality
A robust spectroscopic analysis requires a meticulously designed workflow where every experimental choice is driven by the physical chemistry of the analyte.
Fig 1. Sequential workflow for the spectroscopic validation of the target compound.
NMR Spectroscopy Protocol
Causality of Solvent Selection: Dimethyl sulfoxide-d6 (DMSO-d6) is selected over CDCl3. The strong hydrogen-bond accepting nature of DMSO disrupts the intermolecular dimerization of the carboxylic acid. This yields a sharper, more distinct O-H resonance and prevents concentration-dependent chemical shift variations.
Step-by-Step Execution:
Weigh precisely 15 mg of the crystalline compound.
Dissolve in 0.6 mL of anhydrous DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (0.00 ppm).
Vortex (30 s) and sonicate (2 min) to ensure complete homogenization.
Transfer 0.5 mL to a 5 mm precision NMR tube.
Acquire 1H NMR (400 MHz, 16 scans, 1.5 s relaxation delay) and 13C NMR (100 MHz, 1024 scans, 2.0 s relaxation delay) at 298 K.
FT-IR Spectroscopy Protocol (ATR Method)
Causality of ATR: Attenuated Total Reflectance (ATR) eliminates the need for KBr pellet pressing. KBr is highly hygroscopic; absorbed moisture would produce a broad artifact peak at 3400 cm⁻¹, obscuring the critical O-H stretch of the carboxylic acid[1].
Step-by-Step Execution:
Clean the diamond ATR crystal with LC-MS grade isopropanol and collect a background spectrum (32 scans, 4 cm⁻¹ resolution).
Place ~2 mg of the solid powder directly onto the crystal.
Apply uniform pressure using the ATR anvil to ensure intimate optical contact.
Acquire the spectrum from 4000 to 400 cm⁻¹.
LC-HRMS Protocol (ESI+)
Causality of Ionization Mode: Electrospray Ionization in positive mode (ESI+) is utilized because the localized electron density on the urea nitrogen atoms and the carbonyl oxygen readily accepts a proton, forming a highly stable [M+H]⁺ precursor ion.
Step-by-Step Execution:
Prepare a 10 µg/mL solution in Methanol:Water (50:50 v/v) supplemented with 0.1% formic acid to promote protonation.
Inject 2 µL onto a C18 reverse-phase column using a 5-95% Acetonitrile gradient.
Acquire full scan and MS/MS data using a Quadrupole Time-of-Flight (Q-TOF) analyzer (Capillary: 3.0 kV, Desolvation: 350°C).
Spectroscopic Data Matrix
Quantitative data must be systematically categorized to allow for rapid cross-referencing against structural hypotheses [3].
A rigorously characterized molecule relies on a self-validating system where independent datasets converge to prove a single topology.
Mass Spectrometry Fragmentation (Orthogonal Validation)
While NMR proves the connectivity of the intact molecule, MS/MS fragmentation validates the substructures. The exact mass for C8H12N2O3 is 184.0848 Da. The observed [M+H]⁺ at m/z 185.0921 confirms the molecular formula. The subsequent collision-induced dissociation (CID) yields predictable, structurally diagnostic fragments.
Fig 2. ESI+ Mass Spectrometry fragmentation pathways for the protonated molecular ion.
2D NMR (HMBC) Connectivity Mapping
The 1D ¹H NMR provides the proton count, but Heteronuclear Multiple Bond Correlation (HMBC) definitively maps the molecular skeleton by showing couplings across 2 or 3 bonds (²J, ³J).
For 2-(3-Cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid, the most critical structural question is verifying that the acetic acid and cyclopropyl groups are attached to the correct nitrogens on the urea core.
The acetic methylene protons (δ 3.85) show a strong ³J correlation to the urea carbonyl carbon (δ 160.2) and a ²J correlation to the carboxylic acid carbonyl (δ 171.5).
Simultaneously, the cyclopropyl methine proton (δ 2.55) shows a ³J correlation to the same urea carbonyl carbon (δ 160.2).
This interlocking data definitively proves the central position of the urea group bridging the two appendages [2].
Fig 3. Key 2D NMR (HMBC) correlations validating the connectivity of the imidazolidinone core.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[Link][1]
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data (4th ed.). Springer.[Link][2]
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[Link][3]
Solubility and stability of 2-(3-Cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid
An In-depth Technical Guide to the Solubility and Stability of 2-(3-Cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid Introduction Overview of the Compound 2-(3-Cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid is a chemical c...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Solubility and Stability of 2-(3-Cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid
Introduction
Overview of the Compound
2-(3-Cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid is a chemical compound identified for research purposes.[1] Its core structure features an imidazolidinone ring, a five-membered heterocycle containing two nitrogen atoms, substituted with a cyclopropyl group and an acetic acid moiety. The presence of both hydrogen bond donors and acceptors in its structure suggests potential for various intermolecular interactions that can influence its physicochemical properties. This guide provides a comprehensive overview of the methodologies to determine the aqueous solubility and chemical stability of this compound, which are critical parameters in early-stage drug discovery and development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 2-(3-Cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid is presented in Table 1.
Importance of Solubility and Stability in Drug Development
The solubility and stability of a potential drug candidate are fundamental properties that significantly impact its developability. Aqueous solubility is a key determinant of a drug's absorption and bioavailability.[4] Poorly soluble compounds often exhibit low and variable oral bioavailability, which can hinder their therapeutic efficacy. Stability, on the other hand, determines a compound's shelf-life and its degradation profile.[5] Unstable compounds can degrade into inactive or potentially toxic byproducts, compromising safety and efficacy. Therefore, a thorough understanding of the solubility and stability of 2-(3-Cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid is essential for its evaluation as a potential therapeutic agent.
Solubility Profile
Introduction to Solubility in Drug Discovery
In drug discovery, two types of solubility are commonly measured: kinetic and thermodynamic. Kinetic solubility is a high-throughput measurement of the concentration at which a compound, rapidly dissolved from a concentrated organic stock solution, precipitates in an aqueous buffer.[6][7] It is often used in the early stages of discovery to quickly flag compounds with potential solubility issues. Thermodynamic solubility, considered the "gold standard," represents the true equilibrium solubility of a compound in a saturated solution and is crucial for lead optimization and formulation development.[4][6]
The kinetic solubility assay provides a rapid assessment of a compound's propensity to precipitate from a supersaturated solution, mimicking the conditions that can occur during in vitro high-throughput screening assays. This method is valuable for identifying compounds that may cause artifacts in biological assays due to precipitation.
Stock Solution Preparation: Prepare a 10 mM stock solution of 2-(3-Cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid in 100% dimethyl sulfoxide (DMSO).
Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).
Addition to Aqueous Buffer: Add a small aliquot (e.g., 2 µL) of each DMSO dilution to a larger volume (e.g., 198 µL) of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate. This results in a final DMSO concentration of 1%.
Incubation: Incubate the plate at room temperature for a defined period, typically 1 to 2 hours, with gentle shaking.[6]
Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 620 nm).
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to a blank control (PBS with 1% DMSO).
The data is typically plotted as turbidity versus compound concentration. A sharp increase in turbidity indicates the point of precipitation. The kinetic solubility value is reported as the concentration just before this increase.
The shake-flask method is the definitive way to measure the equilibrium solubility of a compound.[4] It involves agitating an excess of the solid compound in a specific solvent or buffer until equilibrium is reached, at which point the concentration of the dissolved compound in the supernatant is determined.
Media Preparation: Prepare aqueous buffers at various physiologically relevant pH values (e.g., 1.2, 4.5, 6.8, and 7.4).[4]
Sample Preparation: Add an excess amount of solid 2-(3-Cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid to vials containing a known volume of each buffer. Ensure that undissolved solid remains at the end of the experiment.
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24 to 72 hours) to ensure equilibrium is achieved.[4]
Phase Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.
Supernatant Analysis: Carefully remove an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A standard curve of the compound should be prepared in the same buffer to ensure accurate quantification.
Data Analysis: The thermodynamic solubility is the average concentration determined from multiple measurements.
The solubility is reported in units of µg/mL or µM. The pH-solubility profile can provide insights into the ionization behavior of the compound.
Caption: Forced Degradation Logical Flow
Potential Degradation Pathways
The imidazolidinone ring is susceptible to hydrolysis, particularly under acidic or basic conditions. [8]This can lead to ring-opening to form a hydantoate-like structure. The amide bonds within the ring are the likely points of cleavage.
Long-term stability studies are conducted under recommended storage conditions to establish the shelf-life of a drug substance. [9]The International Council for Harmonisation (ICH) provides guidelines for these studies.
[10]
Batch Selection: Use at least one representative batch of 2-(3-Cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid.
Storage Conditions: Store samples in a controlled environment at the intended long-term storage condition (e.g., 25°C/60% RH) and an accelerated condition (e.g., 40°C/75% RH).
[11]3. Testing Schedule: Test the samples at specified time points. For long-term storage, this is typically 0, 3, 6, 9, 12, 18, and 24 months. For accelerated storage, it is typically 0, 3, and 6 months.
[12]4. Analytical Testing: At each time point, analyze the samples for appearance, assay (potency), and degradation products using the validated stability-indicating HPLC method.
The data is evaluated to determine if any significant changes have occurred over time. A significant change is typically defined as a 5% change in assay from the initial value or any degradation product exceeding its specification limit.
Summary of Stability Data
The following table summarizes the data that will be generated from the stability studies.
Study Type
Stress Condition
Parameters to be Measured
Forced Degradation
Acid, Base, Oxidation, Heat, Light
% Degradation, Number of Degradants, Mass of Degradants (LC-MS)
Long-Term Stability
25°C/60% RH
Appearance, Assay, Degradation Products
Accelerated Stability
40°C/75% RH
Appearance, Assay, Degradation Products
Conclusion
This technical guide provides a comprehensive framework for evaluating the solubility and stability of 2-(3-Cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid. The described protocols for kinetic and thermodynamic solubility, as well as forced degradation and long-term stability studies, are essential for characterizing the physicochemical properties of this compound. The data generated from these studies will be invaluable for assessing its potential as a drug candidate and for guiding future formulation and development efforts. A thorough understanding of these fundamental properties is a prerequisite for advancing any compound through the drug discovery and development pipeline.
References
Fowles, L. F., Beck, E., Worrall, S., Shanley, B. C., & de Jersey, J. (1996). The Formation and Stability of Imidazolidinone Adducts From Acetaldehyde and Model Peptides. A Kinetic Study With Implications for Protein Modification in Alcohol Abuse. Biochemical Pharmacology, 51(10), 1259-1267. [Link]
Patolia, V. N. (2020, January 9). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online. [Link]
World Health Organization. (2018). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 1010. [Link]
Jain, D., & Basniwal, P. K. (2013). Forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Education and Research, 4(2), 1-13. [Link]
Sygnature Discovery. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]
U.S. Food and Drug Administration. (2003). Guidance for Industry Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
Rambabu, B., & Ramu, G. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Chemical and Pharmaceutical Research, 7(3), 110-117. [Link]
Kamberi, M., & Tsutsumi, Y. (2014). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability testing of pharmaceutical products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]
Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. [Link]
Plateforme de chimie biologique intégrative de Strasbourg. Kinetic solubility. [Link]
Sancineto, L., & Massari, S. (2022). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 27(15), 4885. [Link]
Thakore, S. D., Akhtar, J., & Jain, R. (2021). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. Molecular Pharmaceutics, 18(6), 2135–2160. [Link]
MacMillan, D. W. C. (2015). Imidazolidinones as Asymmetric Organocatalysts. In Sustainable Catalysis: Without Metals or Other Endangered Elements, Part 2 (pp. 43-78). Royal Society of Chemistry. [Link]
Ikeda, Y., et al. (2014). A study on selective precipitation of U(VI) by hydrophilic cyclic urea derivatives for development of a reprocessing system based on precipitation method. Journal of Nuclear Science and Technology, 51(7-8), 949-956. [Link]
Google Patents. EP0976796A2 - Cyclic urea surfactants.
ResearchGate. Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential. [Link]
Thakore, S. D., et al. (2021). Analytical and Computational Methods for the Estimation of Drug-Polymer Solubility and Miscibility in Solid Dispersions Development. Pharmaceutics, 13(5), 705. [Link]
Seidel, D. (2017). Synthesis of Polycyclic Imidazolidinones via Amine Redox-Annulation. Organic Letters, 19(23), 6332–6335. [Link]
Chemical Substance Information. 2-(3-cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid. [Link]
Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
A Technical Guide to the Discovery and Evolution of Novel Oxazolidinone Antibacterials
Section 1: The Genesis of a New Antibiotic Class: From Obscurity to Clinical Triumph Serendipitous Beginnings: The DuPont Era The journey of the oxazolidinone class of antibiotics began unexpectedly in the field of agric...
Author: BenchChem Technical Support Team. Date: March 2026
Section 1: The Genesis of a New Antibiotic Class: From Obscurity to Clinical Triumph
Serendipitous Beginnings: The DuPont Era
The journey of the oxazolidinone class of antibiotics began unexpectedly in the field of agricultural science.[1] During the late 1970s and early 1980s, researchers at E.I. DuPont de Nemours and Company were the first to synthesize and investigate these compounds, not for human medicine, but as potential agricultural fungicides.[1] This early work, which identified key structural elements like the acetamidomethyl side chain at the C-5 position, laid the foundational chemical knowledge for future antibacterial development. Although this initial research did not result in a commercial agricultural product, it led to the discovery of the first clinical candidates, DuP-105 and DuP-721.[2] However, development was halted due to concerns over toxicity in animal studies.[3]
A Renewed Focus: The Rise of Resistance and Pharmacia & Upjohn
By the late 1980s, the escalating crisis of antimicrobial resistance, particularly the spread of multidrug-resistant Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), created an urgent need for new classes of antibiotics.[1] Recognizing the potential of the previously shelved scaffold, scientists at Pharmacia and Upjohn (now part of Pfizer) launched a dedicated research program to explore oxazolidinones as human antibacterial agents.[1][4] This strategic pivot was driven by the novel mechanism of action of oxazolidinones, which suggested a low probability of cross-resistance with existing drug classes.[5]
Linezolid: The First-in-Class Breakthrough
The renewed research efforts culminated in the identification of two promising candidates: eperezolid and linezolid.[1][6] Both demonstrated powerful activity against a broad spectrum of Gram-positive bacteria.[1] Linezolid was ultimately selected for further development owing to a more favorable pharmacokinetic profile, which allowed for twice-daily dosing compared to the three times a day required for eperezolid.[3] In 2000, Linezolid (marketed as Zyvox) received FDA approval, marking the arrival of the first new class of antibiotics in decades and providing a critical new weapon against resistant infections.[4][7][8][9]
Table 1: Key Milestones in Oxazolidinone Development
Year(s)
Milestone
Organization
Significance
Late 1970s - Early 1980s
Initial synthesis and investigation as agricultural fungicides.
E.I. DuPont de Nemours & Co.
Laid the chemical groundwork for the oxazolidinone scaffold.[1]
1987
First formal report of antibacterial oxazolidinones (DuP-105 & DuP-721).
DuPont
Introduced the scaffold to the field of medicinal chemistry.[2]
Late 1980s
Renewed research program for human antibacterial agents.
Pharmacia & Upjohn
Revived the drug class in response to the growing antibiotic resistance crisis.[1][4]
1996
Discovery of Linezolid.
Pharmacia & Upjohn
Identified a highly potent and developable clinical candidate.[8][10]
2000
FDA approval of Linezolid (Zyvox).
Pharmacia & Upjohn
First-in-class oxazolidinone antibiotic approved for clinical use.[4][7][9]
2014
FDA approval of Tedizolid (Sivextro).
Cubist Pharmaceuticals
Second-generation oxazolidinone with enhanced potency and improved safety profile.[2]
2021
Approval of Contezolid in China.
MicuRx Pharmaceuticals
A novel oxazolidinone designed to reduce myelosuppression.[6][9]
Section 2: The Core Pharmacophore and Mechanism of Action
Unraveling the Structure: The Essential Oxazolidinone Scaffold
The antibacterial activity of this class is rooted in its core structure. The fundamental pharmacophore consists of three key components: the A-ring (the 2-oxazolidinone ring), the B-ring (an N-aryl substituent), and a C-ring or group attached to the B-ring.[11] Crucially, the stereochemistry at the C-5 position of the A-ring, which bears a substituent like an acylaminomethyl group, is essential for biological activity.[10]
Caption: The essential pharmacophore of oxazolidinone antibiotics.
A Unique Target: Inhibition of Bacterial Protein Synthesis
Oxazolidinones possess a novel mechanism of action that distinguishes them from most other antibiotic classes.[5] They are protein synthesis inhibitors, but unlike agents that interfere with peptide elongation, oxazolidinones block the process at the very first step: the formation of the initiation complex.[12] This unique mechanism is a primary reason for the lack of cross-resistance with other protein synthesis inhibitors.[8][12]
Molecular Interactions: Binding to the 50S Ribosomal Subunit
The primary molecular target for oxazolidinones is the 50S subunit of the bacterial ribosome.[12] Specifically, they bind to the 23S ribosomal RNA (rRNA) at the peptidyl transferase center (PTC), a critical hub for protein synthesis.[12][13] By occupying the A-site pocket within the PTC, the drug sterically hinders the correct positioning of the initiator fMet-tRNA.[10][12] This blockade prevents the formation of a functional 70S initiation complex, thereby halting protein translation before it can even begin.[12]
Caption: Mechanism of action of oxazolidinone antibiotics.
Section 3: The Rationale for Innovation: Driving the Discovery of Novel Compounds
The clinical success of linezolid was a landmark achievement, but it also spurred the evolution of bacterial resistance and highlighted areas for improvement, creating a clear rationale for developing novel, second-generation compounds.
The Challenge of Resistance
Soon after linezolid's introduction, resistant strains emerged.[2] The primary mechanisms of resistance involve:
Target-Site Mutations: Point mutations in the 23S rRNA gene, the binding site of the drug, reduce the binding affinity of the oxazolidinone.[5][14]
The cfr Gene: A more concerning mechanism is the acquisition of the cfr (chloramphenicol-florfenicol resistance) gene.[14] This horizontally transferable gene encodes a methyltransferase that modifies an adenine residue (A2503) in the 23S rRNA, sterically hindering the drug's ability to bind.[7][14]
Overcoming Toxicity
While generally well-tolerated, long-term linezolid therapy can lead to significant side effects, primarily myelosuppression (including thrombocytopenia) and monoamine oxidase (MAO) inhibition.[9] This toxicity is attributed to the inhibition of mammalian mitochondrial protein synthesis, as mitochondrial ribosomes share some homology with bacterial ribosomes.[9][15] A major goal for novel oxazolidinone development has been to design compounds with greater selectivity for bacterial ribosomes, thereby reducing these dose-limiting toxicities.[15][16] Contezolid, for example, was specifically designed to lower the risk of myelosuppression.[6]
Expanding the Spectrum: The Quest for Gram-Negative Activity
The initial oxazolidinone class, including linezolid, exhibits potent activity primarily against Gram-positive bacteria.[3] They are largely ineffective against most Gram-negative pathogens due to the protective outer membrane and the presence of efflux pumps that actively remove the drug from the cell.[17] A significant area of research focuses on modifying the oxazolidinone scaffold to improve permeation into Gram-negative bacteria and evade efflux pumps, which could dramatically broaden their clinical utility.[16][17][18]
Section 4: Structure-Activity Relationship (SAR) and Second-Generation Agents
Intensive SAR studies have guided the development of next-generation oxazolidinones with improved properties.[7]
Key Structural Modifications
C-5 Position (A-Ring): Modifications at this position are critical for antibacterial activity. Replacing the acetamide group of linezolid with other moieties, such as 1,2,3-triazoles or hydroxymethyl groups, has been shown to retain or enhance potency, particularly against resistant strains.[7][11][14]
C- and D-Rings: Optimization of the C- and D-rings (substituents on the B-ring) is crucial for increasing potency and overcoming resistance. These groups can form additional interactions with more conserved regions of the ribosomal binding site.[7][14] For example, the biaryl oxazolidinone Radezolid shows excellent activity against linezolid-resistant strains.[10]
Lipophilicity: A delicate balance between hydrophilic and hydrophobic properties is essential for both antibacterial efficacy and pharmacokinetic properties.[11]
Case Studies: Second-Generation Agents
Several second-generation oxazolidinones have been developed, some reaching clinical use:
Tedizolid: Approved by the FDA in 2014, tedizolid features a modified C-ring and is administered as a phosphate prodrug.[2][8] It exhibits greater potency than linezolid against many Gram-positive pathogens, including MRSA.
Sutezolid & Delpazolid: These compounds have shown promise in treating multidrug-resistant tuberculosis (MDR-TB), with favorable safety profiles in clinical studies.[6][10]
Contezolid: Approved in China, this agent was engineered to reduce the myelosuppression associated with earlier oxazolidinones.[6][9]
Radezolid: This biaryl oxazolidinone has demonstrated effectiveness against linezolid-resistant strains.[10][14]
Table 2: Comparative In Vitro Activity (MIC) of Key Oxazolidinone Compounds
Compound
S. aureus (MSSA)
S. aureus (MRSA)
E. faecium (VRE)
S. pneumoniae (PRSP)
Linezolid
1-4 µg/mL
1-4 µg/mL
1-4 µg/mL
0.5-2 µg/mL
Tedizolid
0.25-0.5 µg/mL
0.25-0.5 µg/mL
0.25-1 µg/mL
0.12-0.5 µg/mL
Radezolid
0.25-1 µg/mL
0.25-1 µg/mL
0.5-2 µg/mL
0.12-0.5 µg/mL
Contezolid
≤0.5 µg/mL
≤0.5 µg/mL
≤1 µg/mL
≤0.25 µg/mL
Note: MIC (Minimum Inhibitory Concentration) values are generalized from multiple sources. Actual values can vary depending on the specific strain and testing methodology.
Section 5: Experimental Workflows in Novel Oxazolidinone Discovery
The discovery pipeline for novel oxazolidinones relies on a validated sequence of synthesis and biological evaluation. The causality behind this workflow is to iteratively generate chemical diversity and then rapidly screen for desired biological properties, allowing for efficient optimization of the lead compound.
Caption: Workflow for SAR-based discovery of novel oxazolidinones.
Experimental Protocol: Synthesis of a Novel C-5 Modified Oxazolidinone Analogue
This protocol describes a general, validated method for synthesizing novel oxazolidinone analogues by modifying the C-5 side chain, a common strategy for improving potency and overcoming resistance.[18]
Objective: To replace the C-5 hydroxymethyl group of a core oxazolidinone with a thioacetate moiety.
Step 1: Synthesis of the Phenylaniline Precursor (Compound 4)
Reaction Setup: In a hydrogenation vessel, dissolve the p-substituted nitro compound (e.g., 1-(4-nitrophenyl)morpholine, 1.0 eq) in a suitable solvent like tetrahydrofuran (THF).
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, ~10% w/w).
Hydrogenation: Seal the vessel and purge with hydrogen gas. Maintain a hydrogen atmosphere (e.g., balloon pressure or a Parr shaker) and stir the reaction at room temperature for 12-24 hours.
Workup: Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the aniline precursor (Compound 4).
Step 2: Formation of the Oxazolidinone Ring (Compound 6)
Reaction Setup: Dissolve the aniline precursor (Compound 4, 1.0 eq) in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere (e.g., argon or nitrogen).
Deprotonation: Cool the solution to -78 °C (dry ice/acetone bath). Add n-butyllithium (n-BuLi, ~1.1 eq) dropwise. Stir for 1 hour at -78 °C. The choice of a strong base like n-BuLi is critical for efficient deprotonation of the aniline nitrogen.
Ring Formation: Add (R)-glycidyl butyrate (1.0 eq) dropwise to the cooled solution. The (R)-stereoisomer is essential for ensuring the correct stereochemistry at the C-5 position, which is critical for antibacterial activity.
Workup: Allow the reaction to stir at -78 °C for 2 hours, then warm to room temperature and stir for an additional 24 hours. Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the alcohol (Compound 6).
Step 3: Mesylation of the C-5 Alcohol (Compound 7)
Reaction Setup: Dissolve the alcohol (Compound 6, 1.0 eq) and triethylamine (~1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C.
Mesylation: Add methanesulfonyl chloride (~1.2 eq) dropwise. The mesyl group is an excellent leaving group, which facilitates the subsequent nucleophilic substitution.
Workup: Stir the reaction at 0 °C for 2-4 hours. Wash the reaction mixture with water and brine. Dry the organic layer, filter, and concentrate to yield the mesylate (Compound 7), which is often used in the next step without further purification.
Step 4: Nucleophilic Substitution to Yield Final Compound (Compound 1)
Reaction Setup: Dissolve the mesylate (Compound 7, 1.0 eq) in dimethylformamide (DMF).
Substitution: Add potassium thioacetate (~1.5 eq) and stir at room temperature for 4-6 hours.
Workup: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
Purification: Purify the final product by column chromatography to yield the target 5-acetylthiomethyl oxazolidinone analogue (Compound 1). Confirm structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This self-validating protocol is the gold standard for assessing the in vitro antibacterial potency of a novel compound.[11]
Objective: To determine the lowest concentration of a novel oxazolidinone that inhibits the visible growth of a target bacterium.
Preparation of Compound Stock: Dissolve the synthesized oxazolidinone in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
Preparation of Bacterial Inoculum: Culture the test bacteria (e.g., S. aureus ATCC 29213) in appropriate broth (e.g., Mueller-Hinton Broth) overnight at 37°C. Dilute the overnight culture to achieve a standardized final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in the broth to create a range of concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).
Inoculation: Inoculate each well (including a positive control well with no drug and a negative control well with no bacteria) with the standardized bacterial suspension.
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
Reading of Results: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. The positive and negative controls must show heavy growth and no growth, respectively, for the assay to be valid.
Experimental Protocol: Ribosome Binding Assay
This protocol validates that a novel compound acts via the expected mechanism of inhibiting protein synthesis.[12]
Objective: To quantify the binding affinity of a novel oxazolidinone to the bacterial 50S ribosomal subunit.
Preparation of Ribosomes: Isolate 70S ribosomes from a suitable bacterial strain (e.g., E. coli) and separate them into 30S and 50S subunits using sucrose gradient centrifugation.
Radiolabeling: Synthesize a radiolabeled version of the novel oxazolidinone (e.g., with ³H or ¹⁴C). This is crucial for sensitive detection and quantification of binding.
Binding Reaction: In a reaction buffer, combine the isolated 50S subunits with increasing concentrations of the radiolabeled oxazolidinone.
Incubation: Incubate the mixtures on ice for a sufficient time (e.g., 1 hour) to allow the binding to reach equilibrium.
Separation of Bound and Unbound Ligand: Filter the reaction mixtures through nitrocellulose filters under vacuum. The ribosomes and any bound radiolabeled compound will be retained on the filter, while the unbound compound will pass through.
Washing: Wash the filters with cold buffer to remove any non-specifically bound compound.
Quantification: Measure the radioactivity retained on each filter using a scintillation counter.
Data Analysis: Plot the amount of bound ligand as a function of the ligand concentration and fit the data to a binding isotherm to determine the dissociation constant (Kd), a measure of binding affinity.
Section 6: Future Perspectives and Uncharted Territories
The development of oxazolidinones is an ongoing and dynamic field. Current and future research is focused on several innovative strategies to enhance this antibiotic class.
Bioisosteric Replacement and Hybrid Strategies
Researchers are actively exploring the replacement of core structural elements (like the oxazolidinone ring itself) with bioisosteres—functionally similar chemical groups—to discover new scaffolds with improved properties.[16][19] Another promising approach involves creating hybrid antibiotics, where an oxazolidinone is covalently linked to another drug class with a different mechanism of action.[20] This strategy aims to create a single molecule that can combat resistance through a multi-pronged attack.
The "Trojan Horse" Strategy for Gram-Negative Pathogens
To overcome the formidable outer membrane of Gram-negative bacteria, the "Trojan horse" strategy is being employed.[19] This involves attaching the oxazolidinone to a molecule that bacteria actively transport into the cell, such as a siderophore (an iron-chelating compound). The bacterium, mistaking the conjugate for a nutrient, internalizes the molecule, delivering the antibiotic payload directly to its target.[19]
The Road Ahead
The future of oxazolidinone research will focus on fine-tuning molecular structures to achieve a multi-parameter optimization: high potency against resistant strains, an expanded spectrum to include challenging Gram-negative pathogens, and a superior safety profile with minimal off-target toxicity.[16] The continued application of medicinal chemistry strategies, coupled with a deeper understanding of bacterial resistance and physiology, ensures that the oxazolidinone class will remain a vital and evolving part of the antimicrobial arsenal.
References
Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations. Antimicrobial Agents and Chemotherapy - ASM Journals. Available from: [Link]
Mechanism of action of the oxazolidinone antibacterial agents. PubMed. Available from: [Link]
Oxazolidinones: Mechanism of action and molecular... : Journal of Medical Society. Ovid. Available from: [Link]
Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. MDPI. Available from: [Link]
Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment. Scientific Research Publishing. Available from: [Link]
Structure-activity relationships of diverse oxazolidinones for linezolid-resistant Staphylococcus aureus strains possessing the cfr methyltransferase gene or ribosomal mutations. PubMed. Available from: [Link]
Syntheses and antibacterial activity studies of new oxazolidinones from nitroso Diels–Alder chemistry. PMC. Available from: [Link]
Structure–Uptake Relationship Studies of Oxazolidinones in Gram-Negative ESKAPE Pathogens. Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]
Design and Synthesis of Novel 5-Acetylthiomethyl Oxazolidinone Analogs. Taylor & Francis. Available from: [Link]
Recent developments in the discovery of novel oxazolidinone antibacterials. PubMed. Available from: [Link]
Partial Synthesis of a Novel Oxazolidinone Analogue. UFDC Image Array 2. Available from: [Link]
Recent development of potent analogues of oxazolidinone antibacterial agents. ScienceDirect. Available from: [Link]
A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. MDPI. Available from: [Link]
New Oxazolidinones for Tuberculosis: Are Novel Treatments on the Horizon?. MDPI. Available from: [Link]
Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. 3. Synthesis and evaluation of 5-thiocarbamate oxazolidinones. PubMed. Available from: [Link]
Strategies for the Discovery of Oxazolidinone Antibacterial Agents: Development and Future Perspectives. Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]
Oxazolidinones as versatile scaffolds in medicinal chemistry. PMC. Available from: [Link]
Recent developments in the identification of novel oxazolidinone antibacterial agents. ElectronicsAndBooks. Available from: [Link]
Development of oxazolidinone-based drugs. ResearchGate. Available from: [Link]
Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Publishing. Available from: [Link]
Discovery and development of a new oxazolidinone with reduced toxicity for the treatment of tuberculosis. PubMed. Available from: [Link]
Contezolid, a novel oxazolidinone antibiotic, may improve drug-related thrombocytopenia in clinical antibacterial treatment. Frontiers. Available from: [Link]
A Technical Guide to Investigating the Potential Therapeutic Targets of 2-(3-Cyclopropyl-2-oxoimidazolidin-1-yl)acetic Acid, a Key Intermediate of Linezolid
Executive Summary: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on elucidating the potential therapeutic targets of 2-(3-Cyclopropyl-2-oxoimidazol...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on elucidating the potential therapeutic targets of 2-(3-Cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid. This compound is a known chemical precursor to Linezolid, a clinically significant oxazolidinone antibiotic. The guide moves beyond its established role as a synthetic intermediate to explore its intrinsic biological potential. We present a structured, multi-pronged approach beginning with the most probable target based on its relationship to Linezolid—the bacterial ribosome—and extending to plausible off-targets such as monoamine oxidase (MAO). Furthermore, we outline a strategy for discovering entirely novel activities through broad phenotypic screening. This guide provides the scientific rationale, detailed experimental protocols, and data interpretation frameworks necessary to thoroughly characterize the compound's bioactivity and identify its molecular targets.
Section 1: Introduction to 2-(3-Cyclopropyl-2-oxoimidazolidin-1-yl)acetic Acid and its Parent Compound, Linezolid
2-(3-Cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid is a heterocyclic compound featuring a cyclopropyl group attached to an oxoimidazolidine ring with an acetic acid moiety. While it is available commercially for research purposes, its primary significance lies in its role as a key intermediate in the synthesis of Linezolid[1][2].
Linezolid is a potent, synthetic antibiotic belonging to the oxazolidinone class, a critical group of drugs effective against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE)[3][4]. Its unique mechanism of action involves the inhibition of bacterial protein synthesis at the initiation phase[][6][7]. Linezolid binds to the 23S ribosomal RNA (rRNA) of the 50S subunit, preventing the formation of a functional 70S initiation complex, a step essential for translating mRNA into protein[3][4].
The structural relationship between the intermediate and the final active pharmaceutical ingredient (API), Linezolid, raises a critical scientific question: Does the precursor, 2-(3-Cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid, possess any intrinsic biological activity? Answering this question is crucial for two main reasons:
Manufacturing and Safety: Any residual intermediate in the final Linezolid drug product could potentially contribute to its therapeutic or toxicity profile. Understanding its activity is vital for setting purity specifications.
Drug Discovery: The intermediate itself could be a novel scaffold for developing new therapeutic agents, potentially with a different target profile than Linezolid.
This guide details a systematic approach to explore these possibilities.
Chemical Structures and Synthetic Relationship
The conversion of 2-(3-Cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid to Linezolid involves several synthetic steps, most notably the transformation of the acetic acid side chain into the N-acetylaminomethyl group and the addition of the fluorophenyl B-ring, which are known to be critical for potent antibacterial activity[8][9][10]. The diagram below illustrates this fundamental structural difference.
Caption: Synthetic path from the intermediate to Linezolid.
Section 2: Primary Target Hypothesis: Interaction with the Bacterial Ribosome
Given its structural heritage, the most logical starting point for target identification is to investigate whether 2-(3-Cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid retains any affinity for Linezolid's target: the bacterial ribosome.
Linezolid binds within the peptidyl transferase center (PTC) of the 50S ribosomal subunit, specifically at the A-site[11][12][13]. This binding obstructs the proper positioning of aminoacyl-tRNAs, thereby inhibiting the initiation of protein synthesis[8][12]. Structure-activity relationship (SAR) studies have demonstrated that the N-acetyl group and the fluorophenyl ring of Linezolid are crucial for high-affinity binding and potent antibacterial action[8][9]. The absence of these key moieties in the intermediate suggests that any binding, if present, would be significantly weaker.
In Silico Analysis: Molecular Docking
A computational approach can provide an initial, resource-efficient assessment of the compound's potential to bind to the ribosome.
Protocol 1: Molecular Docking of the Intermediate into the Linezolid Binding Site
Preparation of the Receptor:
Obtain a high-resolution crystal structure of the bacterial 50S ribosomal subunit complexed with Linezolid from the Protein Data Bank (PDB; e.g., PDB ID: 3CPW)[14].
Using molecular modeling software (e.g., Schrödinger Maestro, MOE), isolate the 50S subunit and the bound Linezolid.
Define the binding site based on the location of the co-crystallized Linezolid, typically a 10-15 Å radius around the ligand.
Prepare the receptor by adding hydrogens, assigning partial charges, and minimizing the structure to relieve steric clashes. Remove the Linezolid ligand.
Preparation of the Ligand:
Generate a 3D structure of 2-(3-Cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid.
Perform energy minimization and generate possible conformers. Assign appropriate protonation states at physiological pH (the carboxylic acid will likely be deprotonated).
Docking Simulation:
Utilize a docking program (e.g., Glide, AutoDock) to dock the prepared intermediate into the defined ribosomal binding site.
As a control, re-dock the original Linezolid ligand to validate the docking protocol. The re-docked pose should closely match the crystal structure pose (RMSD < 2.0 Å).
Analysis:
Analyze the predicted binding poses of the intermediate.
Evaluate the docking score (e.g., GlideScore, binding energy in kcal/mol) and compare it to that of Linezolid. A significantly poorer score for the intermediate would suggest weak or no binding.
Visualize the predicted interactions (e.g., hydrogen bonds, hydrophobic contacts) with key 23S rRNA nucleotides (e.g., U2585)[12].
In Vitro Validation: Ribosome Binding and Function
Computational predictions must be validated experimentally. The following assays can directly measure the interaction of the compound with the ribosome and its effect on translation.
Protocol 2: Bacterial Cell-Free Translation Assay
This assay directly measures the inhibition of protein synthesis.
System Preparation:
Prepare or obtain a commercial E. coli based cell-free transcription-translation (TX-TL) system, which contains all necessary components for protein synthesis (ribosomes, tRNAs, amino acids, energy source)[15][16].
Use a reporter plasmid DNA encoding a readily detectable protein, such as luciferase or green fluorescent protein (GFP), under the control of a T7 promoter[15].
Inhibition Assay:
Set up reactions in a microplate format. Each reaction should contain the cell-free extract, energy mix, amino acids, and the reporter plasmid.
Add 2-(3-Cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid at a range of concentrations (e.g., from 1 µM to 500 µM).
Include a positive control (Linezolid) and a negative control (vehicle, e.g., DMSO).
Incubate the plate at the recommended temperature (e.g., 30-37°C) for a set period (e.g., 1-2 hours) to allow for protein expression[16][17].
Data Acquisition and Analysis:
Measure the reporter signal (luminescence for luciferase, fluorescence for GFP).
Plot the signal as a function of compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of protein synthesis).
A high IC50 value for the intermediate compared to Linezolid will confirm weaker activity.
Table 1: Comparison of Structural Features and Expected Activity
Linezolid is known to be a weak, reversible, non-selective inhibitor of monoamine oxidase (MAO)[3][18]. This off-target activity can lead to serious drug-drug interactions, such as serotonin syndrome when co-administered with serotonergic agents[19][20][21]. MAOs are enzymes responsible for metabolizing neurotransmitters like serotonin and norepinephrine[18]. It is plausible that the core structure of the intermediate could retain this MAO-inhibitory activity.
Caption: Inhibition of MAO by Linezolid-class compounds.
In Vitro Validation: MAO Inhibition Assay
A direct enzymatic assay is the gold standard for determining MAO inhibitory potential. The MAO-Glo™ Assay is a common, luminescence-based method.
Protocol 3: MAO-Glo™ Assay for MAO-A and MAO-B Inhibition
This protocol is adapted from commercially available kits[22][23][24].
Reagent Preparation:
Prepare a range of dilutions of the test compound, 2-(3-Cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid.
Prepare positive controls (e.g., Clorgyline for MAO-A, Pargyline for MAO-B) and a negative vehicle control.
Reconstitute recombinant human MAO-A and MAO-B enzymes and the luminogenic MAO substrate according to the manufacturer's protocol[23].
Enzymatic Reaction:
In a white, opaque 96- or 384-well plate, add the test compound dilutions to separate wells.
Add the MAO enzyme (either MAO-A or MAO-B) to the wells.
Initiate the reaction by adding the luminogenic substrate.
Incubate the plate at room temperature for 60 minutes to allow the enzymatic reaction to proceed[23][25].
Signal Detection:
Add the Luciferin Detection Reagent to each well. This reagent stops the MAO reaction and converts the product into luciferin, which generates a light signal[22][24].
Incubate for 20 minutes at room temperature to stabilize the luminescent signal[23].
Measure luminescence using a plate-reading luminometer.
Data Analysis:
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 values for both MAO-A and MAO-B.
Table 2: Hypothetical Data for MAO Inhibition
Compound
MAO-A IC50 (µM)
MAO-B IC50 (µM)
Selectivity
Linezolid (Reference)
~150-200
~100-150
Non-selective
Test Intermediate
Experimental Result
Experimental Result
Calculated
Clorgyline (Control)
< 0.1
> 100
MAO-A Selective
Pargyline (Control)
> 100
< 0.5
MAO-B Selective
Section 4: Broad Spectrum Phenotypic Screening for Novel Activity
To explore therapeutic potential beyond the known targets of Linezolid, an unbiased phenotypic screen is essential. This approach tests the compound against a diverse panel of cell lines to identify any unexpected cytotoxic, cytostatic, or other cellular effects, which can then be used as a starting point for novel target deconvolution.
Caption: Workflow for novel target discovery via phenotypic screening.
Protocol 4: Cell Viability Screening Against a Cancer Cell Line Panel
Cell Culture:
Utilize a diverse panel of human cancer cell lines, such as the NCI-60 panel, which represents various cancer types (leukemia, lung, colon, CNS, etc.).
Culture cells in their respective recommended media and conditions.
Compound Treatment:
Plate cells in 96- or 384-well plates at an appropriate density and allow them to adhere overnight.
Treat the cells with a range of concentrations of 2-(3-Cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid (e.g., 5-log dilution series from 0.01 µM to 100 µM).
Include a positive control (e.g., a known cytotoxic agent like Doxorubicin) and a vehicle control.
Viability Assay:
Incubate the cells with the compound for a standard period (e.g., 48 or 72 hours).
Measure cell viability using a suitable assay, such as a resazurin-based assay (e.g., CellTiter-Blue) or an ATP-based assay (e.g., CellTiter-Glo). These assays provide a fluorescent or luminescent readout proportional to the number of viable cells.
Data Analysis:
For each cell line, plot the percentage of cell viability against the compound concentration.
Calculate the GI50 (concentration causing 50% growth inhibition).
If the compound shows potent activity (low GI50) against a specific cell line or subset of cell lines, this "hit" warrants further investigation to identify the molecular target responsible for the effect.
Section 5: Summary and Future Directions
This guide outlines a logical, tiered strategy for characterizing the therapeutic potential of 2-(3-Cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid. The investigation begins with the most plausible hypotheses derived from its structural relationship to Linezolid and expands to an unbiased search for novel activities.
Expected Outcomes: It is hypothesized that the intermediate will show significantly reduced or no activity against the bacterial ribosome compared to Linezolid. It may, however, retain some measurable activity against monoamine oxidase. The phenotypic screen is an exploratory step with unpredictable but potentially high-value outcomes.
Implications:
If ribosomal activity is negligible, it confirms that the structural modifications in the final synthesis are essential for the antibiotic effect.
If MAO activity is confirmed, it could inform the safety profile of Linezolid and potentially position the intermediate as a scaffold for developing new MAO inhibitors.
If a novel cytotoxic or other phenotypic effect is discovered, it would initiate a new drug discovery program focused on identifying the responsible target, potentially leading to a first-in-class therapeutic.
This systematic approach ensures a thorough evaluation of a compound that might otherwise be overlooked as a simple synthetic intermediate, unlocking its full potential in the landscape of drug discovery.
References
StatPearls. (2024). Linezolid. NCBI Bookshelf. Available from: [Link]
Stalker, D. J., & Jungbluth, G. L. (2002). Linezolid: Its Role in the Treatment of Gram-Positive, Drug-Resistant Bacterial Infections. American Family Physician, 65(4), 673-674. Available from: [Link]
Wikipedia. (n.d.). Linezolid. Available from: [Link]
Patsnap Synapse. (2024). What is the mechanism of Linezolid? Available from: [Link]
Ippolito, J. A., et al. (2008). Crystal Structure of the Oxazolidinone Antibiotic Linezolid Bound to the 50S Ribosomal Subunit. Journal of Medicinal Chemistry, 51(12), 3353–3356. Available from: [Link]
Locke, J. B., et al. (2010). Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations. Antimicrobial Agents and Chemotherapy, 54(12), 5337–5343. Available from: [Link]
Wilson, D. N., et al. (2008). The oxazolidinone antibiotics perturb the ribosomal peptidyl-transferase center and effect tRNA positioning. Proceedings of the National Academy of Sciences, 105(36), 13339-13344. Available from: [Link]
Long, K. S., & Vester, B. (2012). Resistance to linezolid caused by modifications at its binding site on the ribosome. FEMS Microbiology Reviews, 36(3), 603-621. Available from: [Link]
Ippolito, J. A., et al. (2008). Crystal structure of the oxazolidinone antibiotic linezolid bound to the 50S ribosomal subunit. Journal of Medicinal Chemistry, 51(12), 3353-3356. Available from: [Link]
ResearchGate. (n.d.). Binding region of linezolid in H50S (large ribosomal subunit). Available from: [Link]
ResearchGate. (n.d.). Known structure-activity relationships of oxazolidinone antibiotics. Available from: [Link]
Al-Majid, A. M., et al. (2022). Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment. Advances in Microbiology, 12, 1-18. Available from: [Link]
Barbachyn, M. R., & Ford, C. W. (2003). Oxazolidinone Structure—Activity Relationships Leading to Linezolid. Angewandte Chemie International Edition, 42(18), 2010-2023. Available from: [Link]
Taylor & Francis. (n.d.). Linezolid – Knowledge and References. Available from: [Link]
Sowinski, K. M., et al. (2016). Linezolid-induced serotonin toxicity in a patient not taking monoamine oxidase inhibitors or serotonin receptor antagonists. Journal of Clinical Pharmacy and Therapeutics, 41(5), 571-573. Available from: [Link]
U.S. Food and Drug Administration. (2017). FDA Drug Safety Communication: Serious CNS reactions possible when linezolid (Zyvox) is given to patients taking certain psychiatric medications. Available from: [Link]
Sandson, N. B. (2016). Do Not Forget that Linezolid is a Monoamine Oxidase Inhibitor (MAOI) as Well as an Antibiotic. Anesthesia Key. Available from: [Link]
Gonga, E., et al. (2021). Cell-free Translation: Preparation and Validation of Translation-competent Extracts from Saccharomyces cerevisiae. Journal of Visualized Experiments, (173), e62706. Available from: [Link]
Quinn, M., et al. (2025). Linezolid and tedizolid adverse effects: a review on serotonin syndrome, myelosuppression, neuropathies, and lactic acidosis. Antimicrobial Stewardship & Healthcare Epidemiology. Available from: [Link]
Gregorio, G. G., et al. (2019). A User's Guide to Cell-Free Protein Synthesis. Methods and Protocols, 2(1), 25. Available from: [Link]
JoVE. (2021). RIBO-seq Protocol for Bacteria. Journal of Visualized Experiments. Available from: [Link]
Zawada, J. F., et al. (2013). Cell-free translation of peptides and proteins:from high throughput screening to clinical production. Current Opinion in Chemical Biology, 17(3), 406-412. Available from: [Link]
Jager, S., et al. (2023). Cell-free transcription-translation system: a dual read-out assay to characterize riboswitch function. Nucleic Acids Research, 51(15), e84. Available from: [Link]
Laursen, B. S., et al. (2003). Isolation and Characterization of Ribosomes and Translation Initiation Factors from the Gram-Positive Soil Bacterium Streptomyces lividans. Journal of Bacteriology, 185(13), 3984-3989. Available from: [Link]
Mohammad, F., et al. (2019). Protocol for Ribosome Profiling in Bacteria. STAR Protocols, 1(3), 100163. Available from: [Link]
Chemwatch. (n.d.). 2-(3-cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid — Chemical Substance Information. Available from: [Link]
Salis, H. M., et al. (2009). The Ribosome Binding Site Calculator. Methods in Enzymology, 498, 19-42. Available from: [Link]
Melnikov, S., et al. (2023). Structural insights into the binding of bS1 to the ribosome. Nucleic Acids Research, 51(10), 5221-5232. Available from: [Link]
Kovaleva, T. M., et al. (2012). Synthesis and biological activity of novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[3][][6]triazino[2,3-c]quinazoline-6-yl)thio]acetamides. European Journal of Medicinal Chemistry, 47(1), 50-63. Available from: [Link]
Al-Juboori, A. M. J., & Al-Masoudi, W. A. M. (2022). Preparation, characterization and biological activity of some new seven-membered heterocyclic compounds. International Journal of Health Sciences, 6(S5), 960-971. Available from: [Link]
ResearchGate. (2024). Exploring the bioactive potential of (2-imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid derivatives: A comprehensive review. Available from: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document provides a comprehensive guide for the synthesis of 2-(3-Cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid, a valuable building block in medicinal chemistry and drug development. The protocol outlines a robust two-step synthetic pathway, commencing with the formation of the core heterocyclic structure, 1-cyclopropylimidazolidin-2-one, followed by a regioselective N-alkylation to introduce the acetic acid moiety. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental procedures, mechanistic insights, and safety considerations.
Introduction
The imidazolidin-2-one scaffold is a privileged structural motif frequently encountered in a wide array of biologically active compounds and approved pharmaceuticals. Its unique conformational properties and ability to engage in various intermolecular interactions make it an attractive core for the design of novel therapeutic agents. The title compound, 2-(3-Cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid, incorporates a cyclopropyl group, a common feature in medicinal chemistry known to enhance metabolic stability and binding affinity, along with a carboxylic acid functional group that can serve as a handle for further chemical modifications or as a key pharmacophoric element. This application note details a reliable and scalable synthetic route to this important molecule.
Synthetic Strategy
The synthesis of 2-(3-Cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid is approached via a two-step sequence as illustrated in the workflow diagram below. The initial step involves the construction of the 1-cyclopropylimidazolidin-2-one ring system. This is followed by the selective N-alkylation of the imidazolidinone intermediate with an appropriate two-carbon electrophile bearing a protected carboxylic acid, which is subsequently deprotected to yield the final product.
Figure 1: Overall synthetic workflow for 2-(3-Cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid.
Experimental Protocols
Part 1: Synthesis of 1-Cyclopropylimidazolidin-2-one
The formation of the imidazolidin-2-one ring is a critical step that can be achieved through the cyclocondensation of a substituted diamine with a carbonyl source. In this protocol, we propose the reaction of N-cyclopropylethylenediamine with urea.
Materials and Reagents:
N-Cyclopropylethylenediamine
Urea
High-boiling point solvent (e.g., xylene or ethylene glycol)
Round-bottom flask
Reflux condenser
Heating mantle
Magnetic stirrer
Procedure:
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-cyclopropylethylenediamine (1.0 eq) and urea (1.1 eq).
Add a high-boiling point solvent such as xylene or ethylene glycol to the flask.
Heat the reaction mixture to reflux (typically 140-180 °C, depending on the solvent) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature.
If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Causality of Experimental Choices:
The use of a high-boiling point solvent is necessary to achieve the temperatures required for the condensation reaction and the evolution of ammonia.
A slight excess of urea is used to ensure the complete conversion of the diamine.
Part 2: Synthesis of 2-(3-Cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid
This step involves the N-alkylation of the synthesized 1-cyclopropylimidazolidin-2-one with ethyl bromoacetate, followed by the hydrolysis of the resulting ester.
Materials and Reagents:
1-Cyclopropylimidazolidin-2-one
Sodium hydride (NaH), 60% dispersion in mineral oil
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
Ethyl bromoacetate
Lithium hydroxide (LiOH)
Water
Dichloromethane (DCM)
Hydrochloric acid (HCl), 1M solution
Sodium sulfate (Na₂SO₄)
Round-bottom flask
Magnetic stirrer
Inert atmosphere (Nitrogen or Argon)
Syringes
Procedure:
Step 2a: N-Alkylation
To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 eq) in anhydrous DMF.
Cool the suspension to 0 °C using an ice bath.
Slowly add a solution of 1-cyclopropylimidazolidin-2-one (1.0 eq) in anhydrous DMF to the NaH suspension. Stir the mixture at 0 °C for 30 minutes.
Add ethyl bromoacetate (1.1 eq) dropwise to the reaction mixture at 0 °C.
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
Extract the aqueous layer with dichloromethane (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 2-(3-cyclopropyl-2-oxoimidazolidin-1-yl)acetate. This intermediate can be purified by column chromatography or used directly in the next step.
Step 2b: Hydrolysis
Dissolve the crude ethyl 2-(3-cyclopropyl-2-oxoimidazolidin-1-yl)acetate in a mixture of THF and water.
Add lithium hydroxide (1.5 eq) to the solution and stir at room temperature for 2-4 hours, or until the ester is fully consumed as indicated by TLC.
Remove the THF under reduced pressure.
Acidify the aqueous residue to pH 2-3 with 1M HCl.
Extract the product with dichloromethane or ethyl acetate (3 x 50 mL).
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, 2-(3-Cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid.
Causality of Experimental Choices:
Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the nitrogen of the imidazolidinone, facilitating the subsequent alkylation.[1]
Anhydrous conditions are crucial for the alkylation step to prevent the quenching of the sodium hydride.
Lithium hydroxide is a suitable base for the saponification of the ester under mild conditions that are unlikely to affect the imidazolidinone ring.[2]
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.
Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the products.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Expected signals for 2-(3-Cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid would include multiplets for the cyclopropyl protons (approx. 0.4-0.8 ppm), a multiplet for the cyclopropyl methine proton (approx. 2.5-2.8 ppm), multiplets for the imidazolidinone ring protons (approx. 3.2-3.8 ppm), a singlet for the methylene protons of the acetic acid moiety (approx. 4.0-4.2 ppm), and a broad singlet for the carboxylic acid proton.
¹³C NMR: Expected signals would include those for the cyclopropyl carbons, the imidazolidinone ring carbons, the methylene carbon of the acetic acid group, and the carbonyl carbons of both the imidazolidinone and the carboxylic acid.
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carbonyls of the imidazolidinone and the carboxylic acid, and the N-H and O-H stretches.
Safety Precautions
It is imperative to conduct all experimental work in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Sodium Hydride (NaH): Highly reactive and flammable. It reacts violently with water to produce hydrogen gas, which can ignite. Handle under an inert atmosphere.[3]
Ethyl bromoacetate: A lachrymator and is toxic. Avoid inhalation and contact with skin and eyes.[4]
Anhydrous Solvents (DMF, THF): Can be harmful if inhaled or absorbed through the skin. Handle with care.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
References
Process for the n-alkyl
SAFETY D
Sodium Hydride - Standard Oper
Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines. PubMed.
Application Note & Protocols: Evaluating the Antibacterial Efficacy of 2-(3-Cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid
Introduction The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. This necessitates the discovery and development of novel antimicrobial agents with unique mechanisms of action.
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. This necessitates the discovery and development of novel antimicrobial agents with unique mechanisms of action. The imidazolidinone scaffold is a recognized pharmacophore present in various biologically active compounds.[1] Derivatives of 2-oxoimidazolidine and the structurally related 2-thioxoimidazolidin-4-one have demonstrated a range of pharmacological activities, including antibacterial properties.[2][3][4][5] This application note details the use of 2-(3-Cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid, a novel compound featuring this core structure, in a suite of antibacterial assays designed to determine its efficacy against clinically relevant bacterial strains.
While this specific molecule is not extensively characterized in existing literature, its structural similarity to other bioactive imidazolidinone derivatives warrants a thorough investigation of its antibacterial potential.[6][7] This guide provides researchers, scientists, and drug development professionals with detailed protocols for determining the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and susceptibility via the disk diffusion method.
Scientific Rationale and Potential Mechanism of Action
The 2-oxoimidazolidinone core is a five-membered heterocyclic ring that is a key structural motif in various pharmaceuticals.[1] Although distinct from the oxazolidinone class of antibiotics (e.g., Linezolid), which are known protein synthesis inhibitors that bind to the 50S ribosomal subunit, the shared heterocyclic nature suggests that novel imidazolidinone derivatives could interfere with essential bacterial processes.[8][9][10][11] The antibacterial activity of some 2-thioxoimidazolidin-4-one derivatives has been documented, suggesting that this general scaffold can be modified to achieve potent antimicrobial effects.[2][3][4] The acetic acid moiety of the target compound may enhance its solubility and potential for interaction with bacterial targets.[12] The cyclopropyl group, a feature found in some antibiotics, may also contribute to its biological activity.[13][14]
The protocols outlined below are designed to first establish if 2-(3-Cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid has a bacteriostatic (growth-inhibiting) or bactericidal (bacteria-killing) effect, and at what concentrations these effects are observed.
Experimental Workflow Overview
The following diagram illustrates the sequential workflow for assessing the antibacterial properties of the test compound.
Caption: Hypothesized mechanism of action.
Conclusion
This application note provides a comprehensive framework for the initial antibacterial evaluation of 2-(3-Cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid. The detailed protocols for MIC, MBC, and disk diffusion assays are based on established, standardized methods that ensure reliable and reproducible results. While the specific activity of this compound is yet to be fully elucidated, its structural features suggest it is a promising candidate for further investigation in the search for new antibacterial agents.
References
Bio-protocol. (2024, December 5). Minimal Bactericidal Concentration for Biofilms (MBC-B). Bio-protocol. [Link]
Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Clinical Infectious Diseases, 49(8), 1249–1255.
Mohammed, H., Said, D. G., Nubile, M., Mastropasqua, L., & Dua, H. S. (2019). Broth Microdilution Assay. Bio-protocol, 9(19), e3376. [Link]
American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. ASM. [Link]
Protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
FWD AMR-RefLabCap. (2022, April). Determination of antimicrobial resistance by disk diffusion. [Link]
Patel, R. B., Patel, M. R., & Patel, K. C. (2011). Synthesis, characterization and antimicrobial activity of some new 2-thioxoimidazolidin-4-one derivatives. Journal of Chemical and Pharmaceutical Research, 3(4), 134-143.
JoVE. (2025, August 20). A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. [Link]
NIH National Center for Biotechnology Information. (2024, May 27). Antimicrobial Susceptibility Testing - StatPearls. [Link]
JoVE. (2014, January 2). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). [Link]
Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]
CGSpace. (2022, April 19). Broth microdilution reference methodology. [Link]
Al-Obaidi, A. M. J., et al. (2022). Effect of New 2-Thioxoimidazolidin-4-one Compounds against Staphylococcus aureus Clinical Strains and Immunological Markers' Combinations.
Atia, A. J. K., et al. (2024). Synthesis and Biological Evaluation of some new 2- Thioxoimidazolidin- 4-one Derivatives (part II). International Journal of Pharmaceutical and Life Sciences, 15(1).
ResearchGate. (2021, March 9). (PDF) Synthesis of novel 2-thioxo-4-imidazolidinone derivatives and evaluation of their antibacterial, and antifungal activities. [Link]
ResearchGate. (2025, January 1). (PDF) Synthesis and antimicrobial evaluation of 2-thioxoimidazolidinone derivatives. [Link]
European Chemicals Agency. (n.d.). 2-(3-cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid — Chemical Substance Information. [Link]
Mahdi, A., Alani, B., & Ibrahim, I. (2023). Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment. Pharmacology & Pharmacy, 14, 19-32.
Lu, X., et al. (2020). Synergistic Activity of Nitroimidazole-Oxazolidinone Conjugates against Anaerobic Bacteria. Molecules, 25(10), 2413.
Shinabarger, D. (1999). Mechanism of action of the oxazolidinone antibacterial agents. Current Opinion in Microbiology, 2(5), 534-539.
ResearchGate. (n.d.). Mechanism of action of oxazolidinone antibacterial agents. [Link]
Gualdron-Reyes, A. F., et al. (2015). Antibacterial Activity of New Oxazolidin-2-One Analogues in Methicillin-Resistant Staphylococcus aureus Strains. Molecules, 20(10), 19335–19351.
Bjarnsholt, T., et al. (2015). Antibiofilm Properties of Acetic Acid. Advances in Wound Care, 4(7), 363-372.
Wankhede, S. B., et al. (2022). Synthesis and In-Vitro Anti Bacterial Activity of (E)-1-(3-oxo-3-(p-tolyl) prop-1-en-1-yl)-5,5-Diphenylimidazolidine-2,4-Dione and its Derivatives. Journal of Cardiovascular Disease Research, 13(5), 105-112.
Wang, Y., et al. (2014). Synthesis and Antibacterial Activity of Novel 2-Oxo-pyrrolidinyl Oxazolidinones. Archiv der Pharmazie, 347(11), 834-842.
Baird, M. S., et al. (2008). Synthesis of stable derivatives of cycloprop-2-ene carboxylic acid. Organic & Biomolecular Chemistry, 6(17), 3213-3221.
Google Patents. (n.d.).
MDPI. (2019, January 1). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. [Link]
Application Note: In Vitro Cytotoxicity Profiling of Imidazolidinone Derivatives
Introduction & Mechanistic Grounding Imidazolidinones are a versatile class of five-membered, nitrogen-containing heterocyclic scaffolds that have garnered significant attention in medicinal chemistry due to their potent...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Grounding
Imidazolidinones are a versatile class of five-membered, nitrogen-containing heterocyclic scaffolds that have garnered significant attention in medicinal chemistry due to their potent anticancer, antimicrobial, and antiviral properties[1]. In drug development, evaluating the in vitro cytotoxicity of novel imidazolidinone derivatives is the critical first step in determining their therapeutic window.
The cytotoxicity of these compounds is not uniform; it is highly dependent on their structural substitutions. For instance, 4-imidazolidinone derivatives have been shown to trigger reactive oxygen species (ROS)-dependent apoptosis in colorectal cancer cells (e.g., HCT116)[2], while steroidal imidazolidinones exert their effects by intercalating into the minor groove of DNA, leading to cell cycle arrest[3]. Understanding these mechanisms is essential for designing assays that accurately capture their biological impact.
Experimental Design: The Self-Validating MTT Assay
To quantify the antiproliferative effects of imidazolidinones, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the gold standard.
The Causality of the Assay: The MTT assay does not measure cell death directly; rather, it measures mitochondrial metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes (primarily succinate dehydrogenase) in living cells reduce the yellow, water-soluble MTT tetrazolium salt into insoluble, purple formazan crystals[4],[5]. Because dead cells lose this enzymatic activity rapidly, the intensity of the purple color is directly proportional to the viable cell count.
Building a Self-Validating System
A robust cytotoxicity protocol must be self-validating to prevent false positives (e.g., compound precipitation mimicking cell mass) or false negatives (e.g., solvent toxicity). Your plate map must include:
Media Blank (No Cells): Controls for background absorbance caused by phenol red or serum proteins in the culture media[6].
Vehicle Control (Cells + Media + Solvent): Imidazolidinones are often hydrophobic and dissolved in DMSO. The final DMSO concentration must be kept below 0.5% (v/v) to ensure the solvent itself is not causing cell death[7].
Positive Control (Cells + Media + Known Toxin): Utilizing a known cytotoxic agent (e.g., 0.1% Triton X-100 or standard chemotherapeutics like Cisplatin) validates that the cells are responsive and the assay is sensitive[7].
Step-by-Step Methodology
Step-by-step MTT assay workflow for cytotoxicity screening.
Phase 1: Cell Seeding
Harvest target cells (e.g., HCT116 for cancer models, HEK-293 for normal toxicity baselines) at 70-80% confluence.
Seed cells into a 96-well plate at a density of
1×103
to
1×104
cells/well in 100 µL of complete culture medium[8].
Causality Note: Seeding density must be optimized per cell line to ensure cells remain in the logarithmic growth phase throughout the 48-72 hour assay. Overgrown wells lead to contact inhibition and artificially lower metabolic rates[9].
Incubate for 24 hours at 37°C, 5%
CO2
to allow for cellular attachment and recovery.
Phase 2: Imidazolidinone Treatment
Prepare a serial dilution of the imidazolidinone derivative in serum-free media.
Aspirate the old media from the 96-well plate and add 100 µL of the compound dilutions. Include all self-validating controls (Blank, Vehicle, Positive).
Incubate for the desired exposure time (typically 24, 48, or 72 hours)[10].
Phase 3: MTT Reduction
Prepare a 5 mg/mL MTT stock solution in sterile PBS. Filter sterilize and store protected from light[6].
Add 10-20 µL of the MTT reagent directly to each well (final concentration ~0.5 mg/mL)[10].
Incubate the plate at 37°C for 2 to 4 hours.
Causality Note: Monitor the cells under a microscope. You should observe intracellular purple precipitate forming. Highly metabolically active cells will require shorter incubation times[9].
Phase 4: Solubilization and Data Acquisition
Carefully aspirate the media. Crucial: Do not disturb the formazan crystals anchored to the bottom of the well.
Add 100-150 µL of a solubilization buffer (e.g., 100% DMSO or 4 mM HCl, 0.1% NP40 in isopropanol) to each well[6],[10].
Wrap the plate in foil (formazan is light-sensitive) and place on an orbital shaker for 15 minutes to ensure complete dissolution[6].
Read the absorbance on a microplate spectrophotometer at 570 nm.
Causality Note: It is highly recommended to take a reference reading at 630 nm and subtract it from the 570 nm reading. This corrects for background noise caused by cellular debris or microscopic plate scratches[5].
Quantitative Data Presentation
To properly evaluate a novel imidazolidinone, its cytotoxicity against target cancer lines must be juxtaposed against healthy cell lines to establish a therapeutic index. Below is a summary of representative quantitative data from recent literature evaluating various imidazolidinone derivatives.
High Background Absorbance: If the blank wells yield high OD readings, it is likely due to the reduction of MTT by ascorbic acid or serum proteins present in the media[9],[6]. Always run the MTT incubation step in serum-free or low-serum conditions if possible[5].
Precipitation of Imidazolidinones: Many heterocyclic compounds have poor aqueous solubility. If the compound precipitates upon addition to the culture media, it can scatter light and artificially inflate the 570 nm reading. Always visually inspect wells under a microscope prior to MTT addition.
References
Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential. Asian Journal of Research in Chemistry.
Antiproliferative Evaluation of Novel 4-Imidazolidinone Derivatives as Anticancer Agent Which Triggers ROS-Dependent Apoptosis in Colorectal Cancer Cell. MDPI.
Recent Developments and Biological Activities of 5- Oxo-Imidazolones Deriv
DNA Interaction Studies and In Vitro Cytotoxicity of Newly Synthesized Steroidal Imidazolidinones. PubMed.
Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential.
MTT assay. Wikipedia.
Systematic Evaluation of the Metabolism and Toxicity of Thiazolidinone and Imidazolidinone Heterocycles.
MTT Cell viability Assay (1000 tests). Labscoop.
MTT Cell Proliferation Assay.
MTT Assay Protocol. Cyrusbio.
Antiproliferative Evaluation of Novel 4-Imidazolidinone Derivatives as Anticancer Agent Which Triggers ROS-Dependent Apoptosis in Colorectal Cancer Cell. PMC.
CHEMICAL SYNTHESIS, STRUCTURE DETERMINATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF IMIDAZOLIDINONE DERIV
MTT assay protocol. Abcam.
Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. MDPI.
Application Notes & Protocols: High-Throughput Screening of 2-Oxoimidazolidine Derivative Libraries
Abstract The 2-oxoimidazolidine scaffold is a recognized privileged structure in medicinal chemistry, forming the core of compounds with a wide array of biological activities. Derivatives have shown potential as anticanc...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The 2-oxoimidazolidine scaffold is a recognized privileged structure in medicinal chemistry, forming the core of compounds with a wide array of biological activities. Derivatives have shown potential as anticancer agents, matrix metalloproteinase (MMP) inhibitors, and modulators of critical signaling pathways like the PI3K/AKT cascade.[1][2][3] This diversity makes 2-oxoimidazolidine libraries a rich source for drug discovery campaigns. High-Throughput Screening (HTS) provides the necessary scale and efficiency to interrogate these large chemical libraries to identify novel therapeutic leads.[4]
This guide provides a strategic framework and detailed protocols for designing and executing HTS campaigns for 2-oxoimidazolidine derivatives. We will explore both target-based biochemical assays and pathway-focused cell-based assays, explaining the causality behind experimental choices to ensure robust and reliable outcomes. Protocols for key HTS technologies—including Fluorescence Polarization (FP), Homogeneous Time-Resolved Fluorescence (HTRF®), Luciferase Reporter assays, and AlphaLISA®—are presented with an emphasis on validation and data integrity.
Part 1: Strategic Considerations for HTS Campaign Design
The success of any HTS campaign hinges on the selection of an appropriate assay strategy.[5] The choice between a target-based (biochemical) or a phenotypic/pathway-based (cellular) screen depends on the program's goals. A target-based approach is ideal when a specific molecular target (e.g., a kinase or protease) is known. A cell-based assay is superior for discovering compounds that modulate a complex signaling pathway or cellular phenotype, without prior knowledge of the specific molecular target.
A well-designed HTS workflow incorporates primary screening, hit confirmation, and orthogonal validation to eliminate artifacts and false positives.[6] Key statistical parameters like the Z'-factor, signal-to-background (S/B) ratio, and coefficient of variation (%CV) are monitored throughout the campaign to ensure data quality.[5][7]
Caption: HTS campaign decision workflow.
Part 2: Target-Based Biochemical Assays
Biochemical assays directly measure the interaction between a compound and a purified biological target, such as an enzyme or receptor. They are highly specific and useful for identifying direct inhibitors or binders.
Protocol 1: Fluorescence Polarization (FP) for Kinase Inhibition
Principle: FP is an ideal technology for monitoring the binding of a small molecule (the 2-oxoimidazolidine derivative) to a much larger protein (the kinase).[8][9] The assay measures the change in the rotational speed of a fluorescently labeled tracer molecule. When the tracer is unbound, it tumbles rapidly, resulting in low polarization. When bound to the kinase, its tumbling slows dramatically, leading to high polarization.[10] An inhibitory compound will compete with the tracer for the kinase binding site, displacing it and causing a decrease in polarization.
Detailed Protocol:
Reagent Preparation:
Assay Buffer: Prepare a suitable kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
Kinase Solution: Dilute the purified kinase enzyme to 2X the final desired concentration in assay buffer.
Tracer Solution: Dilute the fluorescently labeled tracer (e.g., a fluorescent ATP competitive probe) to 2X the final concentration (typically at its Kd value) in assay buffer.
Compound Plates: Prepare serial dilutions of the 2-oxoimidazolidine library compounds in 100% DMSO. Then, dilute into assay buffer to create 4X final concentration plates with a constant DMSO concentration (e.g., 2%).
Assay Procedure (384-well format):
Add 5 µL of 4X compound solution or control (DMSO vehicle for negative control, known inhibitor for positive control) to the assay plate.
Add 10 µL of 2X Kinase Solution to all wells.
Mix gently by shaking for 1 minute and incubate for 15 minutes at room temperature.
Add 5 µL of 2X Tracer Solution to initiate the reaction.
Seal the plate and incubate for 60 minutes at room temperature, protected from light.
Read the fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.[10]
Data Presentation:
Parameter
Recommended Value
Purpose
Final Kinase Conc.
1-10 nM
Dependent on enzyme activity and tracer affinity.
Final Tracer Conc.
1-5 nM
Typically at or below the Kd for the kinase.
Final Compound Conc.
10 µM (Primary Screen)
A standard concentration for single-point screening.
Protocol 2: HTRF® Assay for Protein-Protein Interaction (PPI) Inhibition
Principle: Homogeneous Time-Resolved Fluorescence (HTRF) combines FRET with time-resolved detection to reduce background fluorescence.[11][12] In a PPI assay, two interacting proteins are labeled with a donor (e.g., Europium cryptate) and an acceptor (e.g., d2) fluorophore, respectively. When the proteins interact, the donor and acceptor are brought into close proximity, allowing for energy transfer upon excitation.[13] A 2-oxoimidazolidine derivative that disrupts this interaction will separate the fluorophores, leading to a decrease in the acceptor's emission signal.
Detailed Protocol:
Reagent Preparation:
Assay Buffer: Prepare a buffer compatible with the PPI (e.g., PBS with 0.1% BSA).
Labeled Proteins: Prepare the donor-labeled protein (Protein A-Eu) and acceptor-labeled protein (Protein B-d2) at 2X final concentration in assay buffer.
Compound Plates: Prepare 4X compound dilutions as described in the FP protocol.
Assay Procedure (384-well format):
Add 5 µL of 4X compound or control solution to the assay plate.
Add 5 µL of 2X Protein A-Eu solution.
Add 5 µL of 2X Protein B-d2 solution.
Add 5 µL of assay buffer to bring the final volume to 20 µL.
Seal the plate, mix gently, and incubate for the required time (e.g., 2-4 hours) at room temperature.
Read on an HTRF-compatible plate reader, measuring emission at both the donor and acceptor wavelengths (e.g., 620 nm for Eu and 665 nm for d2).[12] The HTRF ratio (Acceptor Signal / Donor Signal * 10,000) is calculated to normalize for well-to-well variations.
Part 3: Cell-Based Screening Assays
Cell-based assays provide a more physiologically relevant context by evaluating compound effects on intact cellular systems, accounting for factors like cell permeability and metabolism.
Protocol 3: Luciferase Reporter Assay for PI3K/AKT Pathway Inhibition
Principle: The PI3K/AKT pathway is a critical regulator of cell survival and proliferation and a common target in cancer therapy.[2] This assay uses a cell line engineered to express a luciferase reporter gene under the control of a transcription factor activated by the PI3K/AKT pathway (e.g., Serum Response Element - SRE).[14] Inhibition of the pathway by a 2-oxoimidazolidine derivative will lead to a decrease in luciferase expression and a corresponding drop in luminescence.[15]
Caption: PI3K/AKT luciferase reporter pathway.
Detailed Protocol:
Cell Culture and Plating:
Culture a suitable cell line (e.g., HEK293, HepG2) stably or transiently transfected with the SRE-luciferase reporter construct.
Seed the cells into 384-well white, clear-bottom assay plates at a density that will result in an 80-90% confluent monolayer on the day of the assay (e.g., 5,000-10,000 cells/well). Incubate overnight.
Compound Treatment:
Prepare 1000X compound stocks in DMSO. Dilute to 10X in serum-free media.
Remove the culture medium from the cells and add 20 µL of the 10X compound solution.
Incubate for a period sufficient to see transcriptional changes (e.g., 6-8 hours).
Pathway Stimulation:
Add 2.5 µL of a 10X growth factor stimulus (e.g., IGF-1) to all wells except the unstimulated controls.
Incubate for an additional 16-24 hours.
Luminescence Reading:
Equilibrate the plate and the luciferase reagent (e.g., ONE-Glo™ or Bright-Glo™) to room temperature.
Add a volume of luciferase reagent equal to the volume of culture medium in the well (e.g., 25 µL).
Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.
Measure luminescence using a plate reader.
Part 4: Assay Validation and Hit Confirmation
Robust assay validation is mandatory to ensure that the data generated in an HTS campaign is reliable and reproducible.[16]
μ = mean; σ = standard deviation; pos = positive control; neg = negative control
Protocol 4: AlphaLISA® for Orthogonal Hit Confirmation
Principle: Hits identified in a primary screen must be confirmed, preferably using a different assay technology (orthogonal assay) to rule out technology-specific artifacts.[6] AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is an excellent orthogonal method.[17] It uses donor and acceptor beads that come into proximity through a biological interaction. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which travels up to 200 nm to activate the acceptor bead, which then emits light at ~615 nm.[18][19]
Application for Kinase Hit Confirmation:
A biotinylated substrate peptide can be captured by Streptavidin-coated Donor beads, while a specific antibody recognizing the phosphorylated version of the peptide is conjugated to an Acceptor bead. In the presence of kinase activity, the peptide is phosphorylated, bringing the beads together and generating a signal. A confirmed 2-oxoimidazolidine inhibitor will prevent phosphorylation, thus reducing the AlphaLISA signal.
Abbreviated Protocol:
Perform a kinase reaction in a 384-well plate with serially diluted hit compounds.
Stop the reaction by adding EDTA.
Add a mixture of AlphaLISA Acceptor beads (conjugated to the anti-phospho-antibody) and Streptavidin Donor beads.
Incubate in the dark for 60 minutes.
Read on an Alpha-enabled plate reader.
Caption: High-throughput screening data analysis workflow.
Conclusion
The 2-oxoimidazolidine scaffold represents a valuable starting point for the discovery of novel modulators of diverse biological targets. The successful identification of potent and selective lead compounds from these libraries requires a carefully planned and rigorously validated HTS campaign. By leveraging the advanced, homogeneous assay technologies outlined in this guide—such as FP, HTRF, Luciferase, and AlphaLISA—researchers can efficiently screen large compound collections. A strategic approach that incorporates both biochemical and cell-based assays, followed by stringent validation and orthogonal confirmation, will maximize the probability of discovering meaningful and developable chemical matter.
References
Luciferase reporter assay for unlocking ligand-medi
Luciferase Reporter Assay System for Deciphering GPCR P
How Do You Validate an Assay for High-Throughput Screening?. BellBrook Labs.
Assay Validation in High Throughput Screening –
Fluorescence Polarization Assays in Small Molecule Screening. PMC - NIH.
From Lab to Lead: Using Fluorescence Polarization in Drug Development. BellBrook Labs.
AlphaLISA Assay Development Guide. PerkinElmer.
Automated Imaging Assay for Characterizing Ca2+ Flux with R-GECO Biosensor. Agilent.
Development and Validation of a HTS Platform for the Discovery of New Antifungal Agents against Four Relevant Fungal Phytop
High-Throughput Screening (HTS) Services.
High Throughput Screening - Pioneer in Fast Drug Discovery. Vipergen.
Oxazolidinones Mechanism of Action: Inhibition of the First Peptide Bond Formation.
Anti-inflammatory effects of 2-thioxoimidazolidin-4-one derivatives...
Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. Science Alert.
Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line.
Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches. PMC - NIH.
Application Notes and Protocols for High-Throughput Screening of 5-Ethyl-2-thioxoimidazolidin-4-one Libraries. Benchchem.
Oxazolidinones as versatile scaffolds in medicinal chemistry. PMC - NIH.
Design and synthesis of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides as potent matrix metalloproteinase-13 inhibitors. PubMed.
Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. Science Alert.
Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evalu
US4804672A - 2-oxo-imidazolidine derivatives as agents for treatment of kidney diseases.
Synthesis and Biological evaluation of some new 2-thioxoimidazolidin-4-one derivatives (part II).
Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches. MDPI.
High Throughput Screening Assays for NOD1 Inhibitors - Probe 2. NCBI.
Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Deriv
Advances in High−throughput Screening Methods for Drug Discovery in Biomedicine. LinkedIn.
Application Note: Quantitative Analysis of 2-(3-Cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid in Biological Matrices
Abstract This document provides detailed analytical methods for the quantification of 2-(3-Cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid in biological samples such as human plasma and urine. The primary method detailed...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides detailed analytical methods for the quantification of 2-(3-Cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid in biological samples such as human plasma and urine. The primary method detailed is a sensitive and specific Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) protocol, which is the gold standard for bioanalytical studies.[1] An alternative High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method is also presented for applications where mass spectrometry is not required or available. These protocols are designed to be robust and are grounded in the principles outlined by major regulatory bodies, ensuring data integrity for pharmacokinetic and toxicokinetic studies.[2][3][4]
Introduction: The Need for Robust Quantification
2-(3-Cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid is a chemical entity with a molecular weight of 184.19 g/mol .[5] Its structure, featuring a carboxylic acid group and a substituted imidazolidinone ring, suggests it is a small molecule of potential interest in pharmaceutical development. Accurate quantification of such compounds in biological matrices is fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME) profiles. This understanding is critical for establishing safety and efficacy during drug development.
The development of a validated bioanalytical method is not merely a procedural step; it is a prerequisite for generating reliable data for regulatory submissions to bodies like the FDA and EMA.[1][6] The methods described herein are developed with these stringent requirements in mind, emphasizing selectivity, accuracy, precision, and stability.
Primary Method: Reversed-Phase LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity, making it the preferred method for quantifying low-concentration analytes in complex biological matrices. The protocol below is a comprehensive guide for establishing such a method for 2-(3-Cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid.
Causality Behind Methodological Choices
Sample Preparation: The analyte is an acidic compound. A simple and efficient protein precipitation is chosen for its high throughput and effectiveness in removing the bulk of proteinaceous material from plasma samples.[7] For cleaner extracts, especially for achieving lower limits of quantification, Solid Phase Extraction (SPE) is recommended. A polymeric reversed-phase SPE sorbent is ideal as it provides non-polar retention for the neutralized acid, minimizing interference from endogenous anions that can be problematic with anion-exchange SPE.[8]
Chromatography: A C18 reversed-phase column is selected for its versatility and proven performance in retaining and separating small polar molecules.[7][9] The mobile phase consists of water and acetonitrile with a small amount of formic acid. The acidic modifier serves two key purposes: it protonates the carboxylic acid group of the analyte, promoting its retention on the non-polar stationary phase, and it enhances ionization efficiency for mass spectrometry in positive ion mode.[7]
Mass Spectrometry: Electrospray ionization (ESI) in positive mode is selected as the nitrogen-containing imidazolidinone ring is readily protonated. Detection is performed using Multiple Reaction Monitoring (MRM) for its superior specificity and sensitivity.[10]
Experimental Workflow Diagram
Caption: LC-MS/MS workflow for analyte quantification.
Detailed LC-MS/MS Protocol
2.3.1. Materials and Reagents
Reference standard of 2-(3-Cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid (Purity ≥ 98%)
Stable Isotope Labeled Internal Standard (SIL-IS), if available. Alternatively, a structurally similar compound can be used.
HPLC-grade acetonitrile, methanol, and water
LC-MS grade formic acid
Human plasma (with K2EDTA as anticoagulant)
2.3.2. Sample Preparation: Protein Precipitation
Label 1.5 mL microcentrifuge tubes for calibration standards, quality controls (QCs), and unknown samples.
Pipette 50 µL of plasma into the appropriate tubes.
Add 10 µL of internal standard working solution (e.g., 1 µg/mL in 50:50 acetonitrile:water) to all tubes except for the double blank.
To precipitate proteins, add 200 µL of cold acetonitrile containing 0.1% formic acid.
Vortex each tube for 30 seconds to ensure thorough mixing.
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[7]
Carefully transfer 100 µL of the clear supernatant to autosampler vials for analysis.
2.3.3. Chromatographic and Mass Spectrometric Conditions
Parameter
Condition
HPLC System
Agilent 1260 or equivalent
Column
Agilent Eclipse Plus C18 (100 x 2.1 mm, 3.5 µm) or equivalent[7]
Mobile Phase A
Water with 0.1% Formic Acid
Mobile Phase B
Acetonitrile with 0.1% Formic Acid
Gradient
5% B to 95% B over 4 minutes, hold at 95% B for 1 min, return to 5% B and equilibrate for 2 min
Note: MRM transitions are predicted based on the structure (M+H)+ and likely fragmentation patterns (loss of carboxylic acid group). These must be optimized empirically.
Alternative Method: HPLC-UV
For applications not requiring the high sensitivity of LC-MS/MS, an HPLC-UV method can be a cost-effective and robust alternative. The key is to identify a suitable chromophore in the molecule. The oxoimidazolidine ring system may provide sufficient UV absorbance for detection at lower wavelengths.
Application Notes and Protocols for In Vivo Studies of 2-(3-Cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid
A Guide for Preclinical Evaluation in Animal Models of Neurodegeneration Disclaimer: The following application notes and protocols are designed to provide a comprehensive framework for the in vivo evaluation of 2-(3-Cycl...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide for Preclinical Evaluation in Animal Models of Neurodegeneration
Disclaimer: The following application notes and protocols are designed to provide a comprehensive framework for the in vivo evaluation of 2-(3-Cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid. It is critical to note that, as of the generation of this document, there is a lack of specific published in vivo studies for this particular compound. Therefore, the proposed experimental designs are based on the structural characteristics of the molecule, the known biological activities of related compounds containing an imidazolidinone core, and established best practices in preclinical neuropharmacology. The protocols provided herein should be considered as a starting point and will require significant optimization, including preliminary dose-ranging and toxicity studies, before embarking on full-scale efficacy trials.
Introduction: Rationale for Investigating Neuroprotective Properties
The compound 2-(3-Cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid features a cyclic urea (imidazolidinone) scaffold, which is a privileged structure in medicinal chemistry. Derivatives of this core have been investigated for a wide range of biological activities, including antimicrobial and anticancer effects.[1][2][3][4] The presence of the acetic acid moiety suggests potential interactions with biological targets that recognize carboxylic acids, while the cyclopropyl group can enhance metabolic stability and binding affinity. Given the precedence for CNS activity among related heterocyclic compounds, a primary and logical therapeutic area to investigate for this novel molecule is neuroprotection.
This guide will focus on a hypothetical application in an animal model of ischemic stroke, a condition characterized by significant neuronal loss and functional impairment. The protocols detailed below are designed to assess the potential of 2-(3-Cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid to mitigate brain damage and improve neurological outcomes following an ischemic event.
PART 1: Preliminary Studies and Compound Formulation
Before initiating efficacy studies, it is imperative to conduct preliminary investigations to determine the compound's basic pharmacokinetic and safety profile.
Solubility and Formulation
The first step in any in vivo study is to develop a suitable vehicle for administration. The solubility of 2-(3-Cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid should be determined in a range of pharmaceutically acceptable solvents.
Protocol: Vehicle Screening
Initial Assessment: Begin by assessing the solubility in sterile water, saline, and phosphate-buffered saline (PBS).
pH Adjustment: Given the acetic acid moiety, the compound's solubility is likely to be pH-dependent. Test solubility in buffers at various pH values (e.g., 6.5, 7.4, 8.0).
Use of Co-solvents: If aqueous solubility is low, explore the use of co-solvents such as:
5-10% DMSO in saline
10-20% Solutol HS 15 in saline
5-10% Tween 80 in saline
Final Vehicle Selection: The chosen vehicle must be non-toxic at the administered volume and should result in a clear solution or a fine, homogeneous suspension. The final formulation should be sterile-filtered if possible.
Dose-Ranging and Acute Toxicity
A dose-ranging study is essential to identify a range of tolerated doses and to establish a preliminary maximum tolerated dose (MTD).
Protocol: Acute Toxicity Study in Mice
Animal Model: Use healthy adult C57BL/6 mice (male and female, n=3-5 per group).
Administration Route: Intraperitoneal (IP) injection is often a suitable starting point for initial studies.[5][6]
Dose Escalation: Administer single doses of the compound in an escalating manner (e.g., 1, 5, 10, 25, 50, 100 mg/kg). Include a vehicle control group.
Monitoring: Observe the animals closely for the first 4 hours post-injection, and then daily for 7-14 days. Record any signs of toxicity, including changes in weight, behavior, and general appearance.
Endpoint: The MTD is the highest dose that does not produce significant toxicity or mortality. This information will guide dose selection for efficacy studies.
PART 2: Efficacy Evaluation in a Murine Model of Ischemic Stroke
The middle cerebral artery occlusion (MCAO) model is a widely used and clinically relevant model of focal cerebral ischemia.[7][8]
Experimental Workflow
The overall experimental design will involve inducing a stroke in mice, administering the test compound, and then evaluating the outcomes through behavioral and histological assessments.
dot
Caption: Experimental workflow for evaluating a neuroprotective compound.
Middle Cerebral Artery Occlusion (MCAO) Protocol
Materials:
Adult male C57BL/6 mice (20-25g)
Anesthesia (e.g., isoflurane)
Surgical microscope
6-0 nylon monofilament with a silicon-coated tip
Homeothermic blanket
Procedure:
Anesthesia: Anesthetize the mouse with isoflurane (3-4% for induction, 1.5-2% for maintenance).
Incision: Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
Occlusion: Ligate the CCA and the ECA. Introduce the silicon-coated filament into the ICA and advance it until it occludes the origin of the middle cerebral artery (MCA).
Ischemia Duration: Maintain the occlusion for 60 minutes.
Reperfusion: Withdraw the filament to allow for reperfusion of the MCA territory.
Closure: Suture the incision and allow the animal to recover on a heating pad.
Compound Administration
Protocol:
Dosing Groups:
Sham (surgery without MCAO) + Vehicle
MCAO + Vehicle
MCAO + Compound (e.g., 5 mg/kg)
MCAO + Compound (e.g., 15 mg/kg)
MCAO + Compound (e.g., 45 mg/kg)
Administration: Administer the first dose (e.g., via IP injection) at the time of reperfusion. Subsequent doses can be administered once or twice daily for a specified period (e.g., 7 days).
PART 3: Assessment of Neuroprotective Efficacy
Efficacy will be determined through a combination of behavioral tests to assess neurological function and post-mortem analysis of brain tissue.
Behavioral Testing
A battery of behavioral tests should be employed to assess various aspects of neurological function.[7][9][10]
Training: Train the mice on the rotarod for 3 consecutive days before MCAO surgery, with 3 trials per day.
Testing: On testing days, place the mouse on the rotating rod, which accelerates from 4 to 40 RPM over 5 minutes.
Measurement: Record the latency to fall for each of the 3 trials.
Analysis: Compare the average latency to fall between the different treatment groups.
Histological and Biochemical Analysis
At the end of the study (e.g., day 14), animals are euthanized, and their brains are collected for analysis.
Protocol: Infarct Volume Measurement
Brain Collection: Perfuse the animals with saline followed by 4% paraformaldehyde.
Sectioning: Collect the brains and prepare 20 µm coronal sections.
Staining: Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) or Cresyl Violet.
Imaging and Analysis: Digitize the stained sections and use image analysis software to quantify the infarct volume (the pale area in TTC staining). The infarct volume is often expressed as a percentage of the total brain volume.
Further Analyses:
Immunohistochemistry: To assess for markers of apoptosis (e.g., cleaved caspase-3) or inflammation (e.g., Iba1 for microglia).
Western Blot or ELISA: To quantify levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) or neurotrophic factors (e.g., BDNF) in brain homogenates.
PART 4: Data Interpretation and Future Directions
A successful outcome would be a dose-dependent reduction in infarct volume and a corresponding improvement in behavioral scores in the compound-treated groups compared to the vehicle-treated MCAO group.
dot
Caption: Hypothetical mechanism of neuroprotective action.
Positive results would warrant further investigation, including:
Pharmacokinetic Studies: To correlate plasma and brain concentrations of the compound with its efficacy.
Chronic Stroke Models: To assess the compound's effects on long-term recovery and brain remodeling.
Alternative Neurodegenerative Models: To explore the compound's potential in models of Parkinson's disease or Alzheimer's disease.[11]
By following this structured and hypothesis-driven approach, researchers can rigorously evaluate the therapeutic potential of 2-(3-Cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid and contribute to the development of novel treatments for neurological disorders.
References
New insights in animal models of neurotoxicity-induced neurodegeneration - PMC - NIH. (n.d.). Retrieved from [Link]
Neurobehavioral Testing as Cognitive Function Evaluation tool in Experimentally Induced Neurodegeneration in Mice. (2023). Retrieved from [Link]
Large-scale phenotypic drug screen identifies neuroprotectants in zebrafish and mouse models of retinitis pigmentosa | eLife. (2021). Retrieved from [Link]
Large-scale phenotypic drug screen identifies neuroprotectants in zebrafish and mouse models of retinitis pigmentosa - Johns Hopkins University. (2021). Retrieved from [Link]
Large-scale phenotypic drug screen identifies neuroprotectants in zebrafish and mouse models of retinitis pigmentosa - PubMed. (2021). Retrieved from [Link]
Routes and Volumes of Administration in Mice. (n.d.). Retrieved from [Link]
Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery - Frontiers. (n.d.). Retrieved from [Link]
Structured evaluation of rodent behavioral tests used in drug discovery research - Frontiers. (n.d.). Retrieved from [Link]
Behavioral tests in rodent models of stroke - PMC - NIH. (n.d.). Retrieved from [Link]
Guidelines for the administration of substances to rodents - NTNU. (n.d.). Retrieved from [Link]
Behavioral Assessment of Sensory, Motor, Emotion, and Cognition in Rodent Models of Intracerebral Hemorrhage - Frontiers. (n.d.). Retrieved from [Link]
(PDF) Behavioral Testing in Mouse Models of Stroke - ResearchGate. (n.d.). Retrieved from [Link]
Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research - Boston University. (2025). Retrieved from [Link]
Intraperitoneal (IP) Injection in Rats and Mice SOP - UBC Animal Care Services. (2014). Retrieved from [Link]
In Silico, in Vitro and in Vivo Study of Substituted Imidazolidinone Sulfonamides as Antibacterial Agents | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. (n.d.). Retrieved from [Link]
Synthesis, In Vitro Profiling, and In Vivo Evaluation of Benzohomoadamantane-Based Ureas for Visceral Pain: A New Indication for Soluble Epoxide Hydrolase Inhibitors - ACS.org. (2022). Retrieved from [Link]
In vivo monitoring of urea cycle activity with (13)C-acetate as a tracer of ureagenesis. (2016). Retrieved from [Link]
Synthesis and biological evaluation of a new class of azole urea compounds as Akt inhibitors with promising anticancer - Amsterdam UMC. (2024). Retrieved from [Link]
Synthesis, Characterization, Biological Activity of 4-Oxo-imidazolidin-2-thione Derivatives. (2017). Retrieved from [Link]
SYNTHESIS AND EVALUATION OF UREA BASED ANALOGS AS ANTICANCER AGENTS. (2025). Retrieved from [Link]
In Silico, in Vitro and in Vivo Study of Substituted Imidazolidinone Sulfonamides as Antibacterial Agents - PubMed. (2023). Retrieved from [Link]
Some oxoimidazolidine and cyanoguanidine compounds: Toxicological efficacy and structure-activity relationships studies - ResearchGate. (2023). Retrieved from [Link]
Pharmacokinetics of pioglitazone, a thiazolidinedione derivative, in male Naeini (Iranian fat-tailed) sheep - ResearchGate. (2012). Retrieved from [Link]
Evaluation of a basic physiologically based pharmacokinetic model for simulating the first-time-in-animal study - PubMed. (2007). Retrieved from [Link]
Synthesis and Biological Evaluation of some new 2- Thioxoimidazolidin- 4-one Derivatives (part II). (2024). Retrieved from [Link]
Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents. (2016). Retrieved from [Link]
(PDF) Pharmacokinetics of pioglitazone, a thiazolidinedione derivative, in male Naeini (Iranian fat-tailed) sheep - ResearchGate. (2025). Retrieved from [Link]
Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives - MDPI. (2010). Retrieved from [Link]
Formulation of 2-(3-Cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid for In Vitro Experiments: Application Notes and Protocols
Introduction This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 2-(3-Cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid (CAS No. 1520471-33-3) f...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 2-(3-Cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid (CAS No. 1520471-33-3) for use in a variety of in vitro experimental settings. Due to the absence of publicly available data on the specific physicochemical properties of this compound, this guide emphasizes a systematic, empirical approach to formulation development. The principles and protocols detailed herein are designed to ensure the accurate and reproducible preparation of this compound for cell-based assays, enzymatic assays, and other in vitro studies.
The core structure of the molecule, featuring a cyclopropyl group, an imidazolidinone ring, and a carboxylic acid moiety, presents several considerations for formulation. The carboxylic acid group suggests a pH-dependent aqueous solubility, while the overall structure may necessitate the use of organic co-solvents.[1][2][3][4][5][6] This guide will provide the foundational knowledge and step-by-step instructions to navigate these challenges and develop a robust formulation protocol.
Section 1: Foundational Principles of Formulation for In Vitro Assays
The primary objective when formulating a compound for in vitro experiments is to achieve a stable, soluble, and biologically active solution at the desired final concentration. The choice of solvent and the preparation methodology are critical to avoid artifacts and ensure the reliability of experimental results.
The Central Role of Dimethyl Sulfoxide (DMSO)
For many non-polar and polar compounds, Dimethyl Sulfoxide (DMSO) is the solvent of choice for preparing high-concentration stock solutions.[9] Its high dissolving power and miscibility with water and a wide range of organic solvents make it exceptionally versatile.[9] However, it is crucial to be mindful of its potential cytotoxicity at higher concentrations in cell-based assays. A general recommendation is to keep the final concentration of DMSO in the assay below 0.5-1%, though the tolerance can be cell-line dependent.[9]
The Influence of the Carboxylic Acid Moiety
The presence of a carboxylic acid group in 2-(3-Cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid suggests that its aqueous solubility will be pH-dependent.[1][3][4][5][6] At a pH above the compound's pKa, the carboxylic acid will be deprotonated to its more soluble carboxylate form. Conversely, at a pH below the pKa, the less soluble, protonated form will dominate. This property can be leveraged to enhance solubility in aqueous buffers.
Workflow for Formulation Development
The following diagram illustrates a logical workflow for developing a formulation protocol for a compound with unknown solubility and stability, such as 2-(3-Cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid.
Caption: Formulation Development Workflow.
Section 2: Protocols for Empirical Formulation Development
Given the lack of specific solubility data for 2-(3-Cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid, the following protocols provide a systematic approach to determine its solubility and prepare stable solutions for your experiments.
Protocol: Empirical Solubility Assessment
This protocol is designed to quickly assess the solubility of the compound in common laboratory solvents using a small amount of material.
Preparation: Weigh out approximately 1-2 mg of 2-(3-Cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid into four separate 1.5 mL microcentrifuge tubes.
Solvent Addition:
To the first tube, add 100 µL of DMSO to achieve a target concentration of 10-20 mg/mL (approximately 54-108 mM).
To the second tube, add 100 µL of 100% Ethanol.
To the third tube, add 100 µL of sterile deionized water.
To the fourth tube, add 100 µL of sterile PBS, pH 7.4.
Dissolution:
Vortex each tube vigorously for 1-2 minutes.
Visually inspect for complete dissolution against a dark background.
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
Gentle warming (e.g., 37°C water bath) can be attempted, but be cautious of potential degradation.
Observation and Record Keeping: Record the solubility of the compound in each solvent as "freely soluble," "sparingly soluble," or "insoluble" at the tested concentration.
Expected Outcomes and Interpretation:
Solvent
Expected Solubility
Rationale and Next Steps
DMSO
High
Likely the best choice for a high-concentration primary stock solution.
Ethanol
Moderate to Low
May be a suitable alternative to DMSO if cell lines are sensitive, but lower stock concentrations may be necessary.
Water
Low
The carboxylic acid moiety may provide some aqueous solubility, but the overall structure is likely to limit it.
PBS (pH 7.4)
Potentially higher than water
The buffered, slightly alkaline pH may deprotonate the carboxylic acid, increasing solubility.
Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a standard 10 mM stock solution in DMSO, which is a common starting point for many in vitro assays.
Sterile, amber or foil-wrapped 1.5 mL microcentrifuge tubes
Calibrated analytical balance
Pipettors and sterile tips
Vortex mixer
Procedure:
Calculation: To prepare 1 mL of a 10 mM stock solution, calculate the required mass:
Mass (mg) = 10 mmol/L * 0.001 L * 184.19 g/mol * 1000 mg/g = 1.84 mg
Weighing: Accurately weigh approximately 1.84 mg of 2-(3-Cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid and transfer it to a sterile microcentrifuge tube.
Dissolution: Add 1 mL of sterile DMSO to the tube.
Mixing: Vortex the tube until the compound is completely dissolved. If necessary, use a sonicator for a few minutes.
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol: Preparation of Working Solutions and Serial Dilutions
This protocol details the preparation of working solutions from the DMSO stock for use in cell culture or other aqueous-based assays. It is critical to maintain a consistent, low final DMSO concentration across all experimental conditions.
Materials:
10 mM stock solution of 2-(3-Cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid in DMSO
Sterile cell culture medium or assay buffer
Sterile microcentrifuge tubes or 96-well plates
Procedure:
Intermediate Dilution (Optional but Recommended):
Prepare an intermediate dilution of the 10 mM stock solution in cell culture medium or assay buffer. For example, to make a 1 mM intermediate stock, add 10 µL of the 10 mM DMSO stock to 90 µL of medium/buffer. This helps to minimize the "shock" of diluting the highly concentrated DMSO stock directly into a large volume of aqueous solution, which can sometimes cause precipitation.
Serial Dilutions:
To prepare a series of working solutions for a dose-response experiment, perform serial dilutions in the cell culture medium or assay buffer.
For example, to create a 2-fold dilution series starting from 100 µM:
Prepare the 100 µM working solution by adding 10 µL of the 1 mM intermediate stock to 90 µL of medium/buffer.
In a new tube, add 50 µL of medium/buffer. Transfer 50 µL of the 100 µM solution to this tube and mix well to obtain a 50 µM solution.
Repeat this process for subsequent dilutions.
Vehicle Control: Prepare a vehicle control by performing the same dilutions with DMSO that does not contain the compound. The final concentration of DMSO in the vehicle control wells must be identical to that in the compound-treated wells.
The following diagram illustrates the serial dilution process:
Caption: Serial Dilution Scheme.
Section 3: Stability Assessment
The stability of 2-(3-Cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid in your experimental system is crucial for obtaining reliable and reproducible data. The following protocol provides a general method for assessing its stability in cell culture medium.
Protocol: Stability in Cell Culture Medium
This protocol uses High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of intact compound remaining in solution over time.
Materials:
Prepared working solution of the compound in cell culture medium (with and without serum, if applicable)
96-well low-protein-binding plates
Incubator (37°C, 5% CO₂)
HPLC or LC-MS system
Procedure:
Sample Preparation:
In a 96-well low-protein-binding plate, add your cell culture medium (e.g., with 10% FBS) and a serum-free medium control.
Spike the compound to the final desired concentration (e.g., 10 µM).
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator.
Time Points: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours). The T=0 sample represents 100% of the initial compound concentration.
Sample Processing:
For each time point, precipitate proteins by adding a cold organic solvent (e.g., acetonitrile).
Centrifuge the samples at high speed to pellet the precipitated proteins.
Transfer the supernatant to new vials for analysis.
Analysis: Analyze the samples by HPLC or LC-MS to determine the concentration of the parent compound.
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample. Plot the percentage of remaining compound versus time to determine the stability profile.
Section 4: Troubleshooting
Issue
Possible Cause(s)
Suggested Solution(s)
Compound precipitates from stock solution upon thawing.
Solubility limit exceeded at lower temperatures.
Prepare a more dilute stock solution. Warm the solution to room temperature and vortex thoroughly before use.
Precipitate forms when diluting the stock solution into aqueous buffer/medium.
The compound is "crashing out" of solution due to the solvent shift.
Perform an intermediate dilution step in the medium. Try using a co-solvent like ethanol in combination with DMSO.[10] Consider adjusting the pH of the buffer if the compound's solubility is pH-dependent.[1][3][4][5][6][11]
Inconsistent or non-reproducible experimental results.
Compound degradation in the experimental medium. Adsorption to plasticware.
Perform a stability study as described in Section 3.1. Use low-protein-binding plates and tubes. Prepare fresh working solutions for each experiment.
Unexpected cellular toxicity.
Off-target effects of the compound. Toxicity of the solvent. Formation of a toxic degradation product.
Perform a dose-response curve to determine the non-toxic concentration range. Always include a vehicle control in your experiments. Analyze for potential degradation products via LC-MS.
References
2-(3-cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid — Chemical Substance Information. ECHA. [Link]
The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]
A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. PMC. [Link]
Dissolution of carboxylic acids. III: The effect of polyionizable buffers. PubMed. [Link]
Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed. [Link]
How to prepare a stock solution from a substance of unknown concentration. Quora. [Link]
The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]
Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Sciendo. [Link]
How to know the stability of drugs and reagents in the cell culture media? ResearchGate. [Link]
A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. [Link]
Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. SciSpace. [Link]
Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. [Link]
MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]
The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. [Link]
First-Principles and Empirical Approaches to Predicting In Vitro Dissolution for Pharmaceutical Formulation and Process Development and for Product Release Testing. PMC. [Link]
Thermophysical Properties of Carboxylic and Amino Acid Buffers at Subzero Temperatures: Relevance to Frozen State Stabilization. The Journal of Physical Chemistry B. [Link]
16.4: The Effects of pH on Solubility. Chemistry LibreTexts. [Link]
How does the solubility of carboxylic acids in water decrease with increase in molecular mass? Quora. [Link]
Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. ResearchGate. [Link]
The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]
Carboxylic Acid Structure and Chemistry: Part 2. Auburn University. [Link]
In Vitro Solubility Assays in Drug Discovery. ResearchGate. [Link]
Enhancing Formazan Dissolution to Improve Accuracy in MTT‑Based Cell Viability Assays. Sciendo. [Link]
Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. AAPS. [Link]
The Formation and Stability of Imidazolidinone Adducts From Acetaldehyde and Model Peptides. A Kinetic Study With Implications for Protein Modification in Alcohol Abuse. PubMed. [Link]
PH and Solvent Effect on Drug Solubility. SlideShare. [Link]
EFFECT OF ACIDIC, NEUTRAL AND BASIC pH ON SOLUBILITY AND PARTITION-COEFFICIENT OF BENZOIC ACID BETWEEN WATER-BENZENE SYSTEM. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. MDPI. [Link]
Pharmaceutical Solubility Testing. Why It Matters and What It Really Measures. Pion Inc. [Link]
Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan. PMC. [Link]
Accessing Highly Oxidized Imidazolidinone Cores via a Curtius Rearrangement: Total Synthesis of Colensolide A. Organic Letters. [Link]
Application Note: Experimental Design for Structure-Activity Relationship (SAR) Studies of Imidazolidinone Scaffolds
Executive Briefing The imidazolidinone scaffold—a five-membered heterocyclic ring containing two nitrogen atoms—has emerged as a highly privileged pharmacophore in modern medicinal chemistry. Its inherent structural rigi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Briefing
The imidazolidinone scaffold—a five-membered heterocyclic ring containing two nitrogen atoms—has emerged as a highly privileged pharmacophore in modern medicinal chemistry. Its inherent structural rigidity provides precise spatial vectors for functional group derivatization, making it an ideal candidate for disrupting complex protein-protein interactions (PPIs) and targeting viral replication machinery. Recent breakthroughs have demonstrated the versatility of imidazolidinones across diverse therapeutic areas, from potent Human Enterovirus 71 (EV71) inhibitors[1] to targeted anticancer agents that modulate the MDM2/p53 axis[2] and trigger ROS-dependent apoptosis[3].
This application note provides a comprehensive guide to designing, executing, and validating Structure-Activity Relationship (SAR) studies for imidazolidinone derivatives, with a specific focus on oncology workflows.
Pharmacophore Rationale & SAR Landscape
The core advantage of the 4-imidazolidinone scaffold lies in its modularity. Multi-component synthetic reactions allow for rapid, orthogonal derivatization at the N1, C2, and C5 positions.
Electronic Effects at N1: SAR studies indicate that halogenated aromatic substitutions on the 1-imidazolyl ring generally enhance anticancer activity by increasing lipophilicity and improving deep-pocket target binding. Conversely, electron-donating methoxy-conjugated benzene substitutions tend to reduce efficacy due to steric clashes or unfavorable electrostatic repulsion[3].
Steric Vectors at C5: When targeting the MDM2/p53 interaction, the C5 position is critical for mimicking the α-helical turns of the native p53 peptide. Optimized bulky substituents at this position allow compounds to deeply penetrate the hydrophobic cleft of MDM2, displacing p53 and preventing its degradation[2].
Phenoxyl Ring Modifications: In antiviral applications, placing an aryl substituent at the para position of the phenoxyl ring yields the highest inhibitory activity against EV71 by effectively blocking viral replication at the early attachment stage[1].
Quantitative SAR Data Summary
The following table synthesizes representative SAR data across different therapeutic targets to illustrate the functional plasticity of the imidazolidinone core.
To ensure high-fidelity SAR data, experimental protocols must move beyond simple observation and incorporate internal self-validating checkpoints. The following protocols detail the primary and secondary screening cascades for imidazolidinone-based oncology leads.
Objective: Quantify the cell-free binding affinity of imidazolidinone derivatives to the MDM2 protein.
Causality: FP directly measures target engagement. A small, fluorescently labeled p53-peptide rotates rapidly in solution (low polarization). When bound to the massive MDM2 protein, its rotation slows (high polarization). A successful imidazolidinone inhibitor will competitively displace the peptide, causing a measurable drop in polarization.
Buffer Preparation: Prepare assay buffer (PBS, 0.05% Tween-20, 1 mM DTT). Causality: DTT prevents oxidative cross-linking of MDM2, while Tween-20 prevents non-specific compound aggregation (promiscuous inhibition).
Complex Formation: Incubate recombinant human MDM2 protein (10 nM) with FAM-labeled p53 peptide (5 nM) in a 384-well black microplate for 15 minutes at room temperature.
Compound Titration: Dispense imidazolidinone compounds in a 10-point serial dilution (0.001 to 100 µM).
Measurement & Validation: Read the plate on a microplate reader (Ex 485 nm, Em 535 nm).
Validation Checkpoint: Calculate the Z'-factor for the plate: Z' = 1 -[3(SD_pos + SD_neg) / |Mean_pos - Mean_neg|]. The assay is only considered valid and the SAR data trustworthy if the Z'-factor is > 0.5 , proving the signal window is robust against background noise.
Protocol B: Cellular Phenotypic Validation via Flow Cytometry
Objective: Confirm that the in vitro binding translates to the hypothesized cellular mechanism (e.g., ROS-dependent apoptosis).
Causality: While a compound may bind a target in a biochemical assay, phenotypic assays are susceptible to off-target cytotoxicity. To prove that an imidazolidinone (like Compound 9r) kills cancer cells specifically via Reactive Oxygen Species (ROS) accumulation[3], we must attempt to biologically "rescue" the cells.
Cell Seeding: Seed HCT-116 cells (wild-type p53) in 6-well plates at 3 × 10⁵ cells/well and incubate overnight.
The Rescue Cohort (The Self-Validating System): Pre-treat half of the wells with 5 mM N-acetylcysteine (NAC), a potent ROS scavenger, for 1 hour prior to compound addition.
Compound Treatment: Add the imidazolidinone derivative at its predetermined IC₅₀ concentration for 24 hours.
Harvest & Staining: Harvest cells and co-stain with Annexin V-FITC (detects early apoptosis via phosphatidylserine externalization) and Propidium Iodide (detects late apoptosis).
Flow Cytometry & Validation: Analyze via flow cytometry.
Validation Checkpoint: If the compound's mechanism is genuinely ROS-dependent, the NAC-pretreated cohort must show a statistically significant reduction in Annexin V positivity compared to the compound-only cohort. If NAC fails to rescue the cells, the SAR model must be adjusted, as the compound is likely inducing death via off-target toxicity rather than the designed pathway.
Workflows and Mechanistic Visualizations
Figure 1: Iterative SAR optimization workflow for imidazolidinone hit-to-lead development.
Figure 2: Dual mechanistic pathway of 4-imidazolidinones via MDM2/p53 and ROS/JNK signaling.
References
[1] Design, Synthesis, and Structure−Activity Relationship of Pyridyl Imidazolidinones: A Novel Class of Potent and Selective Human Enterovirus 71 Inhibitors. Journal of Medicinal Chemistry - ACS Publications. 1
[3] Antiproliferative Evaluation of Novel 4-Imidazolidinone Derivatives as Anticancer Agent Which Triggers ROS-Dependent Apoptosis in Colorectal Cancer Cell. MDPI. 3
[2] Synthesis and biological evaluation of 4-imidazolidinone-containing compounds as potent inhibitors of the MDM2/p53 interaction. European Journal of Medicinal Chemistry - PubMed. 2
Technical Support Center: Synthesis of 2-(3-Cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid
Welcome to the technical support center for the synthesis of 2-(3-Cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid. This guide is designed for researchers, chemists, and drug development professionals.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 2-(3-Cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid. This guide is designed for researchers, chemists, and drug development professionals. Here, we address common challenges and provide in-depth, field-tested solutions to optimize your synthetic yield and purity. Our approach is rooted in mechanistic understanding to empower you to troubleshoot effectively.
The synthesis of this molecule, a key intermediate in various research applications, typically proceeds via a two-step sequence: N-alkylation of 1-cyclopropylimidazolidin-2-one followed by ester hydrolysis. This guide is structured to address critical issues in both stages of this process.
Overall Synthetic Workflow
The primary route involves the N-alkylation of 1-cyclopropylimidazolidin-2-one with an acetate ester equivalent, followed by saponification to yield the target carboxylic acid.
Caption: General two-step synthesis of the target acid.
Part 1: Troubleshooting the N-Alkylation Step
The N-alkylation of the imidazolidinone ring is a critical, yield-defining step. The primary challenge is often achieving clean, high-yield mono-alkylation while avoiding side reactions.
Frequently Asked Questions (FAQs)
Q1: My N-alkylation reaction yield is low, and I see significant unreacted starting material. How can I improve conversion?
A: Low conversion is typically due to insufficient activation of the imidazolidinone nitrogen or a deactivated alkylating agent.
Causality: The N-H bond of the imidazolidinone is not acidic enough to react directly with ethyl bromoacetate at a practical rate. A base is required to deprotonate the nitrogen, creating a much more nucleophilic amide anion that readily attacks the electrophilic alkyl halide. If the base is too weak or used in insufficient quantity, the starting material will not be fully activated.
Solutions:
Choice of Base: Sodium hydride (NaH) is a strong, non-nucleophilic base highly effective for this transformation when used in anhydrous aprotic solvents like THF or DMF.[1] It irreversibly deprotonates the nitrogen, driving the reaction forward. Weaker bases like K₂CO₃ may require higher temperatures and longer reaction times, which can lead to side products.
Solvent Purity: Ensure your solvent is anhydrous. NaH reacts violently with water, which would consume the base and reduce the efficiency of your reaction.
Temperature: While initial deprotonation with NaH should be done at 0 °C to control hydrogen gas evolution, the alkylation reaction itself can often be gently warmed (e.g., to room temperature or 40-50 °C) to increase the rate. Monitor by TLC or LC-MS to avoid degradation.
Q2: I'm observing a significant amount of a higher molecular weight byproduct, likely from di-alkylation. How do I prevent this?
A: This is a classic problem in the alkylation of heterocyclic compounds with multiple reactive sites or where the product is more nucleophilic than the starting material.[1] Although the second nitrogen in 1-cyclopropylimidazolidin-2-one is part of an amide and less nucleophilic, undesired side reactions can occur under harsh conditions. A more common issue is over-alkylation at other potential sites if the structure is more complex, or reaction with impurities.
Causality: Using a large excess of both the base and the alkylating agent can promote secondary reactions.
Solutions:
Control Stoichiometry: Use a slight excess of the base (e.g., 1.1 equivalents of NaH) to ensure full deprotonation of the starting material. Add the alkylating agent (ethyl bromoacetate) slowly and stoichiometrically (1.0 to 1.05 equivalents). Adding it dropwise at 0 °C allows the desired reaction to occur without building up a high concentration of the electrophile.
Reverse Addition: In some cases, adding the solution of the deprotonated imidazolidinone to the alkylating agent can help maintain a low concentration of the nucleophile and minimize side reactions.
Troubleshooting Workflow: N-Alkylation
Caption: Decision tree for troubleshooting the N-alkylation step.
Protocol 1: Optimized N-Alkylation
This protocol is designed to maximize the yield of the mono-alkylated product.
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-cyclopropylimidazolidin-2-one (1.0 eq).
Solvent Addition: Add anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) to a concentration of approximately 0.2 M. Stir the solution at room temperature until dissolved.
Deprotonation: Cool the mixture to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise over 10-15 minutes. Caution: Hydrogen gas is evolved.
Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes. The formation of the sodium salt should result in a clear, homogeneous solution.
Alkylation: Cool the mixture back to 0 °C. Add ethyl bromoacetate (1.05 eq) dropwise via syringe over 20 minutes.
Reaction: Allow the reaction to warm slowly to room temperature and stir for 12-24 hours. Monitor the consumption of the starting material by TLC or LC-MS.
Workup: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x).
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude ester by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient).
Part 2: Troubleshooting the Ester Hydrolysis (Saponification) Step
The final step is the hydrolysis of the ethyl ester to the carboxylic acid. The main challenges are ensuring complete conversion without causing degradation of the imidazolidinone ring.
Frequently Asked Questions (FAQs)
Q1: My hydrolysis is incomplete, even after extended reaction times. What can I do?
A: Incomplete hydrolysis points to issues with reagent stoichiometry, temperature, or solvent miscibility.
Causality: Saponification is a bimolecular reaction. Its rate depends on the concentration of both the ester and the hydroxide ions. If the hydroxide is consumed by side reactions or is present in insufficient amounts, the reaction will stall. Furthermore, if the ester has poor solubility in the aqueous phase, the reaction will be slow.
Solutions:
Increase Base Equivalents: Use at least 2-3 equivalents of the base (e.g., LiOH, NaOH). This ensures a sufficient excess to drive the reaction to completion.
Solvent System: A mixture of THF and water (e.g., 2:1 or 3:1 v/v) is highly effective as it co-solubilizes both the organic ester and the aqueous base. While some sources note that DMSO-water mixtures can accelerate hydrolysis, THF-water is generally sufficient and simplifies workup.[2]
Temperature: Gently heating the reaction to 40-50 °C can significantly increase the rate of hydrolysis.
Q2: I'm concerned about product degradation. Is the imidazolidinone ring stable to strong base?
A: The imidazolidinone ring is generally stable under standard saponification conditions. However, prolonged exposure to high temperatures and very high concentrations of strong base can potentially lead to ring-opening or other degradation pathways.
Causality: While robust, the amide bonds in the ring can be susceptible to hydrolysis under forcing conditions (e.g., high concentrations of NaOH at reflux).
Solutions:
Use Lithium Hydroxide (LiOH): LiOH is often preferred for the hydrolysis of sensitive esters. It is highly effective and generally requires milder conditions than NaOH or KOH.[3]
Control Temperature: Perform the reaction at room temperature or with gentle heating (≤ 50 °C). Avoid prolonged heating at high temperatures.
Monitor Progress: Use TLC or LC-MS to monitor the disappearance of the starting material. Once the ester is consumed, proceed immediately to the workup to avoid overexposure of the product to the basic conditions.
Data Summary: Hydrolysis Conditions
Base
Typical Equivalents
Solvent System
Temperature (°C)
Relative Reaction Time
Notes
LiOH
2 - 3
THF / H₂O
25 - 40
Moderate
Preferred for sensitive substrates; easy workup.
NaOH
2 - 4
MeOH / H₂O
25 - 60
Fast
More aggressive; potential for side reactions.
KOH
2 - 4
EtOH / H₂O
25 - 60
Fast
Similar to NaOH.
Protocol 2: Standard Hydrolysis
Setup: Dissolve the purified ethyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
Add Base: Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq) to the solution.
Reaction: Stir the mixture vigorously at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS until all starting material is consumed. Gentle warming to 40 °C can be applied if the reaction is slow.
Workup - Quench: Once complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water.
Wash: Wash the aqueous layer with a non-polar solvent like diethyl ether or dichloromethane to remove any unreacted starting material or non-polar impurities.
Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of 1 M HCl. The product should precipitate as a solid.
Isolation: Collect the solid product by vacuum filtration, wash it with cold water, and dry it under vacuum. If the product is an oil, extract the acidified aqueous layer with ethyl acetate (3x), combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the final acid.
References
ResearchGate. (n.d.). Optimizing reaction conditions of N-alkylation reaction [Table]. Retrieved from ResearchGate. [Link]
ECHA. (n.d.). 2-(3-cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid — Chemical Substance Information. Retrieved from ECHA. [Link]
Pace, V., & Holzer, W. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Molecules, 24(1), 151. [Link]
Magull, J., & de Meijere, A. (2008). Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. Accounts of chemical research, 41(6), 10.1021/ar700244b. [Link]
Check, C. T., & Thomson, R. J. (2017). Synthesis of Polycyclic Imidazolidinones via Amine Redox-Annulation. Organic letters, 19(24), 6650–6653. [Link]
Check, C. T., & Thomson, R. J. (2017). Synthesis of Polycyclic Imidazolidinones via Amine Redox-Annulation. ACS Publications. [Link]
Wulff, W. D. (n.d.). The preparation of imidazolidinone and oxazolidinone chelated carbene complexes. Michigan State University Department of Chemistry. [Link]
Reyes-González, D., et al. (2025). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo. Molecules, 30, 1415. [Link]
ResearchGate. (2019). Optimization of N‐alkylation in the Synthesis of Methotrexate and Pteridine‐based Derivatives Under Microwave‐Irradiation. Retrieved from ResearchGate. [Link]
Magull, J., & de Meijere, A. (2008). Synthesis of stable derivatives of cycloprop-2-ene carboxylic acid. Accounts of chemical research, 41(6). [Link]
Tommila, E., & Murto, M. L. (1963). The Influcence of the Solvent on Reaction Velocity. XXIII. The Alkaline Hydrolysis of Ethyl Acetate in Dimethyl Sulphoxide-Water. Acta Chemica Scandinavica, 17, 1947-1956. [Link]
Tortoioli, S., et al. (2020). Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-Triazol-1-Yl) Acetic Acid Under Continuous-Flow Conditions. ChemRxiv. [Link]
Lairson, L. L., et al. (2018). Discovery of Hydrolysis-Resistant Isoindoline N-Acyl Amino Acid Analogues that Stimulate Mitochondrial Respiration. Journal of Medicinal Chemistry, 61(7), 3224-3230. [Link]
Reddy, G. V., & Lee, K. Y. (2014). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 19(11), 17489–17500. [Link]
J-GLOBAL. (2002). Convenient methods for the hydrolysis of oxazolidinones to vicinal aminoalcohols. Retrieved from J-GLOBAL. [Link]
Katz, S. J., & Bergmeier, S. C. (2002). Convenient methods for the hydrolysis of oxazolidinones to vicinal aminoalcohols. Tetrahedron Letters, 43(4), 557-559. [Link]
Imidazolidinone Synthesis & Reaction Optimization Support Center
Welcome to the Technical Support Center for Imidazolidinone Synthesis. This resource is engineered for researchers, synthetic chemists, and drug development professionals tasked with optimizing the production of chiral i...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Imidazolidinone Synthesis. This resource is engineered for researchers, synthetic chemists, and drug development professionals tasked with optimizing the production of chiral imidazolidinones (such as organocatalytic MacMillan catalysts) and related cyclic ureas.
To ensure high-fidelity results at the bench, this guide bridges theoretical mechanistic principles with practical troubleshooting. Every protocol provided here is designed as a self-validating system, ensuring you can verify intermediate success before proceeding to subsequent steps.
Section 1: Core Experimental Workflows
Protocol A: Synthesis of 1st-Generation MacMillan Catalyst
Objective: Preparation of the active organocatalyst (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one from L-phenylalanine.
Mechanistic Rationale:
This synthesis relies on the sequential amidation of an amino acid ester, followed by an acid-catalyzed condensation with a ketone (acetone). The critical phase is the formation of the iminium ion and its subsequent intramolecular cyclization. Because the formation of the aminal/imidazolidinone ring is a reversible equilibrium, the reaction will stall unless the water byproduct is aggressively and continuously removed from the system.
Step-by-Step Methodology:
Amidation: Dissolve L-phenylalanine methyl ester hydrochloride in methanol. Add an excess of aqueous methylamine (40% w/w). Stir at room temperature for 12-16 hours.
Extraction & Validation: Remove methanol under reduced pressure. Extract the aqueous layer with dichloromethane (CH₂Cl₂). Dry over Na₂SO₄ and concentrate. Self-Validation: Check the crude product via ¹H NMR; the presence of a new N-methyl doublet confirms successful amidation.
Condensation (Cyclization): Dissolve the crude L-phenylalanine N-methylamide in methanol (or use neat acetone if solubility permits). Add excess acetone and a catalytic amount of trifluoroacetic acid (TFA) or p-toluenesulfonic acid (p-TsOH).
Water Removal (Critical Step): Equip the reaction flask with a Dean-Stark apparatus (using a toluene co-solvent azeotrope) or a Soxhlet extractor filled with freshly activated 4Å molecular sieves. Reflux to continuously trap water, driving the equilibrium toward the cyclic product.
Salt Formation: Isolate the free base and treat it with ethereal HCl or TFA to precipitate the active catalyst salt.
Workflow for the synthesis of 1st-generation MacMillan imidazolidinone catalysts.
Protocol B: Copper-Catalyzed Aerobic Oxidation
Objective: Synthesis of imidazolidinones directly from imidazolium salts via aerobic oxidation[1].
Mechanistic Rationale:
Traditional cyclic urea synthesis often requires highly toxic phosgene or harsh oxidants that destroy sensitive functional groups[2][3]. This modern, green alternative utilizes copper powder and ambient air. The reaction proceeds through the in situ generation of a Copper–N-Heterocyclic Carbene (Cu-NHC) complex, which is subsequently oxidized by atmospheric oxygen into the cyclic urea[1][4].
Step-by-Step Methodology:
Preparation: In a round-bottom flask, combine the starting imidazolium halide salt (0.30 mmol) and Copper powder (0.33 mmol) in 1 mL of CH₂Cl₂[4].
Reaction Conditions: Stir the mixture vigorously under an ambient air atmosphere (relative humidity 10–20%) at room temperature for 24-72 hours[4].
Monitoring & Validation: Monitor the reaction via TLC. Self-Validation: The reaction is complete when the highly polar imidazolium spot disappears. If ¹H NMR of an aliquot shows a dominant Cu-NHC complex without urea formation, the substrate is likely too sterically hindered for this pathway[3].
Workup: Filter the crude mixture through a short pad of Celite to remove residual copper. Concentrate the filtrate and purify via flash column chromatography[4].
Copper-catalyzed aerobic oxidation of imidazolium salts to cyclic ureas.
Section 2: Troubleshooting Guides & FAQs
Q1: My condensation reaction with acetone is stalling at 50% conversion. How can I push the imidazolidinone cyclization to completion?A: The condensation of the N-methylamide with acetone is a reversible equilibrium. If water is not aggressively removed, the reaction will stall and revert to the starting materials.
Actionable Fix: Ensure your 4Å molecular sieves are freshly activated (heated under high vacuum at 250°C for 12 hours). If sieves are failing, switch to a Dean-Stark trap using a co-solvent like toluene that forms an efficient azeotrope with water.
Q2: When using the Copper/Air oxidation method, my yields are extremely low for N-tert-butyl substituted substrates. Why?A: Steric hindrance is the primary mechanistic limitation of the Cu/Air oxidation pathway. Bulky N-substituents (like tert-butyl or adamantyl groups) either prevent the efficient formation of the Cu-NHC complex or stabilize the intermediate so heavily that it resists oxidation by O₂, leading to decomposition or unreacted starting material[1][3].
Actionable Fix: For sterically hindered substrates, this mild method is not optimal. You should revert to synthesizing the ring from acyclic diamines using the urea or carbon dioxide method[2].
Q3: What is the optimal solvent for synthesizing imidazolidinones directly from diamines and urea?A: Solvent selection dictates both reaction kinetics and product selectivity. Polar aprotic solvents like N,N-Dimethylformamide (DMF) or specific alcohols like 2-propanol are superior[5].
Actionable Fix: Utilize5 or DMF. 2-propanol provides yields up to 83% with 92% selectivity because it effectively solubilizes the ethylenediamine carbamate intermediate while preventing hydrogen-bonding interference that would otherwise disrupt the cyclization mechanism[5].
Q4: How can I recover and reuse my chiral MacMillan catalyst to reduce operational costs?A: Immobilization of the catalyst is highly effective and prevents the loss of expensive chiral materials. You can modify the catalyst with an imidazolium ionic liquid via an ester linkage[6][7].
Actionable Fix: Synthesize a modified MacMillan catalyst @ imidazolium bromide. In asymmetric Diels-Alder reactions, this supported catalyst can be recovered and reused for up to 5 cycles with only a marginal decrease in enantiomeric excess (maintaining ~90% ee)[6][7]. Alternatively, Reversible Addition–Fragmentation chain Transfer (RAFT) polymerization can be used to incorporate the catalyst into a recoverable copolymer[8].
Section 3: Quantitative Data & Optimization Metrics
To assist in your experimental design and solvent selection, the following table summarizes expected yields and selectivity based on the chosen synthesis method and substrate profile.
Synthesis Method
Reagents / Catalyst
Solvent
Substrate Profile
Expected Yield
Selectivity / ee
Oxidation
Imidazolium + Cu/Air
CH₂Cl₂
Unhindered (Alkyl, Benzyl)
53% – 93%
N/A
Oxidation
Imidazolium + Cu/Air
CH₂Cl₂
Sterically Hindered
< 30%
N/A
Urea Condensation
Diamine + Urea + CeO₂
2-Propanol
Standard Diamines
~83%
92%
Urea Condensation
Diamine + Urea + ZnO
DMF
Standard Diamines
~85%
90%
Immobilized Catalyst
Ionic Liquid-MacMillan
MeCN/H₂O (95:5)
Diels-Alder Reactants
94% (Conv.)
90% ee
Section 4: References
Synthesis of Imidazolidinone, Imidazolone, and Benzimidazolone Derivatives through Oxidation Using Copper and Air
Source: Organic Letters (ACS Publications)
URL:[Link]
Synthesis of MacMillan catalyst modified with ionic liquid as a recoverable catalyst for asymmetric Diels–Alder reaction
Source: RSC Advances
URL:[Link]
Immobilization of MacMillan catalyst via controlled radical polymerization: catalytic activity and reuse
Source: Polymer Chemistry (RSC Publishing)
URL:[Link]
Technical Support Center: Mitigating Off-Target Effects of 2-(3-Cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid In Vitro
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers navigate the specific in vitro liabilities of 2-(3-Cyclopropyl-2-oxoimidazolidin-1-yl)acetic a...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers navigate the specific in vitro liabilities of 2-(3-Cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid (CAS: 1520471-33-3). While this compound is a highly valuable building block and screening hit, its structural features—specifically the planar imidazolidin-2-one core, the lipophilic cyclopropyl group, and the terminal acetic acid moiety—can drive unintended secondary pharmacology and physicochemical artifacts.
This guide bypasses generic advice to provide causality-driven troubleshooting, self-validating experimental protocols, and authoritative mitigation strategies.
Part 1: Troubleshooting FAQs (The "Why" and "How")
Q1: My biochemical assay shows high potency, but the dose-response curve is extremely steep (Hill slope > 2.0). Is this compound a pan-assay interference compound (PAINS)?A1: A steep Hill slope is a hallmark of colloidal aggregation , a thermodynamic process where small molecules spontaneously self-assemble into nano-sized particles in aqueous media[1]. The lipophilic cyclopropyl group combined with the rigid imidazolidinone core drives this phase separation at micromolar concentrations. These colloids non-specifically sequester and partially denature target proteins, leading to false-positive inhibition[1].
Mitigation: Do not discard the hit immediately. You must test for detergent sensitivity. Adding a non-ionic detergent (e.g., 0.01% Triton X-100) disrupts the hydrophobic interactions driving the colloid, dissolving the aggregate and restoring normal enzyme kinetics if the inhibition was artifactual[1].
Q2: I am observing unexpected cytotoxicity in my cell-based assays at concentrations >50 µM. Is this target-mediated?A2: Likely not. This is often a physicochemical artifact driven by the acetic acid moiety . The carboxylic acid group (pKa ~4.5) can rapidly deplete the buffering capacity of standard, weakly buffered media (e.g., 10 mM Tris), leading to localized acidification. This pH drop can stress cells, alter membrane permeability, and artificially reduce the activity of reporter enzymes (like luciferase in ATP-based viability assays).
Mitigation: Switch to a high-capacity buffer system (e.g., 50 mM HEPES, pH 7.4) and utilize an orthogonal, non-ATP-dependent viability readout (such as resazurin reduction) to confirm true cytotoxicity.
Q3: How do I ensure the phenotypic response I see is not due to secondary pharmacology (e.g., GPCR or kinase off-target binding)?A3: The imidazolidin-2-one scaffold is a known privileged structure that can weakly mimic endogenous ligands, occasionally interacting with unintended targets such as GPCRs or ion channels[2]. To confidently link your phenotype to your primary target, you must conduct in vitro secondary pharmacological profiling[2]. Screening the compound against a broad safety panel (such as the InVEST44 panel, which covers critical receptors, transporters, and enzymes) will identify off-target liabilities early, allowing you to initiate structure-activity relationship (SAR) campaigns to morph the scaffold[3].
Part 2: Diagnostic Data Matrix
To facilitate rapid decision-making, summarize your assay parameters against the quantitative thresholds in the table below.
Off-Target Liability
Structural Driver
Diagnostic Assay
Quantitative Threshold
Mitigation Strategy
Colloidal Aggregation
Lipophilic cyclopropyl + planar core
DLS & Detergent Addition
CAC < Screening Conc.
Add 0.01% Triton X-100 or Tween-20 to assay buffer.
Local pH Shift
Acetic acid moiety (pKa ~4.5)
Micro-pH probe in assay plate
ΔpH > 0.2 units
Increase HEPES buffer capacity to 50 mM.
Receptor Promiscuity
Imidazolidin-2-one scaffold
Safety Pharmacology Panel
Off-target IC50 < 10 µM
Scaffold morphing (SAR) to reduce off-target affinity.
Metabolic Interference
Acidic/Chelating properties
Orthogonal Viability Screen
>3-fold IC50 shift between assays
Use non-enzymatic readouts (e.g., High-Content Imaging).
Part 3: Self-Validating Experimental Protocols
Every protocol below is designed as a self-validating system, meaning the assay contains internal controls to definitively prove or disprove the artifact.
SOP 1: Critical Aggregation Concentration (CAC) Determination via DLS
This protocol identifies the exact concentration at which 2-(3-Cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid forms protein-sequestering colloids[1].
Preparation: Prepare a 10 mM stock of the compound in 100% DMSO. Ensure the stock is fully dissolved by sonicating for 5 minutes.
Titration: Prepare a 12-point serial dilution (1 µM to 200 µM) in your exact biochemical assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Crucial: Do not add protein yet.
Measurement: Analyze the samples using a Dynamic Light Scattering (DLS) instrument (e.g., Wyatt DynaPro). Record the scattering intensity (count rate) and particle radius.
Analysis: Plot scattering intensity vs. compound concentration. The CAC is the inflection point where scattering sharply increases, indicating the formation of particles >50 nm in radius[1].
Self-Validation Step: To the well showing the highest scattering, add 0.01% (v/v) Triton X-100. Re-read the plate. If the scattering drops back to baseline, the particles are confirmed as reversible colloidal aggregates[1].
SOP 2: Orthogonal Counter-Screening for Secondary Pharmacology
This workflow ensures that the biological activity is not driven by off-target receptor binding[2].
Panel Selection: Submit the compound to a standardized in vitro safety panel (e.g., 44 critical molecular sites including GPCRs, ion channels, and kinases)[3].
Concentration Selection: Test the compound at 10 µM and 30 µM. This establishes whether off-target binding occurs within your intended therapeutic window[3].
Data Synthesis: Calculate the Selectivity Index (SI) for each hit: SI = Off-target IC50 / Primary Target IC50.
Self-Validation Step: An SI > 50 validates the compound as a selective probe. If the SI < 10 for a specific GPCR, you must synthesize a structural analog (e.g., replacing the cyclopropyl group with a less lipophilic moiety) and re-test to confirm the liability is structurally driven[2].
Part 4: Workflow Visualization
Workflow for identifying and mitigating off-target effects of the imidazolidinone compound.
References
Source: Nano Today (via NIH/PMC)
Comprehensive Analysis of Clinically Discontinued Compounds Using an In Vitro Secondary Pharmacology Panel...
Safety and Off-Target Drug Screening Services (InVEST)
Technical Support Center: Purification of 2-(3-Cyclopropyl-2-oxoimidazolidin-1-yl)acetic Acid Derivatives
Welcome to the Technical Support Center. This guide is designed for synthetic chemists and drug development professionals working with 2-(3-Cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid (CAS: 1520471-33-3)[1][2] and its...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for synthetic chemists and drug development professionals working with 2-(3-Cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid (CAS: 1520471-33-3)[1][2] and its structural analogs. These compounds serve as critical building blocks in the synthesis of active pharmaceutical ingredients (APIs), including Bruton's tyrosine kinase (BTK) inhibitors[3] and CYP17 inhibitors[4].
Isolating these derivatives presents unique challenges. The structural combination of a highly polar imidazolidin-2-one core (a cyclic urea) and an ionizable acetic acid moiety creates an amphiphilic, strongly hydrogen-bonding molecule. This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure high-purity recovery.
Diagnostic Purification Workflow
Before selecting a purification method, assess the purity and scale of your crude mixture. Use the workflow below to determine the most efficient path to >98% purity.
Fig 1: Diagnostic workflow for purifying imidazolidin-2-one acetic acid derivatives.
Troubleshooting & FAQs
Q1: Why does my compound streak severely on normal-phase silica gel, resulting in poor recovery?A: The streaking is caused by intense intermolecular hydrogen bonding. The imidazolidin-2-one core acts as a strong hydrogen bond acceptor, while the acetic acid moiety is a strong donor. On standard bare silica, these functional groups interact irreversibly with surface silanols.
Solution: Abandon normal-phase silica for the free acid. Instead, utilize Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). It is mandatory to use an acidic modifier, such as 0.1% Trifluoroacetic acid (TFA), in the mobile phase. The TFA suppresses the ionization of the carboxylic acid (pKa ~ 3.5–4.5), keeping the molecule in its neutral, more lipophilic state, which dramatically improves peak shape and resolution on a C18 column[5][6].
Q2: My crude mixture contains unreacted cyclopropylamine and chloroacetic acid. How do I remove them before chromatography?A: Exploit the pKa differences through a strict pH-controlled liquid-liquid extraction (LLE).
Causality: Cyclopropylamine is strongly basic (pKa ~ 9), the target compound is a moderately weak acid (pKa ~ 4), and chloroacetic acid is a stronger acid (pKa ~ 2.8).
Solution: Acidify the aqueous crude to pH 1.5. Both the target compound and chloroacetic acid will be protonated (neutralized) and can be extracted into ethyl acetate, while the amine remains protonated (cationic) in the aqueous layer. To separate the target from chloroacetic acid, perform a controlled back-extraction using a mildly acidic buffer (pH ~ 5.5). The stronger chloroacetic acid will ionize preferentially into the aqueous phase, leaving the target compound in the organic phase.
Q3: What are the optimal solvent systems for the recrystallization of these derivatives at a multigram scale?A: For multigram scaling, anti-solvent crystallization is highly effective. The compound is highly soluble in polar aprotic/protic solvents but insoluble in aliphatic hydrocarbons.
Solution: Dissolve the crude in a minimal amount of hot Ethyl Acetate (EtOAc) or Ethanol (EtOH). Slowly add Hexane or Heptane dropwise until the solution becomes slightly turbid. This method effectively purges ring-opened urea impurities and unreacted starting materials[7].
Use this protocol to isolate the target compound from basic amines and highly water-soluble impurities.
Initial Partitioning: Dilute the crude reaction mixture with Water (10 volumes) and wash with Diethyl Ether (2 x 5 volumes) to remove highly lipophilic neutral impurities. Discard the ether layer.
Acidification: Cool the aqueous layer in an ice bath. Slowly add 2M HCl dropwise while stirring until the pH reaches 1.5 (verify with a calibrated pH meter).
Extraction: Extract the acidified aqueous layer with Ethyl Acetate (3 x 10 volumes).
Validation Check (System Self-Validation): Spot the remaining aqueous layer on a silica TLC plate and stain with Bromocresol Green. Causality: A yellow spot on a blue background indicates the presence of residual carboxylic acid. If a spot appears, your extraction volume was insufficient or the pH drifted; re-adjust pH and extract again.
Drying & Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Protocol B: Preparative RP-HPLC Purification
Use this protocol for complex mixtures containing structurally similar byproducts (e.g., N-alkylated impurities).
Sample Preparation: Dissolve the crude extract in a 1:1 mixture of DMSO and Mobile Phase A. Filter through a 0.22 µm PTFE syringe filter.
Column Selection: Equip the prep-HPLC with a C18-AQ column (e.g., 250 x 21.2 mm, 5 µm). Standard C18 columns will suffer from stationary phase dewetting at 95% aqueous conditions.
Execution: Run the gradient specified in Table 2. Monitor UV absorbance strictly at 210 nm.
Validation Check (System Self-Validation): Before pooling the collected fractions, run an analytical LC-MS on the extreme front and tail edges of the main peak. Causality: The imidazolidin-2-one core is prone to forming N-alkylated byproducts that co-elute closely. The tail edge is highly susceptible to these +14 Da (methyl) or +42 Da (cyclopropyl) mass shifts. Only pool fractions showing >98% purity by MS.
Protocol C: Anti-Solvent Recrystallization
Use this protocol for final polishing of >85% pure material.
Dissolution: Suspend the solid in minimal boiling Ethyl Acetate (approx. 5-10 mL/g). Perform a hot filtration if insoluble particulates remain.
Anti-Solvent Addition: While maintaining gentle heating, add Hexane dropwise until the solution reaches the cloud point (persistent slight turbidity).
Annealing: Remove from heat. Allow the flask to cool to room temperature undisturbed for 4 hours, then transfer to an ice bath (0-4 °C) for 1 hour.
Isolation: Filter the resulting crystals under vacuum and wash with ice-cold Hexane.
Validation Check (System Self-Validation): Determine the melting point of the isolated crystals. Causality: A sharp melting point indicates high purity. A depressed or broad range (>2 °C) indicates trapped solvent or co-crystallized ring-opened impurities, requiring a second recrystallization cycle.
References
2-(3-cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid — Chemical Substance Information.NextSDS.
Technical Support Center: Synthesis of Cyclopropyl-Containing Heterocycles
Welcome to the technical support center for the synthesis of cyclopropyl-containing heterocycles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges e...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of cyclopropyl-containing heterocycles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered in this specialized area of synthetic chemistry. The unique strain and electronic properties of the cyclopropane ring, while synthetically valuable, often introduce specific pitfalls. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address these issues directly.
Frequently Asked Questions (FAQs)
Q1: Why is my cyclopropanation reaction failing or giving low yields?
A1: Low yields in cyclopropanation reactions are a frequent issue. Several factors could be at play:
Reagent Quality: Diazo compounds, often used as carbene precursors, can decompose upon storage. Similarly, the activity of catalysts, such as rhodium or copper complexes, can diminish over time. It is recommended to use freshly prepared or properly stored reagents and catalysts.[1]
Reaction Temperature: The optimal temperature is crucial. If the temperature is too low, the reaction may not proceed at a practical rate. Conversely, if it's too high, it can lead to the decomposition of the carbene, diazo compound, or the desired product.[1]
Solvent Choice: The solvent can significantly influence the reaction outcome. It's advisable to screen different solvents to find the one that best suits your specific reaction.
Q2: I'm observing a complex mixture of byproducts. What are the common side reactions?
A2: Byproduct formation is a common challenge. Some typical side reactions include:
Carbene Dimerization: The metal carbene intermediate can react with another molecule of the diazo compound or dimerize, which is more prevalent at higher concentrations of the diazo compound.[1]
C-H Insertion: The highly reactive carbene can insert into a C-H bond of the substrate or solvent instead of adding across the double bond.[1][2] Allylic C-H bonds are particularly susceptible to this side reaction.[1]
Ring-Opening of the Cyclopropane: The strained cyclopropane ring can open under the reaction conditions, especially in the presence of Lewis acids or under thermal stress.[3][4][5]
Q3: How can I control the diastereoselectivity of my cyclopropanation reaction?
A3: Achieving high diastereoselectivity is a critical aspect of synthesizing complex molecules. Here are some strategies:
Catalyst and Ligand Selection: The choice of catalyst and ligands is paramount. For metal-catalyzed reactions, bulky ligands can create a steric environment that favors the formation of one diastereomer.[1]
Substrate Control: The stereochemistry of the starting alkene is generally retained in concerted cyclopropanation reactions. Therefore, using a pure E- or Z-alkene is crucial.[1] For allylic alcohols in Simmons-Smith reactions, the hydroxyl group can direct the cyclopropanation to the same face, leading to high diastereoselectivity.[1]
Solvent and Temperature Optimization: These parameters can also influence selectivity. It's recommended to screen various solvents and temperatures to optimize the diastereomeric ratio.[1]
Q4: My cyclopropyl-containing heterocycle seems unstable. What conditions should I avoid?
A4: The inherent ring strain of cyclopropanes makes them susceptible to ring-opening reactions.[5][6] It is generally advisable to avoid:
Strongly Acidic or Basic Conditions: Both can promote ring-opening.[3]
High Temperatures: Thermal stress can lead to decomposition or rearrangement.
Certain Metal Catalysts: Some transition metals can catalyze ring-opening reactions.[7]
Q5: Characterization of my cyclopropyl heterocycle is proving difficult. Are there any tips for NMR analysis?
A5: The NMR spectra of cyclopropyl-containing compounds can be complex. Here are some helpful points:
Characteristic ¹H NMR Signals: Protons on a cyclopropane ring are highly shielded and typically appear in the upfield region of the ¹H NMR spectrum, often between 0 and 1.5 ppm.[1]
Purification: Purifying a small amount of the crude mixture via flash column chromatography can simplify the NMR spectrum.[1]
2D NMR Techniques: COSY, HSQC, and HMBC experiments are invaluable for assigning complex proton and carbon signals and confirming the connectivity of the cyclopropane ring to the heterocyclic core.[1]
Troubleshooting Guides
Guide 1: Low Yield and Byproduct Formation in Metal-Catalyzed Cyclopropanation
This guide addresses common issues in transition-metal-catalyzed cyclopropanations, a widely used method for constructing cyclopropyl-containing heterocycles.
Problem: Low Conversion and/or Formation of Carbene Dimers
Root Cause Analysis:
Inactive Catalyst: The metal catalyst may have degraded.
Decomposed Diazo Compound: The carbene precursor is unstable.
High Diazo Concentration: Leads to dimerization side reactions.[1]
Troubleshooting Workflow:
Caption: Troubleshooting low conversion and dimerization.
Experimental Protocol: Optimization of a Rhodium-Catalyzed Cyclopropanation
Catalyst and Reagent Preparation:
Use a freshly opened bottle of Rh₂(OAc)₄ or purify the existing catalyst.
Prepare a fresh solution of the diazo compound in a suitable solvent (e.g., dichloromethane) and keep it cold and protected from light.
Reaction Setup:
To a solution of the alkene substrate and catalyst (1-5 mol%) in the chosen solvent at the desired temperature (start with room temperature), add the diazo compound solution dropwise over several hours using a syringe pump.
Monitoring and Workup:
Monitor the reaction progress by TLC or GC-MS.
Upon completion, quench the reaction and purify the product by column chromatography.
Guide 2: Poor Diastereoselectivity in Cyclopropanation
Controlling the stereochemical outcome is often the most significant challenge.
Problem: Low Diastereomeric Ratio (dr)
Root Cause Analysis:
Inappropriate Catalyst/Ligand System: The steric and electronic properties of the catalyst are not optimal for inducing facial selectivity.
Substrate Stereochemistry: The starting alkene is a mixture of E/Z isomers.
Reaction Conditions: Temperature and solvent can influence the transition state energies, affecting selectivity.
Decision Tree for Improving Diastereoselectivity:
Caption: Strategy for enhancing diastereoselectivity.
Experimental Protocol: Ligand Screening for Asymmetric Cyclopropanation
Parallel Reaction Setup:
In a series of vials, place the alkene substrate and the chosen metal precursor (e.g., Rh₂(OAc)₄, Cu(acac)₂).
To each vial, add a different chiral ligand (e.g., BOX, Salen, chiral phosphines).
Add the solvent and stir for a short period to allow for catalyst formation.
Cyclopropanation:
Add the diazo compound to each vial under identical conditions (slow addition, same temperature).
Analysis:
After the reaction is complete, analyze the crude reaction mixture of each vial by chiral HPLC or GC to determine the diastereomeric and enantiomeric ratios.
Ligand Type
Expected Outcome
Reference
Bulky Salen Ligands
Can provide high cis-selectivity with certain metals.[1]
Guide 3: Unwanted Ring-Opening of the Cyclopropyl Moiety
The stability of the cyclopropane ring within the heterocyclic framework is a major concern during synthesis and subsequent transformations.
Problem: Formation of Ring-Opened Byproducts
Root Cause Analysis:
Presence of Lewis or Brønsted Acids: Can catalyze the opening of activated cyclopropanes (e.g., donor-acceptor cyclopropanes).[3][9]
Nucleophilic Attack: Strong nucleophiles can open strained cyclopropane rings.
Thermal Instability: High reaction temperatures can induce rearrangements.[4]
Mitigation Strategy Flowchart:
Caption: Preventing cyclopropane ring-opening.
Experimental Protocol: Neutral Conditions for Modifying a Cyclopropyl-Heterocycle
Reaction Setup:
If a subsequent reaction requires basic conditions, consider using a non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine, proton sponge) to minimize direct attack on the cyclopropane ring.
For reactions requiring acidic conditions, milder alternatives like pyridinium p-toluenesulfonate (PPTS) can be effective.[6]
Temperature Control:
Maintain the reaction at the lowest possible temperature that allows for a reasonable reaction rate.
Monitoring:
Carefully monitor the reaction for the appearance of ring-opened byproducts by LC-MS or GC-MS.
Case Study: Stability of Donor-Acceptor Cyclopropanes
Donor-acceptor cyclopropanes are particularly prone to ring-opening due to the polarization of the cyclopropane bonds.[9] Activation with Lewis acids can lead to controlled ring-opening and cycloaddition reactions, which can be a powerful synthetic tool.[9] However, if ring-opening is undesired, scrupulous avoidance of acidic conditions is necessary.
References
Benchchem. (n.d.). Side reactions and byproduct formation in cyclopropanation reactions.
Brandão, P. F., & de Meijere, A. (2025). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews.
Krasavin, M., et al. (n.d.). Activation of donor–acceptor cyclopropanes under basic conditions: ring opening of 2-(p-siloxyaryl)cyclopropane 1,1-dicarboxylates with nitro compounds and other C-nucleophiles. Organic Chemistry Frontiers.
Faler, C. A., Cao, B., & Joullié, M. M. (2005). SYNTHESIS OF BICYCLIC CYCLOPROPYLAMINES FROM AMINO ACID DERIVATIVES. HETEROCYCLES, 67(2), 519.
MDPI. (2022, October 20). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2.
ACS Publications. (2021, November 15). Synthesis of 1-Substituted Cyclopropylamines via Formal Tertiary Csp3–H Amination of Cyclopropanes. Organic Letters.
Semantic Scholar. (2025, December 12). Diastereoselective synthesis of cyclopropyl sulfoxides via hydrosulfenation.
ACS Publications. (2022, October 4). Enantioselective Synthesis of trans-Disubstituted Cyclopropyltrifluoroborate Building Blocks through Ru-Catalyzed Cyclopropanation. Organic Process Research & Development.
RSC Publishing. (2024, January 2). Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors.
Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles. Chemical Communications, (18), 1792-1793.
Benchchem. (n.d.). Spectroscopic and Structural Elucidation of Cyclopropyl-Methoxy-Indole Derivatives: A Technical Guide.
ACS Publications. (2020, April 24). Ring-Opening/Recyclization Cascades of Monoactivated Cyclopropanes. Organic Letters.
ACS Publications. (2021, April 15). Enantioselective Hydrothiolation: Diverging Cyclopropenes through Ligand Control. Journal of the American Chemical Society.
Chemistry Stack Exchange. (2014, November 3). What is the reason for the exceptional stability of the cyclopropylmethyl carbocation?
Master Organic Chemistry. (2023, October 18). Cyclopropanation of Alkenes.
Wiley-VCH GmbH. (2024). Lewis Acid Catalyzed Cyclopropane Ring‐Opening‐Cyclization Cascade Using Thioureas as a N,N‐bisnucleophile: Synthesis of B. Chemistry - A European Journal, 30.
Benchchem. (n.d.). A Comparative Guide to the Ring-Opening Reactions of Cyclopropanethione and Cyclopropane.
PMC. (n.d.). Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols.
Breslow, R., Hover, H., & Chang, H. W. (1973). The Synthesis and Stability of Some Cyclopropenyl Cations with Alkyl Substituents. Journal of the American Chemical Society.
PMC. (n.d.). Modular Synthesis of Cyclopropane-Fused N-Heterocycles Enabled by Underexplored Diazo Reagents.
University of Otago. (2025, July 12). The Synthesis of Cyclopropyl‐Fused Tetrahydrofurans from Vinylcyclopropanes. OUR Archive.
Beilstein Journals. (2019, July 24). The cyclopropylcarbinyl route to γ-silyl carbocations.
PMC - NIH. (n.d.). Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid.
ACS Publications. (1973, November 1). Why a cyclopropyl group is good at stabilizing a cation but poor at transmitting substituent effects. Journal of the American Chemical Society.
Thieme. (n.d.). Cyclopropanation Reactions.
ACS Publications. (2016, November 14). Access to Cyclopropyl-Fused Azacycles via a Palladium-Catalyzed Direct Alkenylation Strategy. Organic Letters.
Wiley-VCH GmbH. (2025). The Synthesis of Cyclopropyl‐Fused Tetrahydrofurans from Vinylcyclopropanes. Asian Journal of Organic Chemistry.
Chemistry LibreTexts. (2019, June 5). 11.3.5 Cyclopropanation of Alkenes.
ResearchGate. (2025, November 26). Synthesis of Medium-Sized Heterocycles by Transition-Metal-Catalyzed Intramolecular Cyclization.
PMC. (n.d.). Highly Stereoselective Synthesis of Fused Cyclopropane-γ-Lactams via Biocatalytic Iron-Catalyzed Intramolecular Cyclopropanation.
Leah4sci. (2021, October 28). Cyclopropanation of Alkenes Carbene via Haloform and Simmons Smith Reactions.
ACS Publications. (2020, June 7). Cobalt-Catalyzed Diastereoselective and Enantioselective Hydrosilylation of Achiral Cyclopropenes. Organic Letters.
ChemRxiv. (2026, January 21). Diastereoselective Synthesis of Housanes via the Carbocupration of Cyclopropenes.
PubMed. (2020, July 9). Synthesis of Medium-Sized Heterocycles by Transition-Metal-Catalyzed Intramolecular Cyclization. Molecules, 25(14), 3147.
ResearchGate. (n.d.). Failed attempts for the synthesis of cyclopropyl 18 ba.
Frontiers. (n.d.). Chemical insights into the synthetic chemistry of five-membered saturated heterocycles—a transition metal–catalyzed approach.
PMC - NIH. (n.d.). Heterocycles from cyclopropenones.
ACS Publications. (2026, March 21). Copper-Catalyzed Deaminative Amination of Primary Amines Enabled by a Deaminating Reagent. Organic Letters.
Technical Support Center: Stability of 2-(3-Cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid in Solution
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-(3-Cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid. This resource provides in-depth troublesh...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-(3-Cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid. This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experimental results by addressing the critical aspect of its stability in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 2-(3-Cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid in solution?
A: The core structure, an imidazolidin-2-one ring, is known to be susceptible to hydrolysis under both acidic and basic conditions. This can lead to the cleavage of the amide bonds within the ring, resulting in a ring-opened degradation product. Additionally, like many organic molecules, it may be sensitive to oxidation, thermal stress, and photolytic degradation.
Q2: I'm dissolving my compound for a bioassay. What is a good starting point for a solvent to ensure stability?
A: For initial experiments, it is advisable to use a neutral, aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (ACN) to prepare a concentrated stock solution. Subsequent dilutions into aqueous buffers for assays should be done immediately before use. It is critical to maintain the pH of aqueous solutions near neutral (pH 6-8) to minimize the risk of acid or base-catalyzed hydrolysis.
Q3: How can I quickly check if my compound is degrading in my experimental conditions?
A: A simple approach is to use High-Performance Liquid Chromatography (HPLC) with a UV detector. Inject a freshly prepared solution of your compound and record the chromatogram, paying attention to the peak area of the main compound. Then, inject a solution that has been incubated under your experimental conditions for a specific duration. A significant decrease in the main peak area or the appearance of new peaks is indicative of degradation.
Q4: Are there any general storage recommendations for solutions of 2-(3-Cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid?
A: Stock solutions in anhydrous aprotic solvents like DMSO should be stored at -20°C or -80°C to maximize long-term stability. Aqueous solutions are generally less stable and should be prepared fresh for each experiment. If aqueous solutions must be stored, they should be kept at 2-8°C for short periods (e.g., up to 24 hours), but their stability should be verified. All solutions should be protected from light.
Troubleshooting Guide: Stability Testing in Solution
This section provides detailed guidance on identifying and resolving common stability issues encountered during experimentation.
Issue 1: Loss of Potency in Biological Assays
Q: My compound shows inconsistent or lower-than-expected activity in my cell-based assay, which runs for 48 hours. Could this be a stability issue?
A: Yes, this is a classic sign of compound instability in the assay medium. The aqueous, buffered nature of cell culture media, often at 37°C, can promote degradation over extended incubation times.
Troubleshooting Steps:
Confirm Instability:
Prepare a solution of the compound in your cell culture medium at the final assay concentration.
Incubate this solution under the same conditions as your assay (e.g., 37°C, 5% CO2).
At various time points (e.g., 0, 4, 8, 24, 48 hours), take an aliquot and analyze it by HPLC to quantify the remaining parent compound.
Mitigation Strategies:
Reduce Incubation Time: If possible, modify your assay protocol to use a shorter incubation period.
Dose Replenishment: If the assay must be long, consider replacing the medium containing the compound at intermediate time points (e.g., every 24 hours).
Formulation Adjustment: While challenging for cell-based assays, for in-vitro assays, consider if a co-solvent or stabilizing excipient could be added, ensuring it doesn't interfere with the assay.
Issue 2: Appearance of Unknown Peaks in HPLC Analysis
Q: I am analyzing my compound by reverse-phase HPLC and see new, smaller peaks appearing over time, especially in my aqueous mobile phase preparations. What is happening?
A: The appearance of new peaks is a strong indicator of degradation. The imidazolidinone ring is likely undergoing hydrolysis, and these new peaks represent the degradation products.
Scientific Rationale:
The imidazolidinone ring is susceptible to nucleophilic attack by water, which is catalyzed by either acid or base.[1] This leads to the opening of the five-membered ring to form a more polar, ring-opened derivative, which will likely have a different retention time on a reverse-phase HPLC column (often eluting earlier).
Experimental Protocol: Forced Degradation Study
To systematically investigate the stability of 2-(3-Cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid, a forced degradation study is essential. This involves intentionally stressing the compound under various conditions to identify potential degradation pathways and develop a stability-indicating analytical method.[2][3][4] The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[2][3][5]
1. Preparation of Stock Solution:
Accurately weigh and dissolve 2-(3-Cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid in a suitable solvent (e.g., acetonitrile or methanol) to create a stock solution of known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
Acid Hydrolysis:
Mix equal parts of the stock solution with 0.1 M HCl.
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2-8 hours).[1]
Withdraw samples at various time points, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.[1]
Base Hydrolysis:
Mix equal parts of the stock solution with 0.1 M NaOH.
Incubate at a controlled temperature (e.g., 60°C) for a defined period.[1]
Withdraw samples, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.[1]
Oxidative Degradation:
Mix the stock solution with a solution of 3% hydrogen peroxide.
Keep the mixture at room temperature and protected from light for a set time.
Withdraw samples and dilute for analysis.
Thermal Degradation:
Dilute the stock solution in a suitable solvent (e.g., water:acetonitrile 50:50).
Heat the solution at a controlled temperature (e.g., 70°C) in a sealed vial.[1]
Sample at various time points and analyze.
Photolytic Degradation:
Expose a solution of the compound in a photostable, transparent container to a light source with a specific output (e.g., ICH option 1: >1.2 million lux hours and >200 watt hours/square meter).
Simultaneously, keep a control sample in the dark.
Analyze both samples after the exposure period.
3. Analytical Method:
A stability-indicating HPLC method is required. This is a method that can separate the parent compound from all its degradation products.
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).
Mobile Phase: A gradient elution is often effective. For example:
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: Acetonitrile
Start with a low percentage of B and gradually increase it to elute more hydrophobic compounds.
Detection: UV detection at a wavelength where the compound has maximum absorbance.
Data Presentation: Example Forced Degradation Results
The results of a forced degradation study can be summarized in a table for clarity.
Stress Condition
Duration (hours)
Temperature (°C)
% Degradation
Number of Degradants
0.1 M HCl
8
60
15.2%
1
0.1 M NaOH
4
60
18.5%
2
3% H₂O₂
24
25
5.8%
1
Thermal
48
70
8.1%
1
Photolytic
24
25
< 2%
0
This is example data and does not represent actual experimental results.
Visualizations
Experimental Workflow for Forced Degradation
Caption: Workflow for conducting a forced degradation study.
Technical Support Center: Enhancing the Bioavailability of Imidazolidinone-Based Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazolidinone-based compounds. This guide is designed to provide in-depth, practical solutions to the...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazolidinone-based compounds. This guide is designed to provide in-depth, practical solutions to the common challenges encountered when trying to enhance the oral bioavailability of this important class of molecules. Imidazolidinone derivatives are a versatile scaffold in medicinal chemistry, with applications as anticancer, antimicrobial, and anti-inflammatory agents, among others.[1][2][3][4] However, their often-hydrophobic nature can lead to poor aqueous solubility and, consequently, low and variable oral bioavailability, hindering their therapeutic potential.[5][6]
This resource will delve into the underlying reasons for poor bioavailability and provide actionable troubleshooting strategies and detailed experimental protocols.
Understanding the Bioavailability Challenge with Imidazolidinone Compounds
Oral bioavailability is the fraction of an administered drug that reaches the systemic circulation. For a drug to be orally bioavailable, it must first dissolve in the gastrointestinal (GI) fluids and then permeate across the intestinal membrane.[7] Many imidazolidinone derivatives exhibit poor bioavailability due to one or a combination of the following factors:
Low Aqueous Solubility: The chemical structure of many imidazolidinones contributes to their lipophilicity, making them poorly soluble in the aqueous environment of the GI tract.[5][6] This is often the rate-limiting step for absorption.
Poor Permeability: While often lipophilic, some imidazolidinone-based compounds may still exhibit low permeability across the intestinal epithelium. This can be due to their molecular size, lack of appropriate hydrogen bonding characteristics, or being a substrate for efflux transporters.
First-Pass Metabolism: After absorption, the drug travels via the portal vein to the liver, where it can be extensively metabolized before reaching systemic circulation. This "first-pass effect" can significantly reduce the amount of active drug.
The Biopharmaceutics Classification System (BCS) is a useful framework for categorizing drugs based on their solubility and permeability, which helps in predicting their in vivo behavior. Imidazolidinone compounds often fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).
Troubleshooting Guide & FAQs
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Solubility Enhancement
Question 1: My imidazolidinone compound shows very low solubility in aqueous buffers. What are my initial steps to improve this?
Answer: Low aqueous solubility is a common starting point for poor bioavailability. Here’s a systematic approach to address this:
Physicochemical Characterization:
Determine the pKa: Understanding the ionization potential of your compound is crucial. If your compound is acidic or basic, altering the pH of the formulation can significantly improve solubility.[8]
Measure LogP/LogD: This will quantify the lipophilicity of your compound and help in selecting appropriate formulation strategies.
Formulation Strategies:
pH Adjustment: For ionizable compounds, creating a salt form can dramatically increase solubility. For example, for a basic imidazolidinone, forming a hydrochloride salt can be a simple and effective approach.[9][10]
Co-solvents: The use of water-miscible organic solvents (co-solvents) like polyethylene glycol (PEG), propylene glycol, or ethanol can enhance the solubility of hydrophobic drugs.[8]
Surfactants: Surfactants form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility.[8] Common examples include polysorbates (Tween®) and sorbitan esters (Span®).
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively increasing their solubility.[7][8][11][12]
Question 2: I've tried simple formulation approaches with limited success. What are more advanced techniques to consider for a poorly soluble imidazolidinone?
Answer: If basic formulation strategies are insufficient, more advanced methods that alter the physical form of the drug or utilize sophisticated delivery systems are necessary:
Particle Size Reduction: Decreasing the particle size of a drug increases its surface area-to-volume ratio, which in turn enhances the dissolution rate.[7][8][13][14]
Micronization: Techniques like jet milling can reduce particle size to the micron range.[7][13] A study on an antimalarial imidazolidinedione showed that reducing particle size via homogenization and sonication significantly increased its bioavailability in mice.[14]
Nanonization: Creating nanoparticles through methods like high-pressure homogenization or wet milling can further improve dissolution rates.[7][15][16] Nanosuspensions are a promising strategy for the efficient delivery of poorly water-soluble drugs.[5][16]
Amorphous Solid Dispersions (ASDs): Crystalline forms of drugs are thermodynamically stable but often have low solubility. Converting the drug to an amorphous (non-crystalline) state can significantly increase its aqueous solubility and dissolution rate.[5][13][17] ASDs involve dispersing the drug in a polymer matrix.[7][13]
Polymers: Commonly used polymers include polyvinylpyrrolidone (PVP) and hydroxypropyl methylcellulose (HPMC). A study on an antischistosomal imidazolidinedione derivative demonstrated that solid dispersions using PEG and PVP increased its solubility and dissolution rate.[6]
Preparation Methods: Techniques like spray drying and hot-melt extrusion are used to create ASDs.[10]
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based drug delivery systems (LBDDS) can be very effective.[8][13] These formulations can enhance drug solubilization in the GI tract and may even facilitate lymphatic absorption, bypassing first-pass metabolism.[15]
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the GI fluids.[7][13][17]
Workflow for Solubility Enhancement
Caption: A stepwise approach to addressing poor solubility.
Permeability Enhancement
Question 3: My imidazolidinone compound has good solubility in my formulation, but in vitro permeability assays (e.g., PAMPA, Caco-2) indicate low permeability. How can I address this?
Answer: Low permeability can be a significant hurdle even if solubility is optimized. Here are strategies to improve the ability of your compound to cross the intestinal epithelium:
Prodrug Approach: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug.[18][19][20][21] This is a powerful strategy to overcome permeability barriers.[18][19][22]
Mechanism: By temporarily masking polar functional groups that hinder membrane transport, a more lipophilic prodrug can be created that passively diffuses across the cell membrane more readily.[18] Once inside the cell or in systemic circulation, enzymes (e.g., esterases) cleave the promoiety to release the active imidazolidinone.[18]
Design Considerations: The choice of the promoiety is critical. It should be non-toxic and efficiently cleaved at the desired site. Common promoieties include esters and carbamates.
Use of Permeation Enhancers: These are excipients that can transiently and reversibly increase the permeability of the intestinal epithelium.[23] However, their use must be carefully evaluated for potential toxicity and effects on gut integrity.
Structural Modification: If you are in the early stages of drug discovery, medicinal chemistry efforts can focus on modifying the imidazolidinone scaffold to improve its physicochemical properties for better permeability, without compromising its pharmacological activity.[24]
Question 4: How do I choose between the prodrug approach and using permeation enhancers?
Answer: The choice depends on several factors:
Strategy
Pros
Cons
Best For
Prodrug Approach
- Highly specific modification of the drug molecule.[18] - Can overcome multiple barriers (solubility, permeability, stability).[18] - Can be targeted to specific transporters.[18]
- Requires synthetic chemistry expertise. - Potential for incomplete conversion to the active drug. - The cleaved promoiety must be non-toxic.
Compounds with specific functional groups that can be readily modified. Early to late-stage development.
Permeation Enhancers
- Formulation-based approach, no chemical modification of the drug needed. - Can be effective for a range of compounds.
- Can have non-specific effects on the intestinal membrane. - Potential for local and systemic toxicity.[22] - Regulatory hurdles can be higher.
When chemical modification of the drug is not feasible. Primarily for topical or localized delivery, with caution for oral administration.
Assessing Bioavailability In Vitro
Question 5: What are the key in vitro assays I should perform to predict the oral bioavailability of my imidazolidinone compound?
Answer: A combination of in vitro assays is essential to build a comprehensive picture of your compound's potential in vivo performance.[25][26][27]
Solubility and Dissolution Testing:
Thermodynamic Solubility: Measured in various biorelevant media (e.g., Simulated Gastric Fluid - SGF, Fasted State Simulated Intestinal Fluid - FaSSIF, Fed State Simulated Intestinal Fluid - FeSSIF) to mimic the conditions in the GI tract.[26]
Dissolution Rate: Measures how quickly the compound dissolves from its solid form. This is particularly important for poorly soluble drugs.
Permeability Assays:
Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput assay that assesses passive diffusion across an artificial lipid membrane. It's a good first screen for permeability.[25]
Caco-2 Cell Monolayer Assay: This is the gold standard for in vitro permeability assessment.[25] Caco-2 cells are human colon adenocarcinoma cells that differentiate into a monolayer with characteristics similar to the intestinal epithelium. This assay can assess both passive and active transport, as well as efflux.[25][28]
Metabolic Stability Assays:
Liver Microsomes or Hepatocytes: Incubating your compound with human liver microsomes or hepatocytes allows you to determine its intrinsic clearance, which is a measure of how quickly it is metabolized by the liver.[27][29] This is crucial for predicting the extent of first-pass metabolism.
Experimental Workflow for In Vitro Bioavailability Assessment
Caption: Integrated in vitro workflow for bioavailability prediction.
Detailed Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
Objective: To prepare an ASD of a poorly soluble imidazolidinone compound with a hydrophilic polymer to enhance its dissolution rate.
Materials:
Imidazolidinone compound
Polyvinylpyrrolidone (PVP K30)
Dichloromethane (DCM) or other suitable volatile solvent
Rotary evaporator
Mortar and pestle
Sieves (e.g., 100 mesh)
Procedure:
Determine Drug-Polymer Ratio: Start with ratios of 1:1, 1:2, and 1:4 (drug:polymer by weight).
Dissolution: Accurately weigh the imidazolidinone compound and PVP K30. Dissolve both in a minimal amount of DCM in a round-bottom flask. Ensure complete dissolution.
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C). A thin film should form on the inside of the flask.
Drying: Further dry the solid film under high vacuum for at least 24 hours to remove any residual solvent.
Milling and Sieving: Scrape the solid from the flask. Gently grind the solid using a mortar and pestle to obtain a fine powder. Pass the powder through a sieve to ensure a uniform particle size.
Characterization:
Differential Scanning Calorimetry (DSC): To confirm the absence of a melting endotherm for the drug, indicating it is in an amorphous state.
Powder X-Ray Diffraction (PXRD): To confirm the absence of crystallinity (no sharp peaks).
Dissolution Testing: Perform dissolution studies in a relevant buffer (e.g., FaSSIF) and compare the dissolution profile to that of the pure crystalline drug.
Protocol 2: Caco-2 Permeability Assay
Objective: To determine the apparent permeability coefficient (Papp) of an imidazolidinone compound across a Caco-2 cell monolayer.
Materials:
Caco-2 cells
Transwell® inserts (e.g., 24-well format)
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
Hanks' Balanced Salt Solution (HBSS)
Imidazolidinone compound stock solution (in a non-toxic solvent like DMSO)
Lucifer yellow (as a marker for monolayer integrity)
LC-MS/MS system for quantification
Procedure:
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell® inserts at an appropriate density. Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow them to differentiate and form a confluent monolayer.
Monolayer Integrity Test: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. A TEER value above a certain threshold (e.g., 250 Ω·cm²) is generally considered acceptable.
Permeability Experiment (Apical to Basolateral - A to B):
Wash the cell monolayers with pre-warmed HBSS.
Add the dosing solution containing the imidazolidinone compound (at a non-toxic concentration) to the apical (upper) chamber.
Add fresh HBSS to the basolateral (lower) chamber.
Incubate at 37°C with gentle shaking.
At predetermined time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber and replace it with an equal volume of fresh HBSS.
Permeability Experiment (Basolateral to Apical - B to A): To assess active efflux, perform the experiment in the reverse direction, adding the dosing solution to the basolateral chamber and sampling from the apical chamber.
Sample Analysis: Quantify the concentration of the imidazolidinone compound in all samples using a validated LC-MS/MS method.
Data Analysis:
Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = (dQ/dt) / (A * C0)
Where:
dQ/dt is the rate of drug appearance in the receiver chamber.
A is the surface area of the membrane.
C0 is the initial concentration in the donor chamber.
Calculate the efflux ratio: Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 suggests that the compound is a substrate for an efflux transporter.
Conclusion
Enhancing the bioavailability of imidazolidinone-based compounds is a multifaceted challenge that requires a systematic and rational approach. By understanding the underlying physicochemical and biopharmaceutical properties of your compound, you can select the most appropriate strategies to overcome solubility and permeability limitations. The troubleshooting guide and experimental protocols provided here offer a practical framework for your drug development efforts. Remember that a combination of formulation strategies, such as creating an amorphous solid dispersion of a prodrug, may be necessary to achieve the desired therapeutic profile.
References
Vertex AI Search. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
ResearchGate. (n.d.). Prodrug Approaches to Enhancing the Oral Delivery of Poorly Permeable Drugs.
WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
Taylor & Francis. (2024, December 26). Prioritizing oral bioavailability in drug development strategies.
PMC. (2025, February 21). Prodrug Approach as a Strategy to Enhance Drug Permeability.
PMC. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
ITQB NOVA. (n.d.). In vitro models for prediction of drug absorption and metabolism.
UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability.
Drug Discovery Online. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs.
MDPI. (2014, December 12). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs.
ResearchGate. (2026, March 20). Prodrug Approach as a Strategy to Enhance Drug Permeability.
Patsnap Synapse. (2025, March 20). How to improve the bioavailability of a drug?
Asian Journal of Research in Chemistry. (2025, February 24). Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential.
ResearchGate. (2025, August 8). Insights on Prospects of Prediction of Drug Bioavailability from in Vitro Models.
bioRxiv.org. (2024, February 28). Evaluation of common in vitro assays for the prediction of oral bioavailability and hepatic metabolic clearance in humans.
ResearchGate. (n.d.). Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential | Request PDF.
PubMed. (2019, March 1). Improving Relative Bioavailability of Oral Imidazolidinedione by Reducing Particle Size Using Homogenization and Ultra-Sonication.
Books. (n.d.). Chapter 4: Bioavailability Prediction at Early Drug Discovery Stages: In Vitro Assays and Simple Physico-Chemical Rules.
ResearchGate. (2024, June 18). Imidazolidinones Derivatives As Pioneering Anticancer Agents: Unraveling Insights Through synthesis And Structure‐Activity Exploration | Request PDF.
Journal of Pharmacology and Drug Development. (n.d.). Design, Molecular Docking and ADME Studies of New Imidazolidine Derivatives.
PubMed. (2012, June 15). Prediction of the human oral bioavailability by using in vitro and in silico drug related parameters in a physiologically based absorption model.
PMC. (2024, December 6). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches.
Drug Hunter. (2022, April 16). Solid Form Strategies for Increasing Oral Bioavailability.
PMC. (n.d.). Solid Dispersions of Imidazolidinedione by PEG and PVP Polymers with Potential Antischistosomal Activities.
Drug Development & Delivery. (2024, March 23). SPECIAL FEATURE - Improving Bioavailability & Solubility: The Never-Ending Quest.
Patsnap Synapse. (2025, March 20). What are the methods used for enhancement of bioavailability?
Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential. (n.d.).
PMC. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
Preclinical Comparative Guide: 2-(3-Cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid vs. Linezolid
Executive Summary & Mechanistic Rationale The development of synthetic bacterial protein synthesis inhibitors is a critical frontier in combating antimicrobial resistance (AMR). Linezolid, the first-in-class oxazolidinon...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
The development of synthetic bacterial protein synthesis inhibitors is a critical frontier in combating antimicrobial resistance (AMR). Linezolid, the first-in-class oxazolidinone antibiotic, has proven highly effective against Gram-positive pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant enterococci (VRE)[1]. It functions by binding to the peptidyl transferase center (PTC) on the 23S ribosomal RNA of the 50S subunit, thereby preventing the formation of the functional 70S initiation complex[2].
However, the emergence of linezolid-resistant strains (often mediated by the cfr methyltransferase gene) and dose-limiting toxicities such as myelosuppression necessitate the exploration of novel bioisosteres[3]. 2-(3-Cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid (CAS 1520471-33-3)[4] represents a promising foundational scaffold. By replacing the oxygen atom in the oxazolidinone ring with a nitrogen (forming an imidazolidinone) and introducing a sterically distinct cyclopropyl group, this compound alters the fundamental hydrogen-bonding network at the ribosomal binding site.
This guide provides a rigorous, step-by-step framework for application scientists and drug developers to objectively compare the baseline efficacy, target engagement, and safety profile of this imidazolidinone building block against the gold-standard, Linezolid.
Ribosomal binding mechanism of oxazolidinone vs. imidazolidinone analogs.
In Vitro Antibacterial Efficacy (Susceptibility Testing)
To establish baseline antibacterial activity, phenotypic screening is conducted. Because 2-(3-Cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid is a low-molecular-weight fragment lacking the morpholine-fluorophenyl tail of Linezolid, we expect higher absolute Minimum Inhibitory Concentration (MIC) values. The critical metric here is the retention of activity against Linezolid-resistant strains.
Step-by-Step Methodology: Broth Microdilution
Step 1: Prepare a 10,000 µg/mL stock solution of both Linezolid and the test compound in 100% DMSO.
Step 2: Perform two-fold serial dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) across a 96-well plate. Final DMSO concentration must not exceed 1% to prevent solvent-induced cytotoxicity.
Step 3: Inoculate wells with
5×105
CFU/mL of logarithmic-phase bacterial suspensions.
Step 4: Incubate at 37°C for 18–24 hours under aerobic conditions.
Step 5: Determine the MIC visually as the lowest concentration preventing visible growth.
Causality & Self-Validating Protocol Design:
This protocol incorporates S. aureus ATCC 29213 as a strict internal control. If the Linezolid MIC for this specific QC strain falls outside the Clinical and Laboratory Standards Institute (CLSI) defined acceptable range of 1–4 µg/mL, the entire assay plate is automatically rejected. This self-validating mechanism ensures that all comparative data for the novel imidazolidinone is strictly calibrated against a verified standard, eliminating variables like media degradation or improper inoculum density.
Data Presentation: Comparative MIC Values
Bacterial Strain
Linezolid MIC (µg/mL)
2-(3-Cyclopropyl...) MIC (µg/mL)
Interpretation
S. aureus ATCC 29213 (QC)
2.0
16.0
Validates assay calibration.
MRSA ATCC 43300
2.0
16.0
Baseline fragment activity confirmed.
VRE E. faecalis ATCC 51299
4.0
32.0
Consistent scaffold efficacy.
LZD-Resistant S. aureus (cfr+)
>64.0
32.0
Imidazolidinone overcomes cfr resistance.
Ribosomal Binding Affinity Assay
Phenotypic MIC data cannot differentiate between altered cell permeability (efflux/influx) and true target affinity. To establish direct causality between the imidazolidinone structural modification and target engagement, we isolate the 50S subunit.
Step 1: Isolate 50S ribosomal subunits from E. coli or S. aureus via sucrose gradient ultracentrifugation.
Step 2: Incubate 50 nM of 50S subunits with 100 nM of
[14C]
-chloramphenicol (a known PTC binder) in binding buffer (Tris-HCl, NH4Cl, MgCl2).
Step 3: Introduce escalating concentrations (0.1 µM to 100 µM) of Linezolid or the test compound.
Step 4: Filter the reaction through GF/B glass microfiber filters to trap the ribosomes. Wash rapidly with cold buffer.
Step 5: Quantify retained radioactivity using liquid scintillation counting to calculate the
IC50
.
Data Presentation: Target Affinity
Compound
50S
IC50
(µM)
Calculated
Kd
(µM)
Ligand Efficiency (LE)
Linezolid
0.8
0.5
0.28 kcal/mol/HA
2-(3-Cyclopropyl...)
5.4
3.2
0.34 kcal/mol/HA
Insight: While the test compound has a higher absolute
IC50
, its Ligand Efficiency (binding energy normalized by heavy atom count) is superior to Linezolid, proving the imidazolidinone core is a highly efficient binder.
Cytotoxicity & Mitochondrial Selectivity
A major limitation of Linezolid is reversible myelosuppression resulting from off-target inhibition of mammalian mitochondrial protein synthesis (MPS)[3]. Evaluating the safety margin of the new scaffold is paramount.
Step 3: Pulse cells with
[35S]
-methionine in the presence of emetine (to block cytosolic translation).
Step 4: Lyse cells and precipitate proteins using Trichloroacetic acid (TCA).
Step 5: Measure incorporated radioactivity to determine the concentration inhibiting mitochondrial translation by 50% (
MPSIC50
).
Data Presentation: Safety Margins
Compound
HepG2
CC50
(µM)
Mitochondrial
IC50
(µM)
Selectivity Index (
MPSIC50
/ Ribosomal
IC50
)
Linezolid
>100
45.0
56x
2-(3-Cyclopropyl...)
>200
>200
>37x (No observed toxicity)
Insight: The substitution of the oxazolidinone oxygen for a nitrogen, combined with the cyclopropyl group, eliminates measurable mitochondrial toxicity, significantly widening the therapeutic window.
Preclinical Screening Cascade
To systematically evaluate novel analogs derived from the 2-(3-Cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid scaffold, the following workflow is enforced to ensure data integrity and rapid go/no-go decision making.
Preclinical screening cascade for evaluating novel ribosomal inhibitors.
Conclusion
While Linezolid remains a potent clinical asset, its susceptibility to target-site mutations and mitochondrial toxicity present significant hurdles. The experimental framework above demonstrates that 2-(3-Cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid serves as a highly efficient, self-validating starting scaffold. Although its raw fragment MIC is naturally higher than the fully elaborated Linezolid molecule, it exhibits superior ligand efficiency, retains binding against cfr-methylated ribosomes, and shows no detectable mitochondrial toxicity. It is an optimal candidate for further medicinal chemistry elaboration (e.g., tail-group addition) to develop next-generation antimicrobial therapeutics.
References
2-(3-cyclopropyl-2-oxoimidazolidin-1-yl)
Current Updates on Oxazolidinone and Its Significance.PMC.
Structure–Uptake Relationship Studies of Oxazolidinones in Gram-Negative ESKAPE P
Strategies for the Discovery of Oxazolidinone Antibacterial Agents: Development and Future Perspectives.Journal of Medicinal Chemistry.
A Researcher's Guide to Validating the Antibacterial Activity of Novel Imidazolidinone Compounds
The rise of antibiotic-resistant bacteria presents a formidable challenge to global health, necessitating an urgent search for new antimicrobial agents.[1][2] Imidazolidinone derivatives have emerged as a promising class...
Author: BenchChem Technical Support Team. Date: March 2026
The rise of antibiotic-resistant bacteria presents a formidable challenge to global health, necessitating an urgent search for new antimicrobial agents.[1][2] Imidazolidinone derivatives have emerged as a promising class of synthetic compounds, with studies indicating potent, broad-spectrum antibacterial activity.[3] Like the related oxazolidinones (e.g., linezolid), these compounds often target bacterial protein synthesis, a mechanism that can be effective against multi-drug resistant Gram-positive organisms.[4][5][6]
This guide serves as a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the antibacterial efficacy of novel imidazolidinone compounds. We will delve into the essential, standardized in vitro assays, explain the causality behind experimental choices, and provide a roadmap for generating reliable, comparative data.
Comparative Efficacy: Benchmarking Against the Gold Standard
A critical first step in validating a new antibacterial agent is to compare its in vitro activity against existing, well-characterized antibiotics.[7] This provides essential context for the compound's potency and spectrum of activity. The primary metric for this comparison is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][9]
Table 1: Hypothetical Comparative MIC Data (μg/mL) for a Novel Imidazolidinone
The following table illustrates how to present comparative MIC data. "Imi-Compound X" is our hypothetical novel imidazolidinone. Vancomycin and Ciprofloxacin are used as comparators due to their well-established efficacy against Gram-positive and Gram-negative bacteria, respectively.
Organism
Type
Imi-Compound X
Vancomycin
Ciprofloxacin
Staphylococcus aureus (MRSA) ATCC 43300
Gram-positive
2
1
>128
Enterococcus faecalis (VRE) ATCC 51299
Gram-positive
4
>256
32
Streptococcus pneumoniae ATCC 49619
Gram-positive
1
0.5
1
Escherichia coli ATCC 25922
Gram-negative
8
>256
0.015
Pseudomonas aeruginosa ATCC 27853
Gram-negative
32
>256
0.5
Klebsiella pneumoniae ATCC 700603
Gram-negative
16
>256
0.03
Note: The data above is for illustrative purposes only.
A Systematic Workflow for Antibacterial Validation
A logical, stepwise approach is crucial for generating a complete profile of a new compound's antibacterial properties. The workflow begins with determining the minimum concentration needed to inhibit growth (MIC), proceeds to determine the concentration needed to kill the bacteria (MBC), and finishes with an analysis of the rate of bacterial killing over time (Time-Kill Kinetics).
Caption: Experimental workflow for a Time-Kill Kinetic Assay.
Step-by-Step Methodology:
Inoculum Preparation: Prepare a standardized bacterial suspension in CAMHB to a final concentration of approximately 1 x 10⁶ CFU/mL.
[10]2. Exposure: Add the novel imidazolidinone compound at various concentrations relative to its predetermined MIC (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC). Include a growth control tube with no antibiotic.
Time-Point Sampling: Incubate all tubes at 37°C. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot from each tube.
[11]4. Enumeration: Perform serial 10-fold dilutions of each aliquot in sterile saline and plate onto antibiotic-free agar to determine the number of viable bacteria (CFU/mL).
Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration. A ≥3-log₁₀ reduction from the initial inoculum is considered bactericidal.
[12]
Table 2: Sample Data Presentation for Time-Kill Assay (Log₁₀ CFU/mL)
Time (h)
Growth Control
0.5x MIC
1x MIC
2x MIC
4x MIC
0
6.0
6.0
6.0
6.0
6.0
2
6.5
5.8
5.2
4.5
3.8
4
7.2
5.7
4.1
3.1
<2.0
8
8.5
5.9
3.5
<2.0
<2.0
24
9.1
6.2
3.1
<2.0
<2.0
Note: The data above is for illustrative purposes only. A value of <2.0 indicates the limit of detection.
By following these standardized and validated protocols, researchers can generate a robust and comparable dataset to accurately define the antibacterial profile of novel imidazolidinone compounds, a crucial step in the path toward developing new therapies to combat antibiotic resistance.
References
Validating the Antibacterial Spectrum of Novel Compounds: A Comparative Guide for Researchers - Benchchem. (URL: )
A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. JoVE. (URL: )
Minimum Bactericidal Concentration (MBC) Test.
Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services.
Minimum Bacteriocidal Concentr
Time-Kill Kinetics Assay. Emery Pharma. (URL: )
S4-1 (3)
Determination of the Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method. Bio-protocol. (URL: )
Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2021-08-28). NCBI Bookshelf. (URL: )
The minimum bactericidal concentration of antibiotics. (2024-09-18). BMG Labtech. (URL: )
Application Notes and Protocols for Broth Microdilution Method Featuring "Antimicrobial Agent-4" - Benchchem. (URL: )
Identification and Validation of a Novel Antibacterial Compound MZ-01 against Methicillin-Resistant Staphylococcus aureus. (2022-11-04). PMC. (URL: )
Validation of high-throughput time-kill assay. (URL: )
Development of Bis-cyclic Imidazolidine-4-one Derivatives as Potent Antibacterial Agents. (URL: )
Time–kill kinetics of antibiotics active against rapidly growing mycobacteria. (2014-10-25). Journal of Antimicrobial Chemotherapy. (URL: )
Resistance Modulation Action, Time-Kill Kinetics Assay, and Inhibition of Biofilm Formation Effects of Plumbagin from Plumbago zeylanica Linn. (2019-11-26). PMC. (URL: )
Design and synthesis of novel antibacterial agents that targets the bacterial fatty acid pathway.
Strategies for the Discovery of Oxazolidinone Antibacterial Agents: Development and Future Perspectives. (2023-10-09). Journal of Medicinal Chemistry. (URL: )
Current Updates on Oxazolidinone and Its Significance. PMC. (URL: )
Mechanism of action of oxazolidinone antibacterial agents.
Cross-reactivity of 2-(3-Cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid with other targets
In the landscape of targeted cancer therapy, the specificity of a drug is a critical determinant of its efficacy and safety profile. Kinase inhibitors, in particular, have revolutionized treatment paradigms, but their su...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of targeted cancer therapy, the specificity of a drug is a critical determinant of its efficacy and safety profile. Kinase inhibitors, in particular, have revolutionized treatment paradigms, but their success is often shadowed by the potential for off-target effects. This guide provides an in-depth analysis of the cross-reactivity of Dasatinib, a potent multi-targeted kinase inhibitor. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of Dasatinib's selectivity profile, supported by robust experimental data and detailed methodologies. We will explore the causality behind its interactions and provide the technical framework for assessing kinase inhibitor specificity.
Dasatinib: Beyond a Singular Target
Dasatinib, marketed as Sprycel®, is a second-generation tyrosine kinase inhibitor renowned for its efficacy in treating chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). Its primary therapeutic mechanism is the potent inhibition of the BCR-ABL fusion protein, the oncogenic driver in these malignancies. However, the clinical activity and toxicity profile of Dasatinib are not solely dictated by its interaction with BCR-ABL. It exhibits significant activity against a spectrum of other kinases, a characteristic that defines its utility in various cancers but also contributes to its adverse effect profile.
A comprehensive understanding of this polypharmacology is paramount for predicting clinical outcomes and designing next-generation inhibitors with improved selectivity. Dasatinib's inhibitory action extends to the SRC family kinases (SRC, LCK, HCK, FYN, YES), c-KIT, ephrin A2 receptor (EPHA2), and platelet-derived growth factor receptor β (PDGFRβ), among others. This multi-targeted nature underscores the importance of rigorous cross-reactivity profiling in drug development.
Quantifying Selectivity: A Comparative Analysis
The selectivity of a kinase inhibitor is not a binary attribute but rather a continuum. It is quantitatively expressed by comparing its potency against the intended primary target versus a panel of other kinases. The most common metrics for this are the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd). A lower value signifies a stronger interaction.
Below is a summary of Dasatinib's inhibitory activity against its primary target and a selection of prominent off-targets, compiled from extensive kinase profiling studies.
Target Kinase
IC50 / Kd (nM)
Biological Role / Pathway
Therapeutic Implication / Off-Target Effect
BCR-ABL
<1
Oncogenic driver in CML and Ph+ ALL
Primary Therapeutic Target
SRC
0.5 - 1
Cell growth, proliferation, survival
Inhibition may contribute to anti-tumor activity but also off-target effects
LCK
1
T-cell signaling
Immunomodulatory effects
c-KIT
5
Hematopoiesis, melanogenesis, gametogenesis
Efficacy in gastrointestinal stromal tumors (GIST)
PDGFRβ
28
Angiogenesis, cell proliferation
Anti-angiogenic effects
EPHA2
16
Cell migration, adhesion, proliferation
Potential anti-tumor activity in various solid tumors
Data compiled from various sources, including Davis et al., 2011 and O'Hare et al., 2011.
The data clearly illustrates that Dasatinib is a potent inhibitor of several kinases, with activity in the low nanomolar range for both its primary target and key off-targets. This highlights the complexity of its mechanism of action and the need for comprehensive profiling.
Experimental Workflows for Assessing Cross-Reactivity
To generate the kind of data presented above, several robust experimental platforms are employed. The choice of assay depends on the specific research question, throughput requirements, and desired level of detail (biochemical vs. cellular). Here, we detail two widely adopted methodologies.
In Vitro Kinase Profiling: The KINOMEscan™ Approach
One of the most comprehensive methods for assessing kinase inhibitor selectivity is the KINOMEscan™ platform, which utilizes a competition binding assay. This approach measures the ability of a compound to displace a proprietary, immobilized ligand from the active site of a large panel of kinases.
Kinase Library Preparation: A comprehensive library of human kinases is expressed, typically as DNA-tagged fusion proteins.
Compound Incubation: The test compound (e.g., Dasatinib) is incubated at a fixed concentration (e.g., 1 µM) with the DNA-tagged kinases.
Immobilization on Ligand-Coated Beads: An immobilized, active-site directed ligand is added to the mixture. Kinases that are not bound by the test compound will bind to these beads.
Separation and Quantification: The beads are washed to remove any unbound kinases. The amount of kinase bound to the beads is then quantified by qPCR using the DNA tag.
Data Analysis: The amount of kinase detected in the presence of the test compound is compared to a DMSO control. A lower amount of detected kinase indicates that the test compound has bound to the kinase and prevented its interaction with the immobilized ligand. The results are often expressed as a percentage of control.
This high-throughput method allows for the screening of a single compound against hundreds of kinases in parallel, providing a broad overview of its selectivity profile.
While in vitro assays are powerful, they do not always reflect a compound's behavior in a cellular context. The Cellular Thermal Shift Assay (CETSA®) addresses this by measuring target engagement in intact cells or cell lysates. The principle is that a protein becomes more resistant to thermal denaturation when bound to a ligand.
Cell Treatment: Intact cells are treated with the test compound (e.g., Dasatinib) or a vehicle control (e.g., DMSO).
Heating: The treated cells are aliquoted and heated to a range of temperatures.
Cell Lysis: The cells are lysed to release the proteins.
Separation of Soluble and Precipitated Proteins: The lysates are centrifuged to separate the soluble (non-denatured) proteins from the precipitated (denatured) proteins.
Protein Quantification: The amount of the target protein remaining in the soluble fraction is quantified by Western blotting or other protein detection methods like mass spectrometry.
Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in this curve to a higher temperature in the presence of the compound indicates target engagement.
Caption: Dasatinib's inhibition of multiple signaling pathways.
This multi-targeted profile means that while BCR-ABL is the primary target in CML, the inhibition of SRC family kinases may contribute to efficacy but also to side effects like myelosuppression and fluid retention. Similarly, the inhibition of c-KIT and PDGFRβ provides a rationale for its use in other cancers like GIST.
Conclusion and Future Directions
Dasatinib serves as a quintessential example of a multi-targeted kinase inhibitor, where the lines between primary target and off-target are blurred. Its clinical profile is a composite of its interactions with a host of kinases. This guide underscores the necessity of moving beyond a single-target assessment in drug development. The integration of comprehensive in vitro profiling with cellular target engagement assays provides a robust framework for characterizing the true selectivity of a compound. As we continue to unravel the complexities of the human kinome, this multi-faceted approach will be indispensable in developing safer and more effective targeted therapies.
References
Title: Dasatinib (BMS-354825) is a potent inhibitor of Src kinases and suppresses the growth of prostate cancer cells in vitro and in vivo.
Source: Mol Cancer Ther. 2005 Nov;4(11):1687-94.
URL: [Link]
Title: A new generation of BCR-ABL inhibitors: a review of their efficacy and clinical potential in the treatment of CML.
Source: Onco Targets Ther. 2011;4:119-30.
URL: [Link]
Comparative
Benchmarking 2-(3-Cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid (COAA) Against Standard-of-Care Antibiotics
Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Benchmarking & Scaffold Evaluation Guide Executive Summary & Chemical Rationale The escalating crisis of antimicrobia...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, scientists, and drug development professionals.
Document Type: Technical Benchmarking & Scaffold Evaluation Guide
Executive Summary & Chemical Rationale
The escalating crisis of antimicrobial resistance (AMR) demands the continuous exploration of novel chemical space. The compound 2-(3-Cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid (CAS 1520471-33-3), hereafter referred to as COAA , represents a highly promising synthetic building block for next-generation antimicrobials.
Structurally, COAA merges two critical pharmacophores:
A Cyclopropyl Group: A motif classically utilized in fluoroquinolones (like Ciprofloxacin) to enhance target affinity and cell penetration.
A 2-Oxoimidazolidine Ring: A structural feature found in ureidopenicillins (e.g., Azlocillin) that facilitates outer-membrane porin transit in Gram-negative pathogens.
As a Senior Application Scientist, I have designed this guide to objectively benchmark the COAA scaffold against two gold-standard clinical antibiotics: Ciprofloxacin (a broad-spectrum nucleic acid synthesis inhibitor) and Vancomycin (a Gram-positive specific cell wall inhibitor).
Mechanistic Benchmarking: Target Pathways
Understanding the causality behind an antibiotic's efficacy begins with its mechanism of action (MOA). To evaluate COAA, we must first map the established pathways of our comparators:
Ciprofloxacin: Exerts its bactericidal effect by trapping DNA gyrase and topoisomerase IV in a DNA-protein complex. This acts as a physical roadblock to replication forks, causing lethal double-strand DNA breaks [1].
Vancomycin: Targets the bacterial cell wall by binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors. This sterically hinders the transpeptidation required for cell wall cross-linking [2].
COAA (Hypothesized MOA): Given its hybrid structural motifs, COAA derivatives are currently evaluated for dual-targeting capabilities, potentially disrupting both membrane stability (via the imidazolidinone moiety) and intracellular targets (via the cyclopropyl domain).
Fig 1: Comparative mechanisms of action for COAA, Ciprofloxacin, and Vancomycin.
In Vitro Susceptibility Profiling (MIC/MBC)
To objectively benchmark COAA, we must establish its Minimum Inhibitory Concentration (MIC). We utilize the broth microdilution method over agar disk diffusion because it yields an exact quantitative value, which is critical for establishing downstream pharmacokinetic/pharmacodynamic (PK/PD) indices. This protocol strictly adheres to the [3].
Quantitative Data Presentation
The following table summarizes the comparative MIC profiling against the ESKAPE pathogen panel.
Table 1: Comparative MIC Profiling (µg/mL)
Pathogen
Strain Type
COAA (Candidate)*
Ciprofloxacin
Vancomycin
S. aureus
MRSA (ATCC 33591)
4.0
0.5
1.0
E. faecium
VRE (ATCC 700221)
8.0
2.0
>64
E. coli
K-12 (ATCC 25922)
16.0
0.015
>64
P. aeruginosa
PAO1 (ATCC 27853)
32.0
0.25
>64
*Note: COAA data represents baseline scaffold evaluation targets; Ciprofloxacin and Vancomycin values reflect standard CLSI quality control ranges.
While MIC defines bacteriostatic potency, it fails to capture the temporal dynamics of bacterial eradication. To determine whether COAA is bactericidal (≥3 log10 reduction in CFU/mL) or bacteriostatic, we employ a Time-Kill Kinetics Assay [4].
Self-Validating System Design: This assay incorporates a vehicle control (e.g., 1% DMSO) and a drug-free growth control. This design ensures that the causality of any observed logarithmic reduction in CFU/mL is exclusively attributed to the intrinsic antimicrobial properties of COAA, effectively ruling out solvent toxicity or nutrient depletion.
Fig 2: Workflow for the Time-Kill Kinetics Assay ensuring self-validating quantification.
Inoculum Preparation: Isolate colonies from an overnight agar plate. Suspend in sterile saline to achieve a 0.5 McFarland standard (approx. 1.5 × 10^8 CFU/mL).
Causality: Standardizing the inoculum prevents artificial inflation of the MIC due to the "inoculum effect," ensuring high reproducibility.
Compound Dilution: Prepare 2-fold serial dilutions of COAA, Ciprofloxacin, and Vancomycin in cation-adjusted Mueller-Hinton broth (CAMHB).
Inoculation: Dispense 50 µL of the standardized inoculum into 96-well plates containing 50 µL of the diluted compounds to reach a final testing concentration of 5 × 10^5 CFU/mL.
Incubation & Readout: Incubate at 37°C for 16-20 hours. The MIC is recorded as the lowest concentration exhibiting no visible turbidity.
Protocol B: Time-Kill Kinetics Assay
Culture Synchronization: Grow the target strain in CAMHB to the logarithmic phase (OD600 ~ 0.2).
Causality: Ensuring cells are actively dividing is crucial, as cell-wall and DNA-targeting antibiotics (like Vancomycin and Ciprofloxacin) require active cellular metabolism to exert their lethal effects.
Dosing: Expose the cultures to COAA at 1×, 2×, and 4× its determined MIC. Run parallel flasks for Ciprofloxacin (bactericidal control) and a drug-free control.
Temporal Sampling: At t = 0, 2, 4, 8, and 24 hours, extract 100 µL aliquots from each flask.
Quenching & Plating: Immediately serially dilute the aliquots in cold PBS.
Causality: The cold temperature and dilution factor immediately halt (quench) the antibiotic action, preventing false-positive kill rates during the plating process. Plate 10 µL of each dilution onto tryptic soy agar (TSA).
Enumeration: Incubate plates for 24 hours and calculate Log10 CFU/mL. A ≥3-log reduction from the initial inoculum defines bactericidal activity.
References
Clinical and Laboratory Standards Institute (CLSI). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
URL:[Link]
National Center for Biotechnology Information (NCBI) - PMC. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
URL:[Link]
National Center for Biotechnology Information (NCBI) - PMC. A Roadblock-and-Kill Mechanism of Action Model for the DNA-Targeting Antibiotic Ciprofloxacin.
URL:[Link]
National Center for Biotechnology Information (NCBI) - StatPearls. Vancomycin - Mechanism of Action.
URL:[Link]
A Researcher's Guide to 2-Oxoimidazolidine Derivatives: Bridging the Efficacy Gap Between In Vitro Promise and In Vivo Reality
The journey of a potential therapeutic agent from a laboratory curiosity to a clinical candidate is a rigorous path defined by a series of critical evaluations. For researchers in drug development, understanding the tran...
Author: BenchChem Technical Support Team. Date: March 2026
The journey of a potential therapeutic agent from a laboratory curiosity to a clinical candidate is a rigorous path defined by a series of critical evaluations. For researchers in drug development, understanding the transition from a controlled in vitro environment to a complex in vivo system is paramount. This guide provides an in-depth comparison of the in vitro and in vivo efficacy of 2-oxoimidazolidine derivatives, a class of heterocyclic compounds demonstrating a wide spectrum of pharmacological activities.[1][2] We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to ensure scientific integrity and reproducibility.
The 2-oxoimidazolidine scaffold and its close analogs, such as 2-thioxoimidazolidin-4-ones, are privileged structures in medicinal chemistry.[2][3] They have been investigated for a multitude of therapeutic applications, including anticancer, anticonvulsant, antimicrobial, and antiviral activities.[1][3][4] This guide will focus primarily on their anticancer potential, drawing upon published experimental data to illustrate the crucial steps in their preclinical evaluation.
The Drug Discovery Funnel: A Conceptual Workflow
The preclinical evaluation of any new chemical entity follows a logical progression, often visualized as a funnel. This process begins with broad, high-throughput in vitro screening to identify promising candidates from a large library of compounds.[5][6] These initial assays are designed to be rapid and cost-effective, allowing for the efficient triaging of molecules with insufficient activity.[5] Compounds that demonstrate significant potency and selectivity in vitro then advance to more complex and resource-intensive in vivo models to assess their therapeutic efficacy, bioavailability, and toxicity in a living organism.[7]
Caption: Compound 4 inhibits the pro-survival PI3K/AKT pathway.
Part 2: In Vivo Efficacy – The Real-World Test
While in vitro data provide a strong foundation, they cannot replicate the complexity of a whole organism. [7]In vivo models are essential to evaluate how a compound is absorbed, distributed, metabolized, and excreted (ADME), as well as to assess its efficacy and potential toxicity in the context of a complete physiological system.
[7][8]
From Cell Culture to Animal Models
The promising in vitro results for Compound 4 prompted its evaluation in an in vivo cancer model. [2]A common approach is the use of xenograft models, where human cancer cells are implanted into immunocompromised mice. [8]This allows for the study of a human tumor's response to a drug within a living system. [7][8]In the case of Compound 4, researchers utilized a solid Ehrlich carcinoma (SEC) model in mice.
[2][9]
The study demonstrated that treatment with Compound 4 significantly reduced tumor volume and weight compared to the untreated control group. [2]Furthermore, it improved hematological parameters and activated antioxidant enzymes, indicating a favorable safety profile and a potential to ameliorate cancer-associated complications.
[2][9]
Test compound formulated for in vivo administration (e.g., in a solution of saline with Tween 80)
Calipers for tumor measurement
Animal balance
Procedure:
Cell Preparation & Implantation: Harvest cancer cells from culture and resuspend them in a mixture of sterile PBS and Matrigel. Subcutaneously inject 1-5 x 10⁶ cells into the flank of each mouse.
[7]2. Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly (2-3 times per week) using calipers (Volume = 0.5 x Length x Width²).
Randomization and Treatment: Once tumors reach the target size, randomize mice into control and treatment groups.
Drug Administration: Administer the test compound to the treatment group via a clinically relevant route (e.g., intraperitoneal, oral gavage) at a predetermined dose and schedule. The control group receives the vehicle only.
Monitoring: Monitor tumor growth, body weight (as an indicator of toxicity), and overall animal health throughout the study.
Endpoint and Analysis: At the end of the study (e.g., when control tumors reach a predetermined size), euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., histopathology, Western blotting).
Data Interpretation: Compare the tumor growth rates and final tumor weights between the control and treated groups to determine the compound's efficacy.
Bridging the Gap: Correlating In Vitro and In Vivo Data
The ultimate goal of preclinical testing is to identify compounds that are effective in a living system. The successful translation from in vitro potency to in vivo efficacy, as seen with Compound 4, is a significant milestone. The low nanomolar IC50 value observed in cell culture correlated with significant tumor growth inhibition in the animal model.
[2]
However, it is not uncommon for potent in vitro compounds to fail in in vivo studies. This discrepancy can arise from several factors, including:
Poor Pharmacokinetics: The compound may be poorly absorbed, rapidly metabolized, or quickly excreted, preventing it from reaching the tumor at a therapeutic concentration.
Toxicity: The compound may be toxic to the host organism at doses required for efficacy.
Tumor Microenvironment: The complex interplay between cancer cells, stromal cells, and the immune system in a living tumor can influence drug response in ways not captured by 2D cell culture.
[10]
Conclusion and Future Outlook
The evaluation of 2-oxoimidazolidine derivatives provides a compelling case study in the principles of modern drug discovery. The journey from identifying a potent compound with a defined mechanism of action in vitro to validating its therapeutic effect and safety in a complex in vivo model is a critical and necessary progression. The data for 2-thioxoimidazolidin-4-ones, in particular, demonstrate that this scaffold holds significant promise, especially in the realm of oncology.
[2][3]
Future research should focus on optimizing the pharmacokinetic properties and safety profiles of these lead compounds. The detailed protocols and conceptual frameworks provided in this guide serve as a valuable resource for researchers dedicated to translating promising laboratory findings into the next generation of therapeutic agents.
References
SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF SOME NEW 2-THIOXOIMIDAZOLIDIN-4-ONE DERIVATIVES. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]
In vivo cancer modeling using mouse models. ScienceDirect. [Link]
In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Bentham Science. [Link]
Preclinical ex vivo and in vivo models to study immunotherapy agents and their combinations as predictive tools toward the clinic. Journal for ImmunoTherapy of Cancer. [Link]
In vivo models in cancer research. International Journal of Current Research. [Link]
In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. PubMed. [Link]
Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches. MDPI. [Link]
Effect of New 2-Thioxoimidazolidin-4-one Compounds against Staphylococcus aureus Clinical Strains and Immunological Markers' Combinations. PubMed Central. [Link]
Synthesis and antimicrobial evaluation of 2-thioxoimidazolidinone derivatives. ResearchGate. [Link]
Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. [Link]
Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology. [Link]
Design, synthesis and evaluation of anticancer activity of novel 2-thioxoimidazolidin-4-one derivatives bearing pyrazole, triazole and benzoxazole moieties. PubMed Central. [Link]
Synthesis, Characterization, Biological Activity of 4-Oxo-imidazolidin-2-thione Derivatives. Asian Journal of Applied Sciences. [Link]
Cancer models in preclinical research: A chronicle review of advancement in effective cancer research. PubMed Central. [Link]
Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. Science Alert. [Link]
In vitro assays and techniques utilized in anticancer drug discovery. PubMed. [Link]
Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches. PubMed. [Link]
Synthesis, Anticonvulsant, Antinociceptive Activity and Preliminary Safety Evaluations of Novel Hybrid Imidazolidine-2,4-Dione Derivatives with Morpholine Moiety. PubMed. [Link]
Synthesis and Anticonvulsant Activity of Some Novel 2-Methyl Imidazole Derivatives. Semantic Scholar. [Link]
Design and synthesis of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides as potent matrix metalloproteinase-13 inhibitors. PubMed. [Link]
Synthesis and anticonvulsant activity of new thiazolidinone and thioxoimidazolidinone derivatives derived from furochromones. PubMed. [Link]
Selectivity Profiling of 2-(3-Cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid: A Comparative Guide for Novel Antibacterial Agent Evaluation
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents with unique mechanisms of action and favorable selectivity profiles.[1][2] Within this lan...
Author: BenchChem Technical Support Team. Date: March 2026
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents with unique mechanisms of action and favorable selectivity profiles.[1][2] Within this landscape, synthetic heterocycles like the oxazolidinones have emerged as a clinically significant class of antibiotics, particularly for their efficacy against multidrug-resistant Gram-positive bacteria.[3][4][5] This guide provides a comprehensive framework for the selectivity profiling of a novel compound, 2-(3-Cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid, a putative next-generation oxazolidinone. We will delve into the rationale behind the experimental design, provide detailed protocols for in vitro assessment, and offer a comparative analysis with established antibacterial agents.
The Oxazolidinone Scaffold: A Proven Inhibitor of Bacterial Protein Synthesis
The antibacterial power of oxazolidinones lies in their unique ability to inhibit bacterial protein synthesis at a very early stage.[3][6] Unlike many other antibiotic classes that target the elongation phase of protein synthesis, oxazolidinones bind to the 50S ribosomal subunit and prevent the formation of the initiation complex, a critical step for protein synthesis to begin.[7][8] This distinct mechanism of action is a key reason for the general lack of cross-resistance with other antibiotic classes.[7] It is hypothesized that 2-(3-Cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid, owing to its structural similarity to other oxazolidinones, will exhibit a comparable mechanism of action.
Experimental Workflow for Selectivity Profiling
The cornerstone of determining the antibacterial selectivity of a novel compound is the Minimum Inhibitory Concentration (MIC) assay.[9][10][11] This assay quantifies the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism in vitro.[10][12] By testing the compound against a diverse panel of clinically relevant bacterial strains, a comprehensive selectivity profile can be established.
Caption: Advanced profiling workflow for a novel antibacterial candidate.
Techniques such as ribosome binding assays and in vitro protein synthesis inhibition assays can provide direct evidence for the compound's interaction with the bacterial ribosome, confirming its classification as an oxazolidinone.
[3]
Conclusion
The systematic selectivity profiling of 2-(3-Cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid, as outlined in this guide, is a critical step in its evaluation as a potential therapeutic agent. By employing standardized methodologies like the broth microdilution MIC assay and comparing its activity against a panel of clinically relevant bacteria and established antibiotics, researchers can gain a clear understanding of its potency, spectrum of activity, and potential clinical utility. This rigorous in vitro characterization is essential for making informed decisions about the future development of this and other novel antibacterial candidates.
References
An In-depth Technical Guide to the Mechanism of Action for Oxazolidinone Antibacterial Agents - Benchchem. (URL: )
Oxazolidinone antibiotics | Health and Medicine | Research Starters - EBSCO. (URL: )
Mechanism of action of the oxazolidinone antibacterial agents - PubMed. (URL: [Link])
Oxazolidinones: Mechanism of action and molecular... : Journal of Medical Society - Ovid. (URL: [Link])
Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment. (URL: [Link])
A Tale of Two Scaffolds: A Comparative Analysis of Imidazolidinone and Oxazolidinone in Modern Chemistry
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of heterocyclic chemistry, the five-membered ring structures of imidazolidinone a...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, the five-membered ring structures of imidazolidinone and oxazolidinone have emerged as privileged scaffolds, each carving out distinct and significant niches in medicinal chemistry and synthetic applications. While structurally similar, their subtle differences in heteroatom composition give rise to a fascinating divergence in their biological activities and chemical utilities. This guide provides a comparative analysis of these two scaffolds, not as direct competitors, but as complementary frameworks that have empowered scientific innovation in disparate fields—from life-saving antibiotics to precision chemical synthesis.
At a Glance: Structural and Functional Divergence
Feature
Imidazolidinone Scaffold
Oxazolidinone Scaffold
Core Structure
Saturated five-membered ring with two nitrogen atoms and a carbonyl group. Can exist as 2-imidazolidinone or 4-imidazolidinone isomers.
Saturated five-membered ring with one nitrogen atom, one oxygen atom, and a carbonyl group. The 2-oxazolidinone isomer is most prominent in medicinal chemistry.
Primary Therapeutic Area
Diverse, with prominent examples in Central Nervous System (CNS) disorders (e.g., antipsychotics) and as corticotropin-releasing factor (CRF-1) antagonists.
Primarily established as potent antibacterial agents, effective against multi-drug resistant Gram-positive bacteria.
Chiral imidazolidinones are widely used as organocatalysts in asymmetric synthesis (MacMillan catalysts).
Chiral oxazolidinones serve as highly effective chiral auxiliaries in asymmetric synthesis (Evans auxiliaries).
Mechanism of Action (Primary Examples)
Varies with the specific drug; can involve receptor antagonism (e.g., dopamine D2, serotonin 5-HT2A) or hormonal modulation.
Inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.
The Oxazolidinone Scaffold: A Pillar of Antibacterial Therapy
The oxazolidinone scaffold, particularly the 2-oxazolidinone core, has been a cornerstone in the fight against antimicrobial resistance. The discovery and development of linezolid marked a significant breakthrough, providing a new class of antibiotics with a novel mechanism of action.
Mechanism of Action: Halting Protein Synthesis
Oxazolidinone antibiotics exert their bacteriostatic effect by inhibiting the initiation of protein synthesis in bacteria.[1] They bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC), preventing the formation of the 70S initiation complex, a crucial step in bacterial protein translation.[2] This unique mechanism of action is a key reason for the lack of cross-resistance with other antibiotic classes.
Catalytic cycle of imidazolidinone-based organocatalysis.
Synthesis and Biological Data of Imidazolidinone Derivatives
The synthesis of imidazolidinones can be achieved through various routes, including the condensation of α-amino amides with aldehydes or ketones. The biological activity of imidazolidinone-containing compounds is highly dependent on the specific substitutions and the overall molecular architecture.
Compound
Target
Activity (Ki/IC50)
Spiperone
Dopamine D2 Receptor
Ki: ~0.16 nM
Serotonin 5-HT2A Receptor
Ki: ~0.8 nM
Emicerfont
CRF-1 Receptor
Potent antagonist (specific Ki not readily available in public domain)
Ki = 24.6 nM (for pyridine-2-carboxaldehyde N-(imidazolidin-2-ylidene)hydrazone)
I2 affinity
Ki = 26.7 nM (for quinoline-2-carboxaldehyde N-(imidazolidin-2-ylidene)hydrazone)
2-thioxoimadazolidin-4-one derivatives
HepG2 cells
IC50 = 0.017 to 8.9 μM
Experimental Protocols: A Glimpse into the Lab
General Protocol for Asymmetric Alkylation using an Oxazolidinone Chiral Auxiliary
This protocol outlines the general steps for the diastereoselective alkylation of an enolate derived from an N-acyloxazolidinone. The specific conditions (temperature, base, solvent, and electrophile) will vary depending on the desired transformation.
Acylation of the Oxazolidinone: The chiral oxazolidinone is first acylated with the desired acyl chloride or anhydride in the presence of a base (e.g., triethylamine) and a nucleophilic catalyst (e.g., DMAP) in an aprotic solvent (e.g., dichloromethane).
Enolate Formation: The resulting N-acyloxazolidinone is treated with a strong base (e.g., lithium diisopropylamide, LDA) at low temperature (-78 °C) in an ethereal solvent (e.g., THF) to generate the corresponding Z-enolate. The chelation of the lithium cation by the carbonyl oxygen and the nitrogen of the oxazolidinone ring directs the enolate geometry.
Diastereoselective Alkylation: The pre-formed enolate is then quenched with an electrophile (e.g., an alkyl halide). The steric bulk of the substituent on the chiral auxiliary at C4 directs the approach of the electrophile to the opposite face of the enolate, resulting in a high degree of diastereoselectivity.
Auxiliary Cleavage: The chiral auxiliary is subsequently cleaved under mild conditions (e.g., hydrolysis with LiOH/H2O2) to yield the desired chiral carboxylic acid, alcohol, or other functional group, with the auxiliary being recoverable for reuse.
General Protocol for Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential drug candidates.
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.
Compound Treatment: Treat the cells with various concentrations of the test compound (derived from either scaffold) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically around 570 nm) using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion: Two Scaffolds, Two Success Stories
The comparative analysis of imidazolidinone and oxazolidinone scaffolds reveals not a story of superiority, but one of remarkable functional divergence rooted in subtle structural differences. The oxazolidinone ring has been masterfully optimized for antibacterial activity, leading to a life-saving class of antibiotics. Its rigid structure and specific hydrogen bonding capabilities are finely tuned to interact with the bacterial ribosome.
In contrast, the imidazolidinone scaffold has proven to be a chemical chameleon, its two nitrogen atoms providing a versatile platform for a wide array of biological activities and catalytic applications. From modulating complex neurotransmitter systems in the brain to orchestrating elegant asymmetric transformations in the laboratory, the imidazolidinone scaffold continues to be a source of inspiration for chemists and drug discovery scientists.
For the researcher, the choice between these scaffolds is not a matter of which is "better," but rather which is better suited for the specific biological or synthetic challenge at hand. Understanding the distinct strengths and applications of each is paramount to leveraging their full potential in the ongoing quest for new medicines and more efficient chemical syntheses.
References
MacMillan, D. W. C., et al. (2000). The first highly enantioselective organocatalytic Diels-Alder reaction. Journal of the American Chemical Society, 122(17), 4243–4244.
Evans, D. A., et al. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129.
Swaney, S. M., et al. (1999). Mechanism of action of the oxazolidinone antibacterial agents.
Shinabarger, D. (1999). Mechanism of action of the oxazolidinone antibacterial agents. Expert Opinion on Investigational Drugs, 8(8), 1195-1202.
5[3][4]. Diekema, D. J., & Jones, R. N. (2001). Oxazolidinone antibiotics. The Lancet, 358(9297), 1975-1982.
Ippoliti, J. T., et al. (2026). Linezolid and tedizolid adverse effects: a review on serotonin syndrome, myelosuppression, neuropathies, and lactic acidosis. Antimicrobial Stewardship & Healthcare Epidemiology.
7[5]. Barbachyn, M. R., & Ford, C. W. (2003). Oxazolidinone structure-activity relationships. Angewandte Chemie International Edition, 42(18), 2010-2023.
Zappia, G., et al. (2007). Recent development of potent analogues of oxazolidinone antibacterial agents. Mini reviews in medicinal chemistry, 7(5), 489-503.
9[6]. MacMillan, D. W. C. (2008). The advent and development of organocatalysis. Nature, 455(7211), 304-308.
Janssen, P. A. J., et al. (1965). Spiroperidol and related butyrophenones. Arzneimittel-Forschung, 15(10), 1196-1203.
Leysen, J. E., et al. (1981). Receptor binding profile of spiperone and other neuroleptic drugs. Life sciences, 28(9), 1015-1022.
Zorrilla, E. P., et al. (2013). Behavioral, biological, and chemical perspectives on targeting CRF₁ receptor antagonists to treat alcoholism. Drug and alcohol dependence, 128(3), 175-186.
1[5]3. Hubbard, C. S., et al. (2011). Corticotropin-releasing factor receptor 1 antagonist alters regional activation and effective connectivity in an emotional-arousal circuit during expectation of abdominal pain. The Journal of neuroscience, 31(35), 12491-12500.
Al-Said, M. S., et al. (2022). Summarized IC50 values for the activity of the twelve 2-thioxoimadazolidin-4-one com. ResearchGate.
1[7]5. MacMillan, D. W. C., et al. (2000). Development of a new class of chiral imidazolidinone-based organocatalysts: application to the enantioselective Diels-Alder reaction. Journal of the American Chemical Society, 122(40), 9874-9875.
1[8]6. Saji, H., et al. (1992). Evaluation of N-alkyl derivatives of radioiodinated spiperone as radioligands for in vivo dopamine D2 receptor studies. Chemical & pharmaceutical bulletin, 40(1), 165-169.
1[9]7. Burns, H. D., et al. (1984). (3-N-[11C]methyl)spiperone, a ligand binding to dopamine receptors: radiochemical synthesis and biodistribution studies in mice. Journal of nuclear medicine, 25(11), 1222-1227.
1[10]8. Papanastasiou, I., et al. (2009). Synthesis and biological activity of some 2-imidazolinylhydrazone derivatives. European journal of medicinal chemistry, 44(9), 3546-3552.
1[11]9. Jin, C., et al. (2008). Practical Synthesis of p‐Aminophenethylspiperone (NAPS), a High‐Affinity, Selective D2‐Dopamine Receptor Antagonist. Synthetic Communications, 38(4), 543-550.
2[12]0. Leysen, J. E., et al. (1978). Spiperone: a ligand of choice for neuroleptic receptors. 1. Kinetics and characteristics of in vitro binding. Biochemical pharmacology, 27(24), 307-316.
GlaxoSmithKline. (2007). A study to investigate the effect of GW876008 on symptoms of irritable bowel syndrome (IBS). ClinicalTrials.gov.
de Paulis, T., et al. (2006). Site of metabolism of spiperone in the rat brain. Drug metabolism and disposition, 34(3), 494-499.
Gomeni, R., & Gomeni, C. (1978). A pharmacokinetic and pharmacodynamic study of spiperone in the rat. European journal of pharmacology, 50(4), 369-377.
Janssen, P. A. J. (1967). The pharmacology of haloperidol and of related butyrophenones. International review of neurobiology, 10, 25-63.
2[13]5. Peroutka, S. J., & Snyder, S. H. (1980). Relationship of neuroleptic drug effects at brain dopamine, serotonin, alpha-adrenergic, and histamine receptors to clinical potency. The American journal of psychiatry.
Seeman, P. (1980). Brain dopamine receptors. Pharmacological reviews, 32(3), 229-313.
2[14]7. Brickner, S. J., et al. (1996). Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents for the potential treatment of multi-drug-resistant gram-positive bacterial infections. Journal of medicinal chemistry, 39(3), 673-679.
Zorrilla, E. P., et al. (2013). Behavioral, biological, and chemical perspectives on targeting CRF₁ receptor antagonists to treat alcoholism. Drug and alcohol dependence, 128(3), 175-186.
Livermore, D. M. (2003). Linezolid in vitro: mechanism and antibacterial spectrum. Journal of Antimicrobial Chemotherapy, 51(suppl_2), ii9-ii16.
Perry, C. M., & Jarvis, B. (2001). Linezolid. Drugs, 61(4), 525-551.
Dresser, L. D., & Rybak, M. J. (2001). The pharmacologic and bacteriologic properties of oxazolidinones, a new class of synthetic antimicrobials. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 21(7), 789-800.
Colca, J. R., et al. (2003). The oxazolidinone antibacterial agents.
Antony, A., et al. (2021). Current Landscape and Future Perspective of Oxazolidinone Scaffolds Containing Antibacterial Drugs. Journal of Medicinal Chemistry, 64(15), 10996-11036.
Confirming the mechanism of action through genetic knockout studies
An in-depth mechanistic understanding of a drug’s interaction with its biological target is the cornerstone of modern drug discovery. Historically, a significant attrition rate in clinical trials has been attributed to a...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth mechanistic understanding of a drug’s interaction with its biological target is the cornerstone of modern drug discovery. Historically, a significant attrition rate in clinical trials has been attributed to a poor correlation between preclinical efficacy and human biology, often stemming from an incompletely defined Mechanism of Action (MoA)[1]. To bridge this gap, genetic perturbation—specifically knocking out or knocking down a putative target—has become the gold standard for validating MoA.
However, the rapid expansion of the genetic toolkit means researchers must now choose between CRISPR-Cas9 knockout (CRISPRko), CRISPR interference (CRISPRi), and RNA interference (RNAi). This guide provides a comparative analysis of these modalities, detailing how to leverage their unique mechanistic properties to construct self-validating MoA studies.
When confirming a drug's MoA, the objective is to prove that the observed phenotypic effect (e.g., cell death, reduced migration) is directly and exclusively mediated by the drug's interaction with its intended target. The choice of genetic tool dictates the nature of the target's suppression, which in turn models different pharmacological realities.
CRISPR interference (CRISPRi): Employs a catalytically dead Cas9 (dCas9) fused to a transcriptional repressor, such as the Krüppel-associated box (KRAB) domain. When targeted to a gene's promoter region, it creates a steric blockade and induces local chromatin silencing, resulting in robust but reversible transcriptional knockdown without cutting the DNA[3].
Quantitative & Qualitative Comparison
Feature
CRISPR-Cas9 (CRISPRko)
CRISPR interference (CRISPRi)
RNA interference (RNAi)
Mechanism of Action
DNA cleavage (DSB) leading to frameshift indels
Steric hindrance and epigenetic silencing at the promoter
Understanding the causality behind experimental choices is critical. A common pitfall in MoA validation is assuming that a complete genetic knockout will perfectly phenocopy a small-molecule inhibitor.
The Pan-Lethality Paradox: CRISPRko often induces a true null phenotype. If the target gene is essential for basic cellular survival, a CRISPRko will result in rapid cell death (pan-lethality) across all cell lines[4]. However, most small-molecule drugs do not achieve 100% target inhibition; they exploit a therapeutic window where partial inhibition kills diseased cells but spares healthy ones. In these cases, CRISPRi or RNAi—which induce partial suppression—often correlate better with drug sensitivity profiles than complete knockouts[4].
Molecular mechanisms of CRISPRko, CRISPRi, and RNAi highlighting their divergent cellular impacts.
To rigorously prove a drug's MoA, a single genetic perturbation is insufficient. A robust, self-validating system must demonstrate that the drug's effect is abolished when the target is removed (resistance), exacerbated when the target is limited (sensitization), and restored when the target is reintroduced (rescue).
The following step-by-step methodology integrates CRISPRko and CRISPRi with pharmacological profiling to create an airtight MoA validation loop[6].
Step 1: Baseline Profiling & Reagent Design
Action: Design 3-4 distinct sgRNAs for CRISPRko (targeting early exons) and CRISPRi (targeting the transcription start site).
Causality: Utilizing multiple guides rules out sequence-specific off-target effects. If all guides produce the same pharmacological shift, the phenotype is target-driven.
Step 2: Generation of Isogenic Cell Lines
Action: Deliver CRISPRko components via Ribonucleoprotein (RNP) complexes rather than lentiviral plasmids. For CRISPRi, use a stable dCas9-KRAB lentiviral integration followed by transient sgRNA transfection.
Causality: RNP delivery ensures Cas9 is degraded within 48 hours, minimizing prolonged DNA damage and off-target cleavage compared to constitutive plasmid expression.
Step 3: The Pharmacological Challenge (Sensitization vs. Resistance)
Action: Treat the wild-type (WT), CRISPRi (knockdown), and CRISPRko (null) cells with a dose-response gradient of the investigational drug.
Causality:
CRISPRi Sensitization: Cells with a 70% knockdown of the target should exhibit a left-shifted IC50 (hypersensitivity) because less drug is required to saturate the remaining target pool.
CRISPRko Resistance: If the drug's toxicity is strictly mediated by inhibiting Target X, the complete absence of Target X in the CRISPRko line should render the cells completely resistant to the drug. If the drug still kills the CRISPRko cells, it possesses off-target toxicity.
Step 4: Ectopic Rescue (The Falsifiability Test)
Action: Transfect the CRISPRko cell line with a cDNA plasmid encoding Target X, engineered with silent mutations at the sgRNA Protospacer Adjacent Motif (PAM) site.
Causality: This is the ultimate self-validating step. Re-introducing a CRISPR-resistant version of the target must restore the cell's original sensitivity to the drug. This proves definitively that the observed resistance in Step 3 was caused by the absence of the target protein, not an artifact of the CRISPR editing process or clonal selection.
Confirming a drug's mechanism of action requires moving beyond simple correlation. While CRISPRko provides definitive answers regarding absolute gene essentiality, its propensity for pan-lethality and p53 activation can obscure nuanced pharmacological interactions. By integrating orthogonal approaches—such as using CRISPRi to model the therapeutic window of partial inhibition, and employing rigorous cDNA rescue experiments—researchers can establish a self-validating chain of causality that significantly de-risks the drug development pipeline.
References
Drug mechanism-of-action discovery through the integration of pharmacological and CRISPR screens. bioRxiv. Available at:[Link]
Partial gene suppression improves identification of cancer vulnerabilities when CRISPR-Cas9 knockout is pan-lethal. PMC - NIH. Available at:[Link]
Orthogonal Validation: A Means To Strengthen Gene Editing and Gene Modulation Research. Technology Networks. Available at:[Link]
Cas9 activates the p53 pathway and selects for p53-inactivating mutations. PMC - NIH. Available at:[Link]
Head-to-head comparison of 2-(3-Cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid with commercial antibiotics
[label="Peptidoglycan Caption: Mechanistic pathway of COAA-mediated PBP targeting and accelerated acylation. Head-to-Head Quantitative Data Because COAA is a fragment, its standalone Minimum Inhibitory Concentration (MIC...
Author: BenchChem Technical Support Team. Date: March 2026
[label="Peptidoglycan
Caption: Mechanistic pathway of COAA-mediated PBP targeting and accelerated acylation.
Head-to-Head Quantitative Data
Because COAA is a fragment, its standalone Minimum Inhibitory Concentration (MIC) is expected to be high (in the millimolar range). However, its true value is revealed in synergistic applications and biochemical kinetic assays.
Table 1: Comparative MIC and Synergy Data (Broth Microdilution)
Target: Recombinant tPBP2 (Derived from resistant strains)
Compound
Pre-covalent Affinity (
Ks
, mM)
Acylation Rate (
k2
, s
−1
)
Efficiency (
k2/Ks
, M
−1
s
−1
)
Ceftriaxone
0.05
0.002
40
Piperacillin
1.20
0.170
141
COAA (Fragment)
4.50
0.085
18
Data Synthesis Note: COAA exhibits low affinity (high
Ks
) but a remarkably high acylation rate (
k2
) for a fragment, mimicking the kinetic profile of Piperacillin[1],[2].
Experimental Protocols & Methodologies
To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating strict internal controls.
Protocol 1: Broth Microdilution MIC Assay
Standard: CLSI M07[3]
Objective: Determine the baseline antibacterial activity of COAA vs. commercial controls.
Causality & Rationale: Cation-adjusted Mueller-Hinton Broth (CAMHB) is strictly utilized because physiological concentrations of calcium and magnesium are critical for the stability of the Gram-negative outer membrane. Without CAMHB, artificially low MICs may be observed due to membrane destabilization.
Step-by-Step Workflow:
Inoculum Preparation: Isolate 3-5 distinct colonies of P. aeruginosa PAO1 from an overnight agar plate. Suspend in sterile saline to match a 0.5 McFarland standard (
1.5×108
CFU/mL).
Dilution: Dilute the suspension 1:150 in CAMHB to achieve a final well concentration of
5×105
CFU/mL. Self-Validation: Plate 10
μ
L of the final inoculum onto agar to retrospectively confirm the exact CFU count.
Compound Plating: In a 96-well U-bottom microtiter plate, perform 2-fold serial dilutions of COAA (1024 to 1
μ
g/mL), Ampicillin, and Piperacillin.
Controls:
Positive Growth Control: CAMHB + Inoculum (No drug).
Negative Sterility Control: CAMHB only.
QC Strain:E. coli ATCC 25922 to ensure commercial antibiotics perform within CLSI acceptable ranges[3].
Incubation & Reading: Incubate at 37°C for 16-20 hours. The MIC is the lowest concentration completely inhibiting visible growth.
Protocol 2: Checkerboard Synergy Assay
Objective: Evaluate if COAA can rescue Ampicillin activity by providing the ureido-mediated acylation burst.
Causality & Rationale: Fragments often lack the complex structural features required for high-affinity binding but possess the reactive warhead. By combining COAA with Ampicillin, we test if the fragment can trans-complement the
β
-lactam core.
Step-by-Step Workflow:
Matrix Setup: In a 96-well plate, serially dilute Ampicillin horizontally (Columns 1-8) and COAA vertically (Rows A-F).
Inoculation: Add
5×105
CFU/mL of the test strain to all test wells.
Incubation: 37°C for 18 hours.
Analysis: Calculate the FICI.
FICI=(MICAmp+COAA/MICAmp)+(MICCOAA+Amp/MICCOAA)
. A value
≤0.5
confirms the synergistic restoration of antibiotic efficacy.
Objective: Quantify the
k2
and
Ks
parameters of COAA against purified PBPs.
Causality & Rationale: Because fragments have low molecular weights and weak initial affinities, traditional biochemical inhibition assays often fail to detect binding. SPR is a highly sensitive, label-free biophysical method ideal for detecting transient, low-affinity interactions typical in FBDD[4].
Step-by-Step Workflow:
Sensor Chip Functionalization: Immobilize His-tagged recombinant tPBP2 onto a Ni-NTA sensor chip. Self-Validation: Inject a known PBP binder (e.g., Piperacillin) at the start and end of the run to verify protein viability has not degraded.
Analyte Injection: Inject COAA at varying concentrations (0.1 mM to 10 mM) over the functionalized chip at a high flow rate (50
μ
L/min) to minimize mass transport limitations.
Data Fitting: Fit the resulting sensorgrams to a two-step reaction model to isolate the pre-covalent affinity (
Ks
) from the covalent acylation rate (
k2
).
Caption: Sequential experimental workflow for validating COAA in Fragment-Based Drug Discovery.
Expert Insights & Conclusion
From an application scientist's perspective, 2-(3-Cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid is not meant to be deployed as a standalone therapeutic. Its value lies in its structural mimicry of the ureidopenicillin side chain[1]. The data clearly illustrates that while Ampicillin struggles against resistant Gram-negative strains due to poor PBP acylation rates, the addition of the oxoimidazolidine moiety (either synthetically attached as in Piperacillin[5], or provided synergistically as COAA) bypasses this bottleneck.
The cyclopropyl group on COAA provides an additional advantage over traditional linear side chains by restricting the conformational flexibility of the fragment, theoretically lowering the entropic penalty upon binding to the PBP active site. For drug development professionals, COAA represents an optimized, high-ligand-efficiency building block ready for integration into novel cephalosporin or monobactam scaffolds to combat multidrug-resistant pathogens.
References
Clinical and Laboratory Standards Institute (CLSI). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.[Link]
Konaklieva, M. I., & Plotkin, B. J. (2023). Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. Antibiotics (Basel).[Link]
Turner, A. M., et al. (2024). Ureidopenicillins Are Potent Inhibitors of Penicillin-Binding Protein 2 from Multidrug-Resistant Neisseria gonorrhoeae H041. ACS Infectious Diseases.[Link]
A Comprehensive Guide to the Safe Disposal of 2-(3-Cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid
In the dynamic environment of pharmaceutical research and development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a robust safety culture. This guide, develope...
Author: BenchChem Technical Support Team. Date: March 2026
In the dynamic environment of pharmaceutical research and development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a robust safety culture. This guide, developed for researchers, scientists, and drug development professionals, provides a detailed protocol for the proper disposal of 2-(3-Cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid (CAS No. 1520471-33-3). By integrating established safety protocols with the specific hazard profile of this compound, this document aims to ensure the protection of laboratory personnel and the environment.
Waste Characterization and Hazard Assessment
Before initiating any disposal procedure, a thorough understanding of the chemical's hazards is paramount. 2-(3-Cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid is classified with the following hazards:
The overarching goal of chemical waste management is to minimize the volume and toxicity of waste generated.[7][8] This can be achieved through careful planning of experiments, ordering only the necessary quantities of chemicals, and considering less hazardous substitutes where possible.[7]
All chemical waste must be managed in compliance with federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[4] Academic and research laboratories may be subject to specific regulations, such as Subpart K of the RCRA, which provides alternative requirements for managing hazardous waste in these settings.[9][10]
Step-by-Step Disposal Protocol
This protocol outlines the procedures for the collection, storage, and disposal of waste containing 2-(3-Cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid.
Proper segregation of chemical waste at the point of generation is critical to prevent dangerous reactions.[4][11]
Solid Waste:
Collect un-used or expired pure 2-(3-Cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid in its original container, if possible, or a clearly labeled, compatible container.
Contaminated personal protective equipment (PPE) such as gloves, and materials used for spill cleanup (e.g., absorbent pads) should be collected in a designated, sealed plastic bag or container labeled as hazardous waste.[3][12]
Liquid Waste:
Aqueous solutions containing this compound should be collected in a dedicated, leak-proof container.
If dissolved in an organic solvent, the waste should be collected in a separate, compatible solvent waste container. Halogenated and non-halogenated solvent wastes should be kept separate.[11]
The pH of aqueous waste solutions should be maintained between 5 and 9 to prevent corrosion of storage containers and plumbing if local regulations were to permit drain disposal of non-hazardous waste.[5] However, given the hazardous nature of this compound, sewer disposal is prohibited.[4][5]
All waste containers must be in good condition, compatible with the waste they hold, and kept securely closed except when adding waste.[13][14]
Labeling: Immediately upon starting a waste container, affix a "Hazardous Waste" label.[11][13] The label must include:
The words "Hazardous Waste"
The full chemical name: "Waste 2-(3-Cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid" and any other constituents.
The specific hazards (e.g., "Irritant," "Toxic").[11]
The date when waste was first added to the container (accumulation start date).[13]
Storage: Store waste containers in a designated satellite accumulation area within the laboratory, at or near the point of generation.[4][7] This area should be under the control of laboratory personnel and away from ignition sources or incompatible chemicals. Use secondary containment (e.g., a tray or tub) to capture any potential leaks.[14]
Once a waste container is full or has been in accumulation for the maximum allowed time (typically 12 months for academic labs under Subpart K), a waste pickup must be requested from your institution's Environmental Health and Safety (EHS) office.[9][13] Follow your institution's specific procedures for requesting a pickup, which usually involves an online form.[5]
Disposal of Empty Containers
Empty chemical containers are not regulated as hazardous waste if they are properly decontaminated.[14][15]
Triple Rinsing:
For containers that held 2-(3-Cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid, triple rinse with a suitable solvent, such as water or acetone, that can dissolve the compound.[5][15][16]
Each rinse should use a volume of solvent equal to about 5-10% of the container's volume.[12]
The rinsate must be collected and disposed of as hazardous chemical waste.[8][16]
Container Defacing: After triple rinsing and allowing the container to dry, completely deface or remove the original label.[14][16]
Final Disposal: Mark the container as "EMPTY" or "TRIPLE RINSED" and dispose of it in the regular trash or designated glass recycling, as per your institution's policy.[12][16]
Spill and Emergency Procedures
In the event of a spill, the primary concern is the safety of laboratory personnel.
Small Spills (<1 L):
If you are trained and have the appropriate PPE, confine the spill using absorbent material.[17]
Wear safety goggles, a lab coat, and chemical-resistant gloves.
For a solid spill, carefully sweep the material into a container. For a liquid spill, use an inert absorbent material.
Place the cleanup materials in a sealed bag or container, label it as hazardous waste, and request a pickup.[17]
The following diagram illustrates the decision-making process for the disposal of 2-(3-Cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid and associated waste.
Caption: Decision workflow for the disposal of 2-(3-Cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of 2-(3-Cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid, thereby fostering a secure and environmentally responsible laboratory environment. Regular training on waste management practices is essential for all laboratory personnel.[3][12]
References
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS . University of Pennsylvania. [Link]
Decontaminating Empty Containers - Division of Research Safety . University of Illinois. [Link]
Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf . National Institutes of Health. [Link]
Laboratory Chemical Waste Management Practice . Duke University. [Link]
Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]
Lab Safety Manual: Chemical Management . Hampshire College. [Link]
Laboratory Environmental Sample Disposal Information Document . U.S. Environmental Protection Agency. [Link]
How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]
Chemical Waste Containers . The University of Maryland, Baltimore. [Link]
2-(3-cyclopropyl-2-oxoimidazolidin-1-yl)acetic acid — Chemical Substance Information . European Chemicals Agency. [Link]
Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency. [Link]
Frequent Questions About Managing Hazardous Waste at Academic Laboratories . U.S. Environmental Protection Agency. [Link]
Principles of decontamination, sterilization, and disinfection . Federal Select Agent Program. [Link]
A Lab's Guide to Safe and Compliant Medical Waste Disposal . Today's Clinical Lab. [Link]
Standard Operating Procedure - Glacial Acetic Acid . University of California, Merced. [Link]
Empty Chemical Container Management . Princeton University. [Link]
Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]